molecular formula C25H40N2 B1245492 Papuamine CAS No. 112455-84-2

Papuamine

Número de catálogo: B1245492
Número CAS: 112455-84-2
Peso molecular: 368.6 g/mol
Clave InChI: ZKTFUNZCYRUILZ-XVMYYXKMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Papuamine is a natural product found in Neopetrosia exigua, Haliclona, and other organisms with data available.

Propiedades

IUPAC Name

(1S,2E,4E,6S,7R,12S,14R,20R,22S,27R)-15,19-diazapentacyclo[18.7.0.06,14.07,12.022,27]heptacosa-2,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N2/c1-3-10-20-18(8-1)16-24-22(20)12-5-6-13-23-21-11-4-2-9-19(21)17-25(23)27-15-7-14-26-24/h5-6,12-13,18-27H,1-4,7-11,14-17H2/b12-5+,13-6+/t18-,19-,20+,21+,22-,23-,24+,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTFUNZCYRUILZ-XVMYYXKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC3C2C=CC=CC4C5CCCCC5CC4NCCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]([C@H]\3[C@@H](C2)NCCCN[C@H]4[C@H]([C@H]5[C@H](C4)CCCC5)/C=C/C=C3)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301019061
Record name Papuamine
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Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

112455-84-2
Record name Papuamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Papuamine
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Record name Papuamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAPUAMINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Alkaloid Papuamine: A Technical Guide to its Marine Sponge Origin, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Papuamine, a pentacyclic alkaloid derived from marine sponges, has garnered significant interest within the scientific community due to its potent cytotoxic and anticancer properties. This technical guide provides an in-depth overview of the marine origins of this compound, detailed experimental protocols for its isolation and purification, and a summary of its known biological activities. Quantitative data on its cytotoxic effects are presented in a tabular format for comparative analysis. Furthermore, this document includes visualizations of the key signaling pathways modulated by this compound and a comprehensive workflow for its isolation, rendered using the DOT language for Graphviz.

Marine Sponge Origin of this compound

This compound is a natural product isolated from marine sponges belonging to the genus Haliclona. Specific species that have been identified as sources of this compound include Haliclona sp. and Halichondria panicea. These sponges are geographically distributed in various marine environments, with notable collection sites including the waters of Indonesia, particularly around Manado, the Caroline Islands, and Okinawa.[1][2] The production of such unique secondary metabolites is often a defense mechanism for these sessile organisms.

Isolation and Purification of this compound

The isolation of this compound from its marine sponge source is typically achieved through a multi-step process involving solvent extraction, liquid-liquid partitioning, and chromatographic purification. A bioassay-guided fractionation approach is commonly employed to track the cytotoxic activity throughout the separation process, ensuring the enrichment and final isolation of the active compound.

Experimental Protocol: Bioassay-Guided Isolation of this compound

This protocol synthesizes methodologies reported in the literature for the extraction and purification of this compound from Haliclona sponges.

2.1.1. Extraction

  • Sample Preparation: The collected sponge material (Haliclona sp.) is first cut into smaller pieces and then macerated.

  • Solvent Extraction: The macerated sponge is extracted exhaustively with methanol (B129727) (MeOH) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites. The resulting methanolic extracts are combined.

  • Solvent Evaporation: The combined methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Liquid-Liquid Partitioning

  • Solvent System: The crude methanolic extract is partitioned between n-hexane and methanol. This step separates compounds based on their polarity, with the more polar compounds, including this compound, remaining in the methanolic layer.

  • Separation: The n-hexane and methanolic layers are separated. The methanolic layer, which is expected to contain this compound, is retained for further purification.

2.1.3. Chromatographic Purification

  • Vacuum Liquid Chromatography (VLC) / Column Chromatography (CC):

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of methanol in dichloromethane (B109758) (CH₂Cl₂).

    • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Bioassay: Each fraction is tested for its cytotoxic activity against a panel of cancer cell lines to identify the active fractions containing this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 column is typically used for final purification.

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water is used.

    • Detection: UV detection is used to monitor the elution of compounds.

    • Isolation: The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Quantitative Data

While specific yield percentages of this compound from the wet or dry weight of the sponge are not consistently reported in the literature, its biological activity has been quantified through its cytotoxic effects on various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)Reference
MCF-7Breast Cancer1.39[3][4]
Huh-7Hepatoma0.89[3][4]
PC-3Prostate Cancer1.23[3][4]
HCT-15Colon Cancer1.50[3][4]
U937Histiocytic Lymphoma0.93[3][4]
JurkatT-cell Leukemia1.50[3][4]
LNCaPProstate CancerNot specified[1][3][5]
Caco-2Colon CancerNot specified[1][3][5]

Biological Activity and Signaling Pathways

This compound exhibits significant anticancer activity by inducing mitochondrial dysfunction and apoptosis in cancer cells.[6] Its mechanism of action involves the modulation of key cellular signaling pathways, including the AMPK/mTOR and JNK pathways.

AMPK/mTOR Pathway

This compound has been shown to activate AMP-activated protein kinase (AMPK) and subsequently downregulate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[6] This pathway is crucial for cell growth and proliferation.

AMPK_mTOR_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits p70S6K p70S6K mTORC1->p70S6K Activates CellGrowth CellGrowth p70S6K->CellGrowth Proliferation Proliferation p70S6K->Proliferation

Caption: this compound's effect on the AMPK/mTOR signaling pathway.

JNK Pathway

This compound is also known to activate the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a critical role in inducing apoptosis.[1]

JNK_Pathway This compound This compound MitochondrialDysfunction MitochondrialDysfunction This compound->MitochondrialDysfunction JNK JNK MitochondrialDysfunction->JNK Activates cJun cJun JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Induces

Caption: this compound-induced activation of the JNK signaling pathway leading to apoptosis.

Experimental Workflow

The overall workflow for the isolation of this compound from its marine sponge source is depicted in the following diagram.

Isolation_Workflow Sponge Haliclona sp. Collection Extraction Maceration & Methanol Extraction Sponge->Extraction Partitioning n-Hexane/Methanol Partitioning Extraction->Partitioning VLC Silica Gel VLC/CC (DCM/MeOH gradient) Partitioning->VLC Bioassay1 Cytotoxicity Assay VLC->Bioassay1 HPLC Reversed-Phase HPLC (C18 column) Bioassay1->HPLC Active Fractions Bioassay2 Cytotoxicity Assay HPLC->Bioassay2 This compound Pure this compound Bioassay2->this compound Active Peak

Caption: Bioassay-guided isolation workflow for this compound.

Conclusion

This compound, a pentacyclic alkaloid from Haliclona sponges, continues to be a promising lead compound in the development of novel anticancer therapeutics. The methodologies outlined in this guide provide a framework for its efficient isolation and purification. Further research into its complex mechanism of action and potential for chemical synthesis will be crucial for its advancement as a therapeutic agent. The detailed understanding of its interaction with cellular signaling pathways, such as the AMPK/mTOR and JNK pathways, opens new avenues for targeted cancer therapy.

References

Haliclona Species: A Promising Reservoir for the Bioactive Alkaloid Papuamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The marine environment is a vast and largely untapped resource for novel bioactive compounds with significant therapeutic potential. Among the myriad of marine organisms, sponges of the genus Haliclona have emerged as a particularly rich source of unique secondary metabolites. One such compound, the pentacyclic alkaloid Papuamine, has garnered considerable attention for its diverse and potent biological activities. First isolated from a Haliclona species in Papua New Guinea, this compound has demonstrated significant antifungal, anti-HIV, and anticancer properties. This technical guide provides a comprehensive overview of Haliclona species as a source of this compound, detailing its isolation, biological activities, and mechanisms of action to support further research and drug development endeavors.

Quantitative Data on the Biological Activity of this compound

This compound exhibits a broad spectrum of biological activities, with its cytotoxic effects against various cancer cell lines being particularly well-documented. The following tables summarize the key quantitative data reported in the literature.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference(s)
MCF-7Breast Cancer1.39[1][2]
Huh-7Hepatoma0.89[1]
PC-3Prostate Cancer1.23[1]
HCT-15Colon Cancer1.50[2]
U937Histiocytic Lymphoma0.93[1][2]
JurkatT-cell Leukemia1.50[1]
LNCaPProstate CancerNot explicitly quantified but cytotoxicity demonstrated[2]
Caco-2Colon CancerNot explicitly quantified but cytotoxicity demonstrated[2]
H1299Non-small Cell Lung CancerNot explicitly quantified but cytotoxicity demonstrated
H226BNon-small Cell Lung CancerNot explicitly quantified but cytotoxicity demonstrated
A549Non-small Cell Lung CancerNot explicitly quantified but cytotoxicity demonstrated
SF-295Human Glioblastoma0.8[1]

Table 2: Other Reported Biological Activities of this compound

ActivityDetailsReference(s)
Antifungal Active against Trichophyton mentagrophytes
Anti-HIV Acts as an entry inhibitor, with a direct virucidal mechanism.[3][3]

Experimental Protocols

This section outlines generalized methodologies for the isolation and biological evaluation of this compound, based on protocols described in the scientific literature.

Bioassay-Guided Isolation of this compound from Haliclona sp.

A common strategy for isolating bioactive compounds like this compound is bioassay-guided fractionation. This involves a stepwise separation of the crude extract, with each fraction being tested for biological activity to guide the subsequent purification steps.

  • Extraction:

    • Lyophilized and ground sponge material (Haliclona sp.) is extracted exhaustively with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.

    • The solvent is removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, for example, hexane, ethyl acetate (B1210297), and butanol.

    • The resulting fractions are concentrated and tested for their biological activity (e.g., cytotoxicity against a cancer cell line).

  • Chromatographic Purification:

    • The most active fraction (typically the ethyl acetate fraction) is subjected to a series of chromatographic separations.

    • Silica (B1680970) Gel Chromatography: The active fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to yield several sub-fractions.

    • High-Performance Liquid Chromatography (HPLC): The active sub-fractions are further purified by reversed-phase HPLC (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water) to isolate pure this compound.

    • The purity of the isolated this compound is confirmed by analytical techniques such as NMR and mass spectrometry.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

  • Cell Seeding:

    • Cancer cells are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well.

    • The plate is incubated for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • The cells are treated with serial dilutions of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (solvent) alone.

  • MTT Addition and Incubation:

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

    • The plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Formazan Solubilization and Absorbance Measurement:

    • The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Assessment of Mitochondrial Membrane Potential (MMP)

Changes in MMP are a key indicator of mitochondrial dysfunction and can be assessed using cationic fluorescent dyes.

  • Cell Treatment:

    • Cells are seeded in a suitable plate or chamber slide and treated with this compound for the desired time.

  • Staining:

    • A fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1, TMRE, or TMRM) is added to the cells and incubated according to the manufacturer's protocol.

  • Imaging and Analysis:

    • The cells are imaged using a fluorescence microscope or a plate reader.

    • A decrease in the fluorescence intensity of the dye within the mitochondria indicates a loss of MMP. The ratio of aggregated (red fluorescence) to monomeric (green fluorescence) forms of JC-1 is often used to quantify changes in MMP.

JNK Activation Assay

The activation of c-Jun N-terminal kinase (JNK) can be determined by measuring the levels of phosphorylated JNK.

  • Cell Lysis:

    • Cells treated with this compound are lysed in a buffer that preserves protein phosphorylation.

  • Western Blotting:

    • The protein concentration of the cell lysates is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated JNK (p-JNK).

    • A primary antibody for total JNK is used on a parallel blot or after stripping the first antibody to ensure equal loading.

    • The membrane is then incubated with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate. An increase in the p-JNK/total JNK ratio indicates JNK activation.

Mandatory Visualizations

Signaling Pathways

Papuamine_Anticancer_Signaling This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria ATP Decreased ATP Mitochondria->ATP JNK JNK (Activated) Mitochondria->JNK AMPK AMPK (Activated) ATP->AMPK mTOR mTOR Signaling (Downregulated) AMPK->mTOR CellGrowth Inhibition of Cell Growth mTOR->CellGrowth Apoptosis Apoptosis JNK->Apoptosis Bioassay_Guided_Isolation Start Haliclona sp. (Sponge Material) Extraction Extraction (e.g., Methanol) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning CrudeExtract->Partitioning Fractions Hexane, EtOAc, BuOH Fractions Partitioning->Fractions Bioassay1 Cytotoxicity Assay Fractions->Bioassay1 ActiveFraction Active Fraction (e.g., EtOAc) Bioassay1->ActiveFraction Silica Silica Gel Chromatography ActiveFraction->Silica Subfractions Sub-fractions Silica->Subfractions Bioassay2 Cytotoxicity Assay Subfractions->Bioassay2 ActiveSubfraction Active Sub-fraction Bioassay2->ActiveSubfraction HPLC Reversed-Phase HPLC ActiveSubfraction->HPLC This compound Pure this compound HPLC->this compound

References

A Hypothetical Biosynthetic Pathway for Papuamine in Marine Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthetic pathway of papuamine has not yet been experimentally elucidated. This document presents a plausible, hypothetical pathway based on biomimetic synthesis studies and analogies to the proposed biosynthesis of related marine alkaloids. All information regarding the specific pathway of this compound should be understood as a scientifically informed hypothesis intended to guide future research.

Introduction

This compound is a C2-symmetric pentacyclic alkaloid first isolated from marine sponges of the genus Haliclona. It exhibits significant antifungal activity, making it a molecule of interest for drug development. Despite numerous successful total syntheses, its natural biosynthetic pathway remains uncharacterized.[1][2][3] Nothing is definitively known about the biosynthesis of this compound or its diastereomer, haliclonadiamine.

This technical guide addresses this knowledge gap by proposing a hypothetical biosynthetic pathway for this compound. This proposal is built upon two key pillars: the well-documented biosynthetic hypothesis for the related manzamine alkaloids and a plausible biomimetic synthesis route proposed for this compound itself.[4][5] We will detail the foundational concepts, outline the proposed pathway for this compound, and suggest experimental protocols to validate this hypothesis.

Foundational Framework: The Manzamine Biosynthetic Hypothesis

To understand the potential biosynthesis of this compound, it is instructive to first examine the proposed pathway for the manzamine alkaloids, a structurally complex family of marine natural products.[6] The most widely cited hypothesis was put forward by Baldwin and Whitehead.[4][5]

This hypothesis suggests a multicomponent reaction scenario.[7] The key precursors are proposed to be:

These precursors are postulated to condense to form a macrocyclic bis-dihydropyridine scaffold.[4] A subsequent intramolecular Diels-Alder reaction of this intermediate generates the characteristic polycyclic core of the manzamines.[4][8] This hypothesis is supported by biomimetic synthesis studies that have successfully demonstrated the feasibility of the key intramolecular Diels-Alder reaction, albeit in low yields.[8] While alternative proposals exist, the Baldwin and Whitehead hypothesis remains a guiding principle in the field.[5][9]

Manzamine_Biosynthesis_Hypothesis Baldwin and Whitehead Manzamine Biosynthesis Hypothesis cluster_precursors Proposed Precursors cluster_pathway Proposed Pathway C10_dialdehyde C10 Dialdehyde Condensation Condensation Reaction C10_dialdehyde->Condensation Acrolein Acrolein (2 equiv.) Acrolein->Condensation Ammonia Ammonia Ammonia->Condensation Macrocycle Bis-dihydropyridine Macrocycle Intermediate Condensation->Macrocycle Diels_Alder Intramolecular Diels-Alder Reaction Macrocycle->Diels_Alder Manzamine_Core Pentacyclic Manzamine Core Diels_Alder->Manzamine_Core

Caption: Proposed pathway for Manzamine biosynthesis.

A Hypothetical Biosynthetic Pathway for this compound

Drawing inspiration from the principles of combinatorial biosynthesis seen in the manzamine hypothesis and a proposed biomimetic synthesis, we can construct a plausible pathway for this compound. This hypothetical route involves the dimerization and cyclization of simpler, linear precursors derived from primary metabolism.

2.1 Proposed Precursors for this compound

The core structure of this compound can be retrosynthetically disconnected into two primary building blocks:

  • A C22 Linear Dialdehyde: This long-chain dialdehyde is likely derived from fatty acid or polyketide biosynthesis pathways, which are common in marine organisms and their microbial symbionts.[4][10]

  • 1,3-Diaminopropane (B46017): A simple polyamine that serves as the nitrogen-containing linker.

2.2 Proposed Biosynthetic Steps

The proposed pathway proceeds through two key transformations: macrocyclization followed by a complex intramolecular cyclization cascade.

Step 1: Macrocyclic Diimine Formation The biosynthesis is initiated by the condensation of one molecule of the C22 linear dialdehyde with two molecules of 1,3-diaminopropane. This reaction would form a large, C2-symmetric macrocyclic diimine intermediate. This step establishes the foundational macrocycle containing the necessary components for the subsequent cyclization.

Step 2: Tandem Ene Reaction Cascade The crucial step in forming the complex pentacyclic structure is a proposed double tandem ene reaction cascade. This cascade would proceed in two stages:

  • All-Carbon Ene Reactions: The first set of cyclizations involves two intramolecular ene reactions, where a double bond acts as the ene and another double bond as the enophile, forming the two outer rings.

  • Imino-Ene Reactions: The newly formed tricyclic intermediate then undergoes a second set of intramolecular ene reactions. In this case, the imine functionalities (C=N bonds) act as the enophiles, leading to the formation of the two nitrogen-containing rings and completing the final pentacyclic core of this compound.

Hypothetical_Papuamine_Biosynthesis Hypothetical Biosynthesis of this compound cluster_precursors Primary Metabolism Precursors cluster_pathway Proposed Pathway Fatty_Acid Fatty Acid / Polyketide (C22 Precursor) Dialdehyde C22 Linear Dialdehyde Fatty_Acid->Dialdehyde Oxidation Diaminopropane 1,3-Diaminopropane (x2) Condensation Condensation Diaminopropane->Condensation Dialdehyde->Condensation Macrocycle Macrocyclic Diimine Intermediate Condensation->Macrocycle Ene_Cascade Tandem Ene Reaction Cascade Macrocycle->Ene_Cascade This compound This compound Ene_Cascade->this compound

Caption: Hypothetical biosynthetic pathway for this compound.

Quantitative Data Summary

As the biosynthetic pathway for this compound is currently unknown and the producing organism (whether the sponge or a symbiont) has not been definitively identified for cultivation, no experimental studies have been conducted to gather quantitative biosynthetic data. The following table summarizes the status of this data.

Data ParameterValueSource(s)
Enzyme Kinetics (Km, kcat) Data Not AvailableN/A
Precursor Incorporation Rates Data Not AvailableN/A
Product Yield from Precursors Data Not AvailableN/A
Gene Cluster Identification Data Not AvailableN/A
Enzyme Identification Data Not AvailableN/A

Proposed Experimental Protocols for Pathway Elucidation

To validate the hypothetical pathway and characterize its components, a combination of isotopic labeling, genome mining, and heterologous expression would be required.

4.1 Protocol 1: Isotopic Labeling Studies

This protocol aims to confirm the incorporation of the proposed precursors into the this compound scaffold.

Methodology:

  • Precursor Synthesis: Synthesize isotopically labeled precursors, such as [U-¹³C]-dodecanoic acid (as a proxy for a C22 fatty acid precursor) and [¹⁵N₂]-1,3-diaminopropane.

  • Administration: Administer the labeled precursors to freshly collected Haliclona sp. tissue cultures or to cultivated cultures of associated microorganisms.

  • Incubation: Incubate the cultures for a period sufficient for secondary metabolite production.

  • Extraction and Purification: Perform a standard solvent extraction of the sponge tissue or microbial culture, followed by HPLC purification to isolate this compound.

  • Analysis: Analyze the purified this compound using high-resolution mass spectrometry (HRMS) to detect mass shifts corresponding to the incorporation of ¹³C and ¹⁵N isotopes, and using ¹³C and ¹⁵N NMR spectroscopy to determine the specific positions of incorporation. Successful and specific incorporation would provide strong evidence for the precursor-product relationship.[11]

4.2 Protocol 2: Genome Mining and Heterologous Expression

This protocol aims to identify the biosynthetic gene cluster (BGC) responsible for producing the C22 dialdehyde precursor and potentially the enzymes catalyzing the condensation and cyclization reactions.

Methodology:

  • Metagenomic DNA Extraction: Extract high-quality metagenomic DNA from the Haliclona sponge, encompassing both the sponge and its diverse microbial symbionts.

  • Genome Sequencing: Perform deep sequencing of the metagenome using a combination of long-read and short-read technologies to achieve high-quality genome assemblies.

  • BGC Identification: Utilize bioinformatics tools (e.g., antiSMASH, PRISM) to mine the assembled genomes for BGCs, specifically searching for polyketide synthase (PKS) or fatty acid synthase (FAS) gene clusters capable of producing a C22 carbon chain.

  • Gene Synthesis and Cloning: Synthesize the candidate genes or the entire BGC and clone them into a suitable expression vector for a heterologous host (e.g., E. coli, Saccharomyces cerevisiae).

  • Heterologous Expression and Analysis: Express the genes in the heterologous host. Analyze the culture broth using LC-MS/MS to detect the production of the C22 dialdehyde, the macrocyclic intermediate, or this compound itself. This would functionally characterize the enzymes and confirm their role in the pathway.[12]

Experimental_Workflow Workflow for Elucidating this compound Biosynthesis cluster_labeling Isotopic Labeling cluster_genomics Genomics & Heterologous Expression Feed Feed Labeled Precursors (¹³C-Fatty Acid, ¹⁵N-Diaminopropane) Isolate Isolate this compound Feed->Isolate Analyze Analyze by NMR / HRMS Isolate->Analyze Confirm_Precursors Precursors Confirmed Analyze->Confirm_Precursors Mine Mine for BGCs (PKS/FAS) Confirm_Precursors->Mine Informs BGC Search Sequence Metagenomic Sequencing (Sponge + Symbionts) Sequence->Mine Express Heterologous Expression of Candidate Genes Mine->Express Detect Detect Intermediates/ Product Express->Detect Confirm_Genes Genes Confirmed Detect->Confirm_Genes

Caption: Proposed experimental workflow for pathway elucidation.

Conclusion

While the biosynthesis of this compound in marine organisms remains an unsolved puzzle, this guide provides a robust, scientifically grounded hypothesis based on principles of biomimetic synthesis and analogies with related alkaloid families. The proposed pathway, originating from a C22 linear dialdehyde and 1,3-diaminopropane and proceeding through a macrocyclic diimine and a tandem ene reaction cascade, offers a logical framework for future research. The experimental protocols outlined here, combining isotopic labeling and genome mining, provide a clear roadmap for researchers to finally elucidate the enzymatic machinery responsible for constructing this unique and potent antifungal agent. Validation of this pathway will not only solve a long-standing biosynthetic mystery but could also enable biotechnological production of this compound and its analogues for therapeutic applications.

References

Spectroscopic Profile of Papuamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Papuamine, a pentacyclic alkaloid isolated from marine sponges of the Haliclona genus. The information presented herein is essential for the identification, characterization, and further development of this natural product.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been instrumental in determining the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₂₅H₄₀N₂[1]
Observed [M+H]⁺ (m/z)369.3273[1]
Calculated [M+H]⁺ (m/z)369.3270[1]
Experimental Protocol:

High-resolution mass spectra were acquired using an electrospray ionization (ESI) source in positive ion mode. The analysis was performed on a time-of-flight (TOF) mass spectrometer, which provides high accuracy and resolution for molecular formula determination.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of this compound has been heavily reliant on one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR chemical shifts, typically recorded in deuterated chloroform (B151607) (CDCl₃), provide a detailed fingerprint of the molecule's complex architecture. While the complete, officially published tables of all NMR data were not available in the immediate search results, key publications indicate their existence in supplementary materials. The following represents a compilation of expected and referenced data.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, multiplicity, J in Hz)
--- Data to be populated from primary literature supplementary tablesData to be populated from primary literature supplementary tables
... ......

Note: This table is a template. The complete and verified data is located in the supplementary information of primary research articles, such as Rodriguez, J.; et al. J. Nat. Prod. 2018.

Experimental Protocol:

NMR spectra are typically recorded on high-field spectrometers (e.g., 400 MHz or higher for ¹H). Samples are dissolved in a deuterated solvent, most commonly CDCl₃, with tetramethylsilane (B1202638) (TMS) used as an internal standard (δ = 0.00 ppm). Standard experiments for structural elucidation include ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in this compound. The spectrum would be characterized by absorption bands corresponding to N-H and C-H stretching and bending vibrations.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)AssignmentIntensity
~3300N-H stretch (secondary amine)Medium
2960-2850C-H stretch (aliphatic)Strong
~1460C-H bend (methylene)Medium

Note: The exact peak positions and intensities would be obtained from an experimental IR spectrum of a pure sample of this compound.

Experimental Protocol:

An IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a natural product like this compound using spectroscopy follows a logical progression.

Spectroscopic_Workflow MS Mass Spectrometry (HRESIMS) MF Determine Molecular Formula MS->MF NMR NMR Spectroscopy (1D & 2D) SE Structural Elucidation NMR->SE IR Infrared Spectroscopy (FTIR) FG Identify Functional Groups IR->FG MF->SE FG->SE

Caption: General workflow for the spectroscopic analysis of a natural product.

Data Acquisition and Processing Pathway

The following diagram illustrates the typical pathway from sample to final spectroscopic data.

Data_Acquisition cluster_sample Sample Preparation cluster_instrument Instrumental Analysis cluster_data Data Processing Isolation Isolation & Purification Dissolution Dissolution in Solvent (NMR) or Matrix (MS/IR) Isolation->Dissolution Spectrometer NMR Spectrometer Mass Spectrometer FTIR Spectrometer Dissolution->Spectrometer RawData Raw Spectroscopic Data Spectrometer->RawData ProcessedData Processed Spectra RawData->ProcessedData DataAnalysis Data Analysis & Interpretation ProcessedData->DataAnalysis NMR_Table NMR_Table DataAnalysis->NMR_Table MS_Data MS_Data DataAnalysis->MS_Data IR_Peaks IR_Peaks DataAnalysis->IR_Peaks

Caption: From sample to data: a typical spectroscopic acquisition pipeline.

References

The Antifungal Potential of Papuamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: Papuamine, a pentacyclic alkaloid derived from marine sponges of the Haliclona genus, has been noted for its diverse biological activities, including potential antifungal properties.[1] This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of this compound's antifungal activity. Due to a scarcity of specific quantitative data in publicly available literature, this document focuses on a proposed mechanism of action based on its well-documented effects on cancer cells, and furnishes detailed experimental protocols for researchers to investigate its antifungal potential. This guide aims to be a foundational resource for initiating and advancing research into this compound as a novel antifungal agent.

Quantitative Data on Antifungal Activity

Table 1: Template for Recording In Vitro Antifungal Activity of this compound

Fungal SpeciesStrainMIC (µg/mL)MFC (µg/mL)Reference
Candida albicansATCC 90028
Candida glabrataATCC 2001
Candida parapsilosisATCC 22019
Cryptococcus neoformansH99
Aspergillus fumigatusAf293
Aspergillus flavusATCC 204304
Trichophyton rubrum
Rhizopus oryzae

Proposed Mechanism of Antifungal Action

While the precise mechanism of this compound's antifungal activity remains to be elucidated, substantial evidence from studies on non-small cell lung cancer (NSCLC) cells suggests a compelling hypothesis. In these cancer cells, this compound has been shown to induce mitochondrial dysfunction, leading to a depletion of intracellular ATP.[2][3] This is a highly plausible mechanism for its antifungal effects, as mitochondria are essential for the survival, virulence, and drug resistance of pathogenic fungi.[4][5]

The proposed signaling pathway for this compound's antifungal action is as follows:

  • Cellular Uptake: this compound enters the fungal cell.

  • Mitochondrial Targeting: this compound localizes to the mitochondria.

  • Disruption of Mitochondrial Membrane Potential: this compound causes a loss of the mitochondrial membrane potential.[2][3]

  • Increased Mitochondrial Superoxide Generation: The disruption of the electron transport chain leads to the overproduction of reactive oxygen species (ROS), such as superoxide.[2][3]

  • ATP Depletion: The compromised mitochondrial function results in a significant decrease in cellular ATP levels.[2][3]

  • Inhibition of Fungal Growth: The lack of cellular energy and increased oxidative stress inhibit essential cellular processes, leading to fungal cell death.

Papuamine_Antifungal_Pathway This compound This compound FungalCell Fungal Cell This compound->FungalCell Enters Mitochondrion Mitochondrion FungalCell->Mitochondrion Targets MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondrion->MMP_Loss Induces ROS_Increase Increased Mitochondrial Superoxide (ROS) Mitochondrion->ROS_Increase Induces ATP_Depletion ATP Depletion MMP_Loss->ATP_Depletion ROS_Increase->ATP_Depletion Growth_Inhibition Inhibition of Fungal Growth and Cell Death ATP_Depletion->Growth_Inhibition

Caption: Proposed antifungal mechanism of action for this compound.

Experimental Protocols

To facilitate the investigation of this compound's antifungal properties, the following detailed experimental protocols are provided. These are based on standardized methodologies.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal isolates

  • Spectrophotometer

  • 0.5 McFarland standard

  • Sterile saline

Protocol:

  • Fungal Inoculum Preparation:

    • Culture fungal isolates on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours.

    • Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Further dilute this suspension in RPMI-1640 medium to the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the drug-free control well.

Mycelial Growth Inhibition Assay (for Filamentous Fungi)

Materials:

  • This compound stock solution

  • Potato Dextrose Agar (PDA)

  • Petri dishes

  • Mycelial plugs from a fresh culture of the test fungus

Protocol:

  • Compound Preparation:

    • Dissolve this compound in a suitable solvent and add it to molten PDA at various concentrations.

    • Pour the agar into Petri dishes and allow it to solidify.

  • Fungal Inoculation:

    • Place a mycelial plug from a fresh culture of the test fungus in the center of the agar plate.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days.

  • Activity Assessment:

    • Measure the diameter of fungal growth and calculate the percentage of inhibition relative to a control plate without this compound.

Assessment of Mitochondrial Membrane Potential

This assay can be used to investigate if this compound disrupts the mitochondrial membrane potential in fungal cells.

Materials:

  • Fungal cell culture

  • This compound

  • Rhodamine 123 (or a similar fluorescent dye that accumulates in mitochondria based on membrane potential)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Protocol:

  • Cell Treatment:

    • Incubate fungal cells with various concentrations of this compound for a specified time.

  • Staining:

    • Wash the cells with PBS and then incubate them with Rhodamine 123 in the dark.

  • Measurement:

    • Wash the cells again to remove any excess dye.

    • Measure the fluorescence intensity using a fluorometer or visualize the cells under a fluorescence microscope. A decrease in fluorescence intensity in this compound-treated cells compared to untreated controls indicates a loss of mitochondrial membrane potential.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for a comprehensive investigation into the antifungal activity of this compound.

Experimental_Workflow Start Start: this compound Compound MIC_Screening In Vitro Susceptibility Screening (Broth Microdilution - MIC) Start->MIC_Screening MFC_Determination Minimum Fungicidal Concentration (MFC) Assay MIC_Screening->MFC_Determination For promising MICs Mechanism_Study Mechanism of Action Studies MFC_Determination->Mechanism_Study Toxicity_Assay Cytotoxicity Assays (e.g., against mammalian cells) MFC_Determination->Toxicity_Assay Mito_Potential Mitochondrial Membrane Potential Assay Mechanism_Study->Mito_Potential ATP_Assay Cellular ATP Quantification Assay Mechanism_Study->ATP_Assay ROS_Assay Reactive Oxygen Species (ROS) Detection Mechanism_Study->ROS_Assay In_Vivo_Testing In Vivo Efficacy Studies (e.g., Murine Model) Mito_Potential->In_Vivo_Testing ATP_Assay->In_Vivo_Testing ROS_Assay->In_Vivo_Testing Conclusion Conclusion: Evaluate Therapeutic Potential In_Vivo_Testing->Conclusion Toxicity_Assay->Conclusion

Caption: A logical workflow for investigating this compound's antifungal potential.

Conclusion

This compound presents an intriguing candidate for novel antifungal drug discovery. Its documented ability to disrupt mitochondrial function in cancer cells provides a strong rationale for investigating a similar mechanism in pathogenic fungi. This technical guide offers a starting point for researchers by providing standardized protocols and a hypothetical framework for its mechanism of action. Further research is imperative to quantify its antifungal efficacy, elucidate its precise molecular targets in fungi, and evaluate its potential for therapeutic development.

References

Core Mechanism of Action: Induction of Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of Papuamine in Fungal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pentacyclic alkaloid isolated from marine sponges of the genus Haliclona. While initially recognized for its general antifungal properties, the precise molecular mechanism of action within fungal cells has been primarily elucidated through analogous studies in cancer cell lines, which point to a potent mitochondrial-targeting strategy. Evidence suggests that this compound induces cellular demise by triggering severe mitochondrial dysfunction. This is characterized by a rapid depletion of intracellular ATP, loss of the mitochondrial membrane potential (ΔΨm), and an increase in mitochondrial superoxide (B77818) generation. These upstream events culminate in the activation of apoptotic pathways, leading to programmed cell death. This guide provides a comprehensive overview of this proposed mechanism, details relevant experimental protocols for its investigation, and presents quantitative data where available, serving as a resource for researchers in mycology and antifungal drug development.

The primary mechanism of action for this compound in eukaryotic cells, including fungi, is the induction of mitochondrial dysfunction, leading to a cascade of events that result in programmed cell death.[1][2] This process can be broken down into several key stages:

  • Inhibition of ATP Production: this compound acts as a potent inhibitor of cellular energy production. Treatment with this compound leads to a significant, dose- and time-dependent reduction in intracellular ATP levels.[1][2] This strongly suggests that a key target is the mitochondrial F1Fo-ATP synthase (Complex V), the enzyme responsible for the majority of ATP synthesis through oxidative phosphorylation.[1][3][4]

  • Loss of Mitochondrial Membrane Potential (ΔΨm): A critical consequence of mitochondrial disruption is the depolarization of the inner mitochondrial membrane. This compound treatment results in a quantifiable loss of the mitochondrial membrane potential.[1][2] This collapse of the proton gradient further cripples the cell's ability to produce ATP and is a classic hallmark of early-stage apoptosis.

  • Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain, a consequence of mitochondrial damage, leads to an overproduction of mitochondrial superoxide, a type of reactive oxygen species (ROS).[1][2] This surge in ROS induces significant oxidative stress, damaging cellular components like lipids, proteins, and DNA.

  • Induction of Apoptosis-Like Cell Death: The combination of ATP depletion, ΔΨm collapse, and oxidative stress are potent triggers for programmed cell death. In fungi, this manifests as an apoptosis-like process, characterized by cell shrinkage, chromatin condensation, and DNA fragmentation.[1][5][6] The core apoptotic machinery is conserved in fungi, making it a viable target for antifungal agents.[5]

The following diagram illustrates the proposed signaling pathway for this compound's action in a fungal cell.

Papuamine_Mechanism This compound This compound Mitochondrion Fungal Mitochondrion This compound->Mitochondrion Enters Cell & Targets ATPSynthase F1Fo-ATP Synthase (Complex V) Mitochondrion->ATPSynthase ETC Electron Transport Chain Dysfunction Mitochondrion->ETC ATP ATP Depletion ATPSynthase->ATP Inhibition leads to DeltaPsi Loss of Mitochondrial Membrane Potential (ΔΨm) ETC->DeltaPsi Leads to ROS Increased Mitochondrial Superoxide (ROS) ETC->ROS Leads to Apoptosis Apoptosis-Like Cell Death DeltaPsi->Apoptosis Triggers OxidativeStress Oxidative Stress ROS->OxidativeStress ATP->Apoptosis Triggers OxidativeStress->Apoptosis Triggers

Caption: Proposed mechanism of action of this compound in fungal cells.

Quantitative Antifungal Data

Fungal SpeciesStrainMIC (µg/mL)MIC (µM)Reference
Candida albicansATCC 90028Data N/AData N/A
Cryptococcus neoformansH99Data N/AData N/A
Aspergillus fumigatusAf293Data N/AData N/A
Candida aurisB11221Data N/AData N/A
Candida glabrataATCC 2001Data N/AData N/A

Note: The molecular weight of this compound is approximately 368.6 g/mol .[7]

Experimental Protocols

Investigating the mechanism of action of this compound requires a series of targeted bioassays. The following section provides detailed methodologies for key experiments.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that prevents visible growth of a fungus. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • 96-well flat-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

  • Fungal inoculum, standardized to 0.5–2.5 x 10³ cells/mL

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Spectrophotometer or microplate reader (optional, for quantitative reading)

  • Sterile DMSO (vehicle control)

Procedure:

  • Plate Preparation: Add 100 µL of RPMI 1640 medium to wells 2 through 12 of a 96-well plate.

  • Drug Dilution: Add 200 µL of the working this compound solution (e.g., 64 µg/mL) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Wells 11 (drug-free growth control) and 12 (sterility control) will not contain the drug.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1 through 11. Add 100 µL of sterile medium to well 12. The final volume in each well will be 200 µL.

  • Controls: Include a vehicle control (DMSO) at the highest concentration used, and a positive control antifungal.

  • Incubation: Incubate the plate at 35°C for 24–48 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is a significant inhibition (typically ≥50% or ≥90%) of growth compared to the drug-free control well. This can be determined visually or by reading the optical density at 490 nm.

Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay

Principle: This assay uses a potentiometric fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRM), to measure changes in the mitochondrial membrane potential. In healthy, energized mitochondria, the negatively charged interior accumulates the positively charged TMRM, resulting in high fluorescence. Upon mitochondrial depolarization, the dye is released into the cytoplasm, causing a decrease in fluorescence.[8]

Materials:

  • Fungal cells (e.g., Saccharomyces cerevisiae, Candida albicans)

  • This compound

  • TMRM stock solution (e.g., 10 mM in DMSO)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

  • Fluorescence microplate reader or fluorescence microscope

  • Black, clear-bottom 96-well plates

Procedure:

  • Cell Preparation: Grow fungal cells to the mid-logarithmic phase. Wash and resuspend the cells in a suitable buffer (e.g., PBS or MES-buffer).

  • Dye Loading: Add TMRM to the cell suspension to a final concentration of 100-200 nM. Incubate in the dark at room temperature for 30 minutes to allow the dye to accumulate in the mitochondria.

  • Treatment: Aliquot the TMRM-loaded cells into the wells of a black 96-well plate. Add varying concentrations of this compound. Include a positive control (CCCP, e.g., 10 µM) and a vehicle control (DMSO).

  • Measurement: Immediately measure the fluorescence using a microplate reader (e.g., Ex: 548 nm, Em: 573 nm). Monitor the fluorescence kinetically over a period of 1-2 hours.

  • Data Analysis: A decrease in TMRM fluorescence in this compound-treated cells compared to the vehicle control indicates a loss of mitochondrial membrane potential.

Protocol: F1Fo-ATP Synthase (Complex V) Activity Assay

Principle: The activity of immunocaptured F1Fo-ATP synthase is measured by coupling the hydrolysis of ATP to ADP with the oxidation of NADH to NAD+.[7] The decrease in NADH is monitored as a reduction in absorbance at 340 nm.

Materials:

  • Mitochondrial Complex V Activity Assay Kit (commercially available, e.g., from Abcam or Elabscience)[7]

  • Mitochondrial fractions isolated from fungal cells

  • This compound

  • Oligomycin (a known ATP synthase inhibitor, as a positive control)

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from fungal spheroplasts using differential centrifugation. Determine the protein concentration of the mitochondrial fraction.

  • Enzyme Immunocapture: Add mitochondrial samples to the wells of the microplate provided in the kit, which are pre-coated with antibodies against a subunit of Complex V. Incubate to allow the enzyme to be captured.

  • Inhibition: Wash the wells and add varying concentrations of this compound or oligomycin. Incubate for a specified time to allow for inhibition of the enzyme.

  • Activity Measurement: Initiate the reaction by adding the assay solution, which contains ATP and the coupled enzyme system with NADH.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every minute for 30 minutes).

  • Data Analysis: The rate of decrease in absorbance is proportional to the ATP synthase activity. Calculate the percentage of inhibition for each this compound concentration relative to the untreated control.

The following diagram provides a generalized workflow for investigating this compound's mechanism of action.

Experimental_Workflow A Fungal Culture (e.g., C. albicans) B Prepare Standardized Inoculum A->B C Treat with this compound (Dose-Response & Time-Course) B->C D1 Antifungal Susceptibility (Broth Microdilution) C->D1 D2 Mitochondrial Membrane Potential Assay (TMRM) C->D2 D3 Cellular ATP Quantification Assay C->D3 D4 Mitochondrial ROS Measurement (MitoSOX) C->D4 E1 Determine MIC D1->E1 E2 Measure ΔΨm Collapse D2->E2 E3 Quantify ATP Depletion D3->E3 E4 Measure Superoxide Production D4->E4 F Elucidate Mechanism of Action E1->F E2->F E3->F E4->F

Caption: Experimental workflow for elucidating this compound's antifungal mechanism.

Summary of Logical Relationships

The antifungal action of this compound is a logically connected series of events initiated by a primary insult to mitochondrial function. The inhibition of cellular respiration and energy production is the central node from which other cytotoxic effects, such as membrane depolarization and oxidative stress, emanate. These parallel and interconnected consequences ultimately converge on the activation of programmed cell death pathways.

Logical_Relationships 1 This compound 2 Mitochondrial Dysfunction 1->2 Induces 3 ATP Synthesis Inhibition 2->3 Causes 4 Membrane Depolarization 2->4 Causes 5 Energy Depletion 3->5 Results in 6 Oxidative Stress (ROS Production) 4->6 Contributes to 7 Programmed Cell Death 5->7 Triggers 6->7 Triggers

Caption: Logical relationships in this compound's antifungal action.

Conclusion and Future Directions

This compound represents a promising natural product with a potent mechanism of action targeting a fundamental fungal vulnerability: mitochondrial integrity and energy production. The existing evidence, primarily from studies in cancer models, strongly supports a mechanism involving the inhibition of ATP synthase, collapse of the mitochondrial membrane potential, and induction of ROS-mediated apoptosis. While this provides a robust framework, further research is required to definitively validate this mechanism in pathogenic fungi. Key future work should focus on obtaining comprehensive quantitative data (MICs) against a broad panel of clinically relevant and drug-resistant fungal strains. Furthermore, genetic studies in model yeasts, such as knockout or overexpression of ATP synthase subunits, could conclusively identify the direct molecular target of this compound and solidify its potential as a lead compound for a new class of mitochondria-targeting antifungal drugs.

References

Papuamine: A Promising Marine Alkaloid for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Papuamine, a pentacyclic alkaloid isolated from marine sponges of the Haliclona species, has emerged as a compelling candidate for anticancer drug development. Extensive in vitro research has demonstrated its potent cytotoxic effects across a range of human cancer cell lines, including non-small cell lung cancer (NSCLC), breast cancer, prostate cancer, and colon cancer. The primary mechanism of action for this compound's anticancer activity is the induction of mitochondrial dysfunction, leading to a cascade of cellular events that culminate in apoptotic cell death. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound's anticancer effects are multi-faceted, primarily revolving around the disruption of cellular energy homeostasis and the activation of programmed cell death pathways.

Induction of Mitochondrial Dysfunction

The central tenet of this compound's anticancer activity is its ability to target and disrupt mitochondrial function. This leads to a rapid depletion of intracellular ATP, as evidenced by a time- and dose-dependent decrease in cellular ATP levels.[1] The mitochondrial dysfunction is characterized by several key events:

  • Loss of Mitochondrial Membrane Potential: this compound treatment leads to a significant loss of the mitochondrial membrane potential, a critical component for ATP synthesis.[2]

  • Increased Mitochondrial Superoxide Generation: Disruption of the electron transport chain by this compound results in the overproduction of mitochondrial reactive oxygen species (ROS), specifically superoxide.[2]

  • Mitochondrial Fission: this compound induces morphological changes in the mitochondria, promoting fission and leading to a decrease in mitochondrial mass.[1]

Activation of AMPK and Downregulation of mTOR Signaling

The depletion of cellular ATP by this compound triggers the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1] Activated AMPK, in turn, downregulates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key pathway involved in cell growth and proliferation.[1] This is observed through the decreased phosphorylation of mTOR and its downstream effector, p70S6K.[1]

Induction of Apoptosis and Autophagy

This compound is a potent inducer of apoptosis in cancer cells. The apoptotic cascade is initiated by the mitochondrial dysfunction and is characterized by:

  • Caspase Activation: this compound treatment leads to the cleavage and activation of executioner caspases, such as caspase-3.[1]

  • Nuclear Condensation and Fragmentation: Morphological changes consistent with apoptosis, including chromatin condensation and nuclear fragmentation, are observed in this compound-treated cells.[2]

  • Sub-G1 Cell Cycle Arrest: Flow cytometry analysis reveals an accumulation of cells in the sub-G1 phase, indicative of apoptotic DNA fragmentation.[2]

In addition to apoptosis, this compound has been shown to induce autophagy, a cellular process of self-digestion.[3] While the precise role of autophagy in this compound's anticancer effect is still under investigation, it is suggested to be an early event preceding apoptosis.

Role of JNK Signaling

The c-Jun N-terminal kinase (JNK) signaling pathway is also implicated in this compound-induced cell death. Activation of JNK has been observed in response to this compound treatment and is thought to contribute to the apoptotic process.[3]

Quantitative Efficacy Data

The cytotoxic and antiproliferative effects of this compound have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity, often in the low micromolar to nanomolar range.

Cell LineCancer TypeIC50 Value (µM)Reference
MCF-7 Breast Cancer0.93 - 1.50[2]
LNCaP Prostate Cancer0.93 - 1.50[2]
Caco-2 Colon Cancer0.93 - 1.50[2]
HCT-15 Colon Cancer0.93 - 1.50[2]
U937 Lymphoma0.93 - 1.50[2]
H1299 Non-Small Cell Lung CancerNot explicitly stated, but significant viability reduction at 5 µM[1]
H226B Non-Small Cell Lung CancerNot explicitly stated, but significant viability reduction at 5 µM[2]
A549 Non-Small Cell Lung CancerNot explicitly stated, but significant viability reduction at 5 µM[2]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

papuamine_mechanism This compound This compound mitochondria Mitochondria This compound->mitochondria atp_depletion ATP Depletion mitochondria->atp_depletion ros_increase ↑ Mitochondrial ROS mitochondria->ros_increase jnk JNK Activation mitochondria->jnk autophagy Autophagy mitochondria->autophagy ampk AMPK Activation atp_depletion->ampk mtor mTOR Signaling (p70S6K) ampk->mtor cell_death Cancer Cell Death mtor->cell_death (inhibition of growth) apoptosis Apoptosis (Caspase-3 activation) jnk->apoptosis autophagy->apoptosis (early event) apoptosis->cell_death

This compound's core mechanism of action.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo Preclinical (In Vivo) - Future Direction start Cancer Cell Lines (e.g., NSCLC, Breast) treatment This compound Treatment (Dose- and Time-response) start->treatment viability Cell Viability/Cytotoxicity Assay (MTT Assay) treatment->viability colony Colony Formation Assay treatment->colony apoptosis_assay Apoptosis Analysis (Flow Cytometry - Annexin V/PI) treatment->apoptosis_assay western_blot Mechanism of Action Studies (Western Blot for protein expression) treatment->western_blot xenograft Xenograft Mouse Model (e.g., NSCLC tumor implantation) viability->xenograft Positive results lead to proteins Key Proteins: - Cleaved Caspase-3 - p-AMPK, p-mTOR - p-JNK western_blot->proteins invivo_treatment This compound Administration xenograft->invivo_treatment tumor_growth Tumor Growth Inhibition Measurement invivo_treatment->tumor_growth toxicology Toxicology and Safety Assessment tumor_growth->toxicology

A typical experimental workflow for evaluating this compound.

Other Potential Anticancer Mechanisms

While mitochondrial dysfunction is the most well-documented mechanism, preliminary evidence suggests that this compound may exert its anticancer effects through other pathways, warranting further investigation.

  • Topoisomerase II Inhibition: Some alkaloids with structures similar to this compound have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. Further studies are needed to determine if this compound directly inhibits this enzyme.

  • Anti-Angiogenic Effects: The formation of new blood vessels (angiogenesis) is critical for tumor growth and metastasis. The impact of this compound on key angiogenic signaling pathways, such as the VEGF pathway, has not yet been thoroughly investigated.

  • NF-κB Inhibition: The NF-κB signaling pathway is a key regulator of inflammation and cell survival, and its dysregulation is common in cancer. Investigating whether this compound can modulate this pathway, for instance, by preventing the degradation of IκBα, could reveal additional anticancer mechanisms.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anticancer activity.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Human cancer cell lines (e.g., H1299, MCF-7)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well plates

    • This compound stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1 to 20 µM) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies, a measure of long-term cell survival.

  • Materials:

    • Human cancer cell lines

    • 6-well plates

    • Complete culture medium

    • This compound

    • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • Procedure:

    • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with different concentrations of this compound for 24 hours.

    • Remove the drug-containing medium, wash with PBS, and add fresh complete medium.

    • Incubate the plates for 10-14 days to allow for colony formation.

    • Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with crystal violet solution for 20 minutes.

    • Wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically >50 cells) in each well.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

  • Materials:

    • Human cancer cell lines

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with this compound for the desired time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

  • Materials:

    • Human cancer cell lines

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-cleaved caspase-3, anti-p-AMPK, anti-p-mTOR, anti-p-JNK, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound, then lyse the cells in lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Preclinical and Clinical Status

To date, the majority of research on this compound as an anticancer agent has been conducted in vitro. There is a notable lack of published preclinical in vivo studies using animal models, such as xenograft models, to evaluate its efficacy and safety in a whole-organism context. Consequently, there are no ongoing or completed clinical trials involving this compound for the treatment of cancer in humans.

Future Directions and Conclusion

This compound holds significant promise as a novel anticancer agent, primarily due to its potent induction of mitochondrial dysfunction and subsequent apoptosis in a variety of cancer cell types. The elucidation of its mechanism of action provides a strong rationale for its further development.

Future research should prioritize:

  • In Vivo Efficacy Studies: Evaluation of this compound's antitumor activity in preclinical xenograft models is a critical next step to validate its therapeutic potential.

  • Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a drug.

  • Toxicology and Safety Assessment: Comprehensive preclinical toxicology studies are required to determine the safety profile of this compound and identify any potential off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Exploration of Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies.

References

Initial Cytotoxicity Screening of Papuamine on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Papuamine, a pentacyclic alkaloid originally isolated from marine sponges of the Haliclona species, has demonstrated significant cytotoxic and antiproliferative activities against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the initial cytotoxicity screening of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways. The primary mechanism of action for this compound's anticancer effects involves the induction of mitochondrial dysfunction, leading to apoptosis and autophagy. This document serves as a resource for researchers investigating this compound as a potential novel anticancer agent.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for its potency. The following tables summarize the available quantitative data from initial screening studies.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer0.93 - 1.50[1][2]
LNCaPProstate Cancer0.93 - 1.50[1][2]
Caco-2Colon Cancer0.93 - 1.50[1][2]
HCT-15Colon Cancer0.93 - 1.50[1][2]
U937Histiocytic Lymphoma0.93 - 1.50[1]
JurkatT-cell LeukemiaNot specified[3]
H1299Non-small Cell Lung CancerNot specified[4]
H226BNon-small Cell Lung CancerNot specified[4]
A549Non-small Cell Lung CancerNot specified[4]
PC-3Prostate CancerNot specified[3]
Huh-7HepatomaNot specified[3]
KBOral CarcinomaPotent cytotoxicity reported[3]
MDA-MB-231Breast CancerAntimetastatic activity reported[3]

Table 2: Dose-Dependent Effects of this compound on MCF-7 Breast Cancer Cell Survival

This compound Concentration (µM)Incubation Time (h)Cell Survival (%)Reference
224No significant cytotoxic effects[3]
52480.6 ± 17.6[3]
101266.4 ± 12.6[3]
102416.9 ± 15.7[3]

Experimental Protocols

The following section details the typical methodologies employed for the initial cytotoxicity screening of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the most commonly cited method.[5]

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines such as MCF-7 (breast), LNCaP (prostate), Caco-2 (colon), HCT-15 (colon), U937 (lymphoma), H1299, H226B, and A549 (non-small cell lung cancer) are commonly used.[2][4]

  • Culture Medium: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.[6]

This compound Preparation

This compound is isolated from the marine sponge Haliclona sp.[1][7] For experimental use, it is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Further dilutions are made in the culture medium to achieve the desired final concentrations for treating the cells.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well for solid tumors) and allowed to adhere overnight.[6]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with DMSO) is also included. The plates are then incubated for specific durations (e.g., 12, 24, 48, or 72 hours).[6]

  • MTT Addition: Following the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2 to 4 hours at 37°C.[8]

  • Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.[8][9] The plate is often shaken for a few minutes to ensure complete solubilization.[6]

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 690 nm may be used to reduce background noise.[9]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for cytotoxicity screening and the key signaling pathways affected by this compound.

G Experimental Workflow for this compound Cytotoxicity Screening cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, H1299) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding papuamine_prep This compound Stock Solution treatment Treatment with This compound papuamine_prep->treatment cell_seeding->treatment mtt_addition MTT Reagent Addition treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance calculation Calculate % Viability & IC50 absorbance->calculation

This compound cytotoxicity screening workflow.

G This compound-Induced Signaling Pathway in NSCLC Cells This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria ATP Decreased ATP Production Mitochondria->ATP Apoptosis Apoptosis Mitochondria->Apoptosis AMPK AMPK Activation ATP->AMPK mTOR mTOR Inhibition AMPK->mTOR p70S6K p70S6K Inhibition mTOR->p70S6K CellGrowth Inhibition of Cell Growth p70S6K->CellGrowth

This compound's effect on NSCLC cell signaling.

G This compound-Induced Signaling in MCF-7 Breast Cancer Cells This compound This compound Mitochondria Mitochondrial Damage This compound->Mitochondria JNK JNK Activation This compound->JNK Autophagy Autophagy Mitochondria->Autophagy JNK->Autophagy CellSurvival Reduced Cell Survival Autophagy->CellSurvival

This compound's effect on MCF-7 cell signaling.

Mechanism of Action

Initial studies indicate that this compound exerts its cytotoxic effects through multiple mechanisms, primarily targeting cellular energetics and stress pathways.

  • Mitochondrial Dysfunction: this compound has been shown to induce mitochondrial dysfunction in non-small cell lung cancer (NSCLC) cells.[4] This is characterized by a loss of mitochondrial membrane potential, increased mitochondrial superoxide (B77818) generation, and ultimately, a depletion of intracellular ATP.[4]

  • Induction of Apoptosis: The disruption of mitochondrial function by this compound leads to the induction of apoptosis, or programmed cell death.[4] In lymphoma U937 cells, this compound treatment resulted in the condensation of chromatin and fragmentation of the nucleus, which are characteristic features of apoptosis.[1][2]

  • Activation of AMPK and Inhibition of mTOR: The decrease in cellular ATP levels caused by this compound leads to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[4] Activated AMPK, in turn, downregulates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth and proliferation.[4]

  • Induction of Autophagy: In MCF-7 breast cancer cells, this compound has been observed to induce autophagy, a cellular process of self-digestion, which precedes cell death.[3][7][10] This process is linked to mitochondrial damage and the activation of c-Jun N-terminal kinase (JNK).[3][7][10]

Conclusion and Future Directions

The initial cytotoxicity screening of this compound reveals its potential as a broad-spectrum anticancer agent. Its ability to induce mitochondrial dysfunction, apoptosis, and autophagy in various cancer cell lines highlights its promise for further investigation. Future studies should focus on elucidating the specific molecular targets of this compound, evaluating its efficacy and toxicity in preclinical in vivo models, and exploring its potential for combination therapies with existing anticancer drugs. The development of synthetic routes for this compound will also be crucial for its continued investigation and potential clinical translation.[11][12]

References

A Technical Guide to the Structural and Biosynthetic Relationship of Papuamine and Haliclonadiamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and biosynthetic relationship between the marine alkaloids papuamine and haliclonadiamine (B1246683). It includes a summary of their biological activities, detailed experimental protocols for relevant assays, and visualizations of their chemical and potential biosynthetic connections.

Introduction

This compound and haliclonadiamine are complex pentacyclic alkaloids isolated from marine sponges of the genus Haliclona.[1] These compounds have garnered significant interest from the scientific community due to their unique molecular architectures and promising biological activities, including antifungal and cytotoxic properties.[1][2] Initially, their structural relationship was thought to be that of simple epimers at a single stereocenter. However, recent crystallographic studies have revealed a more intricate stereochemical relationship, fundamentally altering our understanding of these natural products.[3] This guide will delve into their revised structural relationship, summarize their biological potency, and provide insights into their yet-to-be-elucidated biosynthetic pathway.

Structural Relationship

This compound is a C₂-symmetric molecule, while haliclonadiamine is asymmetric.[3] For many years, it was believed that these two alkaloids differed only in the configuration at the C-22 stereocenter.[4] However, detailed analysis using X-ray crystallography has led to a reassignment of the stereochemistry of haliclonadiamine.[3]

The revised and currently accepted absolute configurations are:

  • This compound: 1R,3S,8R,9S,14S,15R,20S,22R[4]

  • Haliclonadiamine: 1S,3R,8S,9R,14R,15S,20R,22R[3]

This corrected assignment reveals that this compound and haliclonadiamine are, in fact, epimeric at seven of their eight shared stereocenters (C-1, C-3, C-8, C-9, C-14, C-15, and C-20), with only the C-22 stereocenter retaining the same configuration.[3] This complex stereochemical relationship has significant implications for their respective total syntheses and biosynthetic origins.

G This compound This compound (1R,3S,8R,9S,14S,15R,20S,22R) haliclonadiamine Haliclonadiamine (1S,3R,8S,9R,14R,15S,20R,22R) This compound->haliclonadiamine Epimeric at 7 of 8 stereocenters (C-1, C-3, C-8, C-9, C-14, C-15, C-20)

Figure 1: Stereochemical relationship between this compound and haliclonadiamine.

Quantitative Biological Activity

Both this compound and haliclonadiamine exhibit significant biological activity, particularly against fungal pathogens and cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for these compounds.

CompoundActivityCell Line/OrganismIC₅₀ (µM)Reference
This compound CytotoxicA549 (Lung Carcinoma)1.50[1]
CytotoxicDLD-1 (Colorectal Adenocarcinoma)1.12[1]
CytotoxicHCT-116 (Colorectal Carcinoma)0.93[1]
CytotoxicMCF-7 (Breast Adenocarcinoma)1.33[1]
CytotoxicPANC-1 (Pancreatic Carcinoma)1.38[1]
CytotoxicU937 (Histiocytic Lymphoma)1.35[1]
Haliclonadiamine CytotoxicA549 (Lung Carcinoma)4.44[1]
CytotoxicDLD-1 (Colorectal Adenocarcinoma)1.00[1]
CytotoxicHCT-116 (Colorectal Carcinoma)1.56[1]
CytotoxicMCF-7 (Breast Adenocarcinoma)1.56[1]
CytotoxicPANC-1 (Pancreatic Carcinoma)1.25[1]
CytotoxicU937 (Histiocytic Lymphoma)1.44[1]

Experimental Protocols

Cytotoxicity Determination: MTT Assay

The following is a generalized protocol for determining the cytotoxic effects of this compound and haliclonadiamine on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or haliclonadiamine stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or haliclonadiamine in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[5]

G cluster_0 MTT Assay Workflow Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) MTT Addition MTT Addition Incubation (48-72h)->MTT Addition Formazan Formation (2-4h) Formazan Formation (2-4h) MTT Addition->Formazan Formation (2-4h) Solubilization Solubilization Formazan Formation (2-4h)->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Figure 2: Workflow for the MTT cytotoxicity assay.
Antifungal Susceptibility Testing: Broth Microdilution Method

The following is a generalized protocol for determining the minimum inhibitory concentration (MIC) of this compound against fungal strains, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Fungal strain of interest (e.g., Candida albicans, Trichophyton mentagrophytes)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve the desired final inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL for yeasts).

  • Compound Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a positive control (inoculum without compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control. This can be determined visually or by measuring the optical density at a suitable wavelength (e.g., 530 nm).[6][7]

Proposed Biosynthetic Relationship

The biosynthesis of this compound and haliclonadiamine has not yet been fully elucidated. However, a plausible biosynthetic pathway has been proposed, which involves the dimerization and subsequent cyclization of a common precursor. The discovery of halichondriamine C, a potential biosynthetic intermediate, provides support for this hypothesis.[3]

The proposed pathway suggests that two enantiomeric forms of a monomeric precursor, such as halichondriamine C, are generated. These precursors then undergo a series of reactions, including a tandem ene reaction, to form the complex pentacyclic core of this compound and haliclonadiamine.[3] The formation of two distinct diastereomers (this compound and haliclonadiamine) from these enantiomeric precursors is a fascinating aspect of their biosynthesis that is still under investigation.

G cluster_0 Proposed Biosynthetic Pathway Putative Monomeric Precursor Putative Monomeric Precursor Enantiomeric Precursors Enantiomeric Precursors Putative Monomeric Precursor->Enantiomeric Precursors Halichondriamine C (and its enantiomer) Halichondriamine C (and its enantiomer) Enantiomeric Precursors->Halichondriamine C (and its enantiomer) e.g. Dimerization Dimerization Halichondriamine C (and its enantiomer)->Dimerization Tandem Ene Cyclization Tandem Ene Cyclization Dimerization->Tandem Ene Cyclization This compound This compound Tandem Ene Cyclization->this compound Haliclonadiamine Haliclonadiamine Tandem Ene Cyclization->Haliclonadiamine

Figure 3: Proposed biosynthetic relationship of this compound and haliclonadiamine.

Conclusion

This compound and haliclonadiamine are structurally complex marine natural products with significant biological potential. The recent revision of haliclonadiamine's stereochemistry has highlighted their intricate relationship as epimers at seven stereocenters. While their cytotoxic and antifungal activities are well-documented, further research is needed to fully understand their mechanisms of action and to elucidate their complete biosynthetic pathway. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of these fascinating molecules.

References

Papuamine: A Deep Dive into its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Papuamine is a complex pentacyclic alkaloid first isolated from the marine sponge Haliclona sp. This technical guide provides a comprehensive overview of the discovery of this compound, the evolution of its structural elucidation, detailed accounts of its total synthesis, and an in-depth exploration of its biological activities and mechanism of action. Quantitative data on its bioactivity is presented in structured tables, and key experimental methodologies are detailed. Furthermore, signaling pathways and synthetic workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising natural product.

Discovery and Structural Elucidation

Initial Isolation and Characterization

This compound was first reported in 1988 as a novel antifungal pentacyclic alkaloid isolated from a marine sponge of the genus Haliclona, collected in Papua New Guinea.[1] Bioassay-guided fractionation of the sponge extract led to the isolation of this unique C2-symmetric molecule.[2][3] The molecular formula was determined to be C₂₅H₄₀N₂.[4]

Revision of Stereochemistry

Initial structural studies proposed a certain stereochemical configuration for this compound. However, subsequent research, culminating in X-ray crystallographic analysis, led to a revision of the absolute stereochemistry of this compound to 1R,3S,8R,9S,14S,15R,20S,22R.[5] This correction was a crucial step in understanding the true three-dimensional structure of the molecule and was essential for the successful enantioselective total syntheses that followed.

Total Synthesis of this compound

The complex and unique architecture of this compound has made it an attractive target for total synthesis. Two seminal syntheses were reported by the research groups of Weinreb and Barrett, each employing a distinct and elegant strategy.

Weinreb's Synthesis: Intramolecular Imino Ene Reaction

The Weinreb group's approach to the total synthesis of (-)-papuamine features a key stereospecific intramolecular imino ene reaction of an allenylsilane to construct the core piperidine (B6355638) rings.[6]

Experimental Protocol: Key Steps in Weinreb's Synthesis

A detailed, step-by-step protocol for the Weinreb synthesis is extensive. However, a crucial transformation is the preparation of the Weinreb amide, which serves as a precursor to key intermediates.

Preparation of a Weinreb Amide:

  • A carboxylic acid is activated, typically by conversion to its acid chloride or by using a peptide coupling agent.

  • The activated carboxylic acid is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, in an anhydrous aprotic solvent like dichloromethane (B109758) or THF.

  • The reaction mixture is typically stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

  • Work-up involves washing the organic layer with aqueous solutions to remove the base and any water-soluble byproducts, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtration, and concentration under reduced pressure.

  • The crude Weinreb amide is then purified by column chromatography on silica (B1680970) gel.

Logical Workflow of Weinreb's Synthesis

A Chiral Starting Material B Formation of Allenylsilane Intermediate A->B Multiple Steps C Intramolecular Imino Ene Reaction B->C Key Cyclization D Macrocyclization C->D E (-)-Papuamine D->E Final Steps

Key stages in Weinreb's total synthesis of (-)-papuamine.
Barrett's Synthesis: Intramolecular Pd(0)-Catalyzed (Stille) Coupling

The Barrett group accomplished the total synthesis of (+)-papuamine, the enantiomer of the natural product. A key feature of their strategy is an intramolecular Pd(0)-catalyzed (Stille) coupling reaction to form the central 13-membered diazadiene macrocycle.[7]

Experimental Protocol: Key Steps in Barrett's Synthesis

The Stille coupling is a cornerstone of this synthesis.

General Protocol for Stille Coupling:

  • A solution of the vinyl stannane (B1208499) precursor in an appropriate anhydrous solvent (e.g., toluene, DMF, or THF) is degassed with argon or nitrogen.

  • A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is added to the reaction mixture under an inert atmosphere.

  • In some cases, a co-catalyst or additive, such as copper(I) iodide or cesium fluoride, may be added to enhance the reaction rate and yield.

  • The reaction mixture is heated to the required temperature (ranging from room temperature to reflux) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography to isolate the coupled product.

Logical Workflow of Barrett's Synthesis

A Chiral Diol B Construction of Subunits A->B Multi-step sequence C Intramolecular Stille Coupling B->C Key Macrocyclization D Deprotection and Final Steps C->D E (+)-Papuamine D->E

Key stages in Barrett's total synthesis of (+)-papuamine.

Biosynthesis

The biosynthetic pathway of this compound has not been fully elucidated. However, it is believed to be of microbial origin, likely produced by symbiotic bacteria within the sponge.[8] The structure suggests a possible biosynthetic route involving the dimerization of two C₁₂ polyketide chains, each derived from the condensation of six acetate (B1210297) units, followed by the incorporation of a C₃ aminopropyl unit, likely derived from ornithine or arginine. Further research, potentially involving metagenomic analysis of the sponge's microbiome, is needed to fully uncover the enzymatic machinery responsible for this compound's construction.

Biological Activity and Mechanism of Action

This compound has demonstrated a range of biological activities, most notably antifungal and anticancer properties.

Antifungal Activity

This compound exhibits significant antifungal activity against various fungal strains.

Fungal StrainActivity (MIC/IC₅₀)Reference
Trichophyton mentagrophytesActive (Specific values not consistently reported)[2]
Candida albicansActive (Specific values not consistently reported)[2]
Anticancer Activity

This compound has shown potent cytotoxic effects against a variety of human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)Reference
MCF-7Breast1.39[7]
Huh-7Hepatoma0.89[7]
PC-3Prostate1.23[7]
HCT-15Colon1.50[7]
U937Histiocytic Lymphoma0.93[7]
JurkatT-cell leukemia1.50[7]
H1299Non-small Cell LungDose-dependent inhibition[4][5]
H226BNon-small Cell LungDose-dependent inhibition[4]
A549Non-small Cell LungDose-dependent inhibition[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (or a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Mechanism of Action

Recent studies have begun to unravel the molecular mechanisms underlying this compound's anticancer effects. This compound has been identified as a novel mitochondria-targeting agent.[4][5] It disrupts mitochondrial function, leading to a decrease in cellular ATP levels.[5] This energy depletion triggers the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[5]

Signaling Pathway of this compound's Anticancer Action

cluster_pathway AMPK/mTOR Signaling Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Dysfunction Apoptosis Apoptosis This compound->Apoptosis Induction ATP ATP Production Mitochondria->ATP Inhibition AMPK AMPK ATP->AMPK Depletion leads to activation mTOR mTOR AMPK->mTOR Inhibition p70S6K p70S6K mTOR->p70S6K Activation CellGrowth Cell Growth and Proliferation mTOR->CellGrowth Promotion p70S6K->CellGrowth Promotion

This compound-induced signaling cascade leading to apoptosis.

The activation of AMPK leads to the downstream inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[5] This inhibition, coupled with the induction of apoptosis (programmed cell death), contributes to the potent anticancer effects of this compound.[2][4][5]

Conclusion and Future Perspectives

This compound stands out as a marine natural product with a fascinating chemical structure and significant therapeutic potential. The successful total syntheses have not only confirmed its absolute stereochemistry but also opened avenues for the generation of analogs for structure-activity relationship (SAR) studies. The elucidation of its mechanism of action as a mitochondria-targeting agent that modulates the AMPK/mTOR pathway provides a strong rationale for its further development as an anticancer drug. Future research should focus on optimizing its therapeutic index, exploring its efficacy in in vivo models, and fully uncovering its biosynthetic pathway to potentially enable its production through synthetic biology approaches. The journey of this compound from its discovery in a marine sponge to its current status as a promising therapeutic lead underscores the immense potential of the marine environment as a source of novel drug candidates.

References

Papuamine derivatives and their biological potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Papuamine Derivatives and Their Biological Potential

Introduction

This compound is a pentacyclic alkaloid first isolated from marine sponges of the Haliclona species.[1][2] As a member of the polycyclic alkaloid family, it possesses a unique and complex C₂₅H₄₀N₂ structure.[3] This class of marine natural products has garnered significant attention from the scientific community due to its wide range of biological activities. Research has primarily focused on its potent antifungal and anticancer properties, making this compound and its derivatives promising candidates for drug discovery and development.[1][2] This guide provides a comprehensive overview of the biological potential of this compound derivatives, focusing on their mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols.

Biological Activities and Potential

This compound and its related compounds, such as haliclonadiamine, have demonstrated significant cytotoxic effects against a variety of human cancer cell lines and possess notable antimicrobial properties.

Anticancer Activity

The anticancer potential of this compound is its most extensively studied biological property. It has been shown to inhibit the proliferation of numerous cancer cell lines, including those from breast, prostate, colon, and lung cancers.[4][5]

  • Non-Small Cell Lung Cancer (NSCLC): In NSCLC cell lines (H1299, H226B, and A549), this compound inhibits cell viability and colony formation by inducing apoptosis.[5] It acts as a mitochondria-targeting agent, disrupting cellular energy production.[1][5]

  • Breast Cancer: In MCF-7 human breast cancer cells, this compound induces a reduction in cell survival.[6] The mechanism involves the induction of autophagy followed by mitochondrial damage and activation of the c-Jun N-terminal kinase (JNK) pathway.[6][7]

  • Other Cancer Cell Lines: Studies have confirmed the potent cytotoxicity of this compound and its structural analog, haliclonadiamine, against prostate (LNCap), colon (Caco-2, HCT-15), and other cancer cell lines.[4][7]

Antifungal and Antimicrobial Activity

This compound was initially identified for its antifungal activity.[2] While this area is less explored than its anticancer effects, the unique structure of this compound suggests it could serve as a scaffold for developing new antimicrobial agents. Its activity against various pathogens, including fungi and bacteria like Mycobacterium, highlights its broad-spectrum potential.[8]

Mechanism of Action

The cytotoxic effects of this compound are attributed to its ability to interfere with fundamental cellular processes, primarily mitochondrial function and related signaling pathways.

Mitochondrial Dysfunction and Energy Depletion

A primary mechanism of this compound's anticancer effect is the induction of mitochondrial dysfunction.[1][5] This process involves several key events:

  • Mitochondrial Fission: this compound induces the division and fragmentation of mitochondria.[1]

  • Membrane Depolarization: It causes a loss of the mitochondrial membrane potential, disrupting the organelle's function.[1][5]

  • Increased Oxidative Stress: The compound leads to the over-production of mitochondrial superoxide, a reactive oxygen species (ROS), which increases cellular oxidative stress.[1]

  • ATP Depletion: As a direct consequence of mitochondrial damage, cellular ATP levels are significantly reduced in a time- and dose-dependent manner.[1]

G This compound This compound MitoDys Mitochondrial Dysfunction This compound->MitoDys induces MitoFission Mitochondrial Fission MitoDys->MitoFission MitoDepol Mitochondrial Membrane Depolarization MitoDys->MitoDepol MitoROS Mitochondrial Superoxide (ROS) Overproduction MitoDys->MitoROS ATPDpl Cellular ATP Depletion MitoDys->ATPDpl leads to Apoptosis Apoptosis MitoROS->Apoptosis triggers ATPDpl->Apoptosis triggers

This compound-induced Mitochondrial Dysfunction and Apoptosis.
Modulation of AMPK/mTOR Signaling

The depletion of cellular ATP activates AMP-activated protein kinase (AMPK), a critical energy sensor in the cell. The activation of AMPK by this compound has profound effects on cell growth signaling.[1]

  • AMPK Activation: Lower ATP levels lead to a dose-dependent activation of AMPK.[1]

  • mTOR Pathway Downregulation: Activated AMPK subsequently inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1] mTOR is a central regulator of cell growth, proliferation, and survival.

  • Inhibition of Protein Synthesis: The downregulation of mTOR leads to the dephosphorylation and inactivation of its downstream effector, p70S6K, which is crucial for protein synthesis and cell growth.[1]

This compound This compound ATP ATP Depletion This compound->ATP AMPK AMPK ATP->AMPK activates mTOR mTOR AMPK->mTOR inhibits p70S6K p70S6K mTOR->p70S6K activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes p70S6K->CellGrowth promotes

This compound's effect on the AMPK/mTOR signaling pathway.
Induction of Autophagy and JNK Activation

In breast cancer cells, this compound has been observed to induce autophagy, a cellular process of self-degradation, at concentrations that are not immediately cytotoxic.[6][7] This autophagic response is linked to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress.[6] The interplay between early-onset autophagy and delayed cell death via JNK activation and mitochondrial damage represents another key aspect of this compound's mechanism.[6][7]

Quantitative Biological Data

The potency of this compound and its derivatives has been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's effectiveness.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
This compound MCF-7Breast0.93 - 1.50[4]
LNCapProstate0.93 - 1.50[4]
Caco-2Colon0.93 - 1.50[4]
HCT-15Colon0.93 - 1.50[4]
JurkatLeukemia0.93 - 1.50[4]
U937Lymphoma0.93 - 1.50[4]
Haliclonadiamine Various-1.00 - 4.44[4][7]
This compound Derivative KBOral Carcinoma0.2[6]
This compound Derivative KBOral Carcinoma0.08[6]
This compound Derivative KBOral Carcinoma0.03[6]

Table 1: Cytotoxicity (IC₅₀ values) of this compound and related compounds against various human cancer cell lines.

Key Experimental Methodologies

The biological activity of this compound derivatives is typically assessed using a standard set of in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the this compound derivative (or vehicle control) for a specified duration (e.g., 12, 24, 48 hours).

  • MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell survival is calculated relative to the control, and IC₅₀ values are determined from the dose-response curve.

G start Start seed Seed cells in 96-well plate start->seed adhere Incubate overnight to allow adherence seed->adhere treat Treat cells with This compound derivatives adhere->treat incubate_treat Incubate for 24-48 hours treat->incubate_treat add_mtt Add MTT reagent to each well incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan formation) add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Read absorbance on plate reader solubilize->read analyze Calculate IC50 values read->analyze end End analyze->end

Standard workflow for an MTT cytotoxicity assay.
Colony Formation Assay

This assay measures the ability of a single cell to grow into a colony, assessing the long-term effect of a compound on cell proliferation and survival.

Protocol Outline:

  • Cells are seeded at a low density in 6-well plates.

  • After 24 hours, they are treated with this compound derivatives for a defined period.

  • The drug-containing medium is replaced with fresh medium, and cells are incubated for 1-2 weeks until visible colonies form.

  • Colonies are fixed with methanol (B129727) and stained with crystal violet.

  • The number of colonies in each well is counted to determine the surviving fraction relative to the control.

Immunoblotting (Western Blot)

This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways. For this compound research, it is used to measure the levels of key proteins like phosphorylated AMPK, mTOR, p70S6K, and markers of apoptosis and autophagy (e.g., LC3-II).

Protocol Outline:

  • Cell lysates are prepared from treated and untreated cells.

  • Protein concentration is determined using a BCA or Bradford assay.

  • Proteins are separated by size via SDS-PAGE.

  • Separated proteins are transferred to a membrane (PVDF or nitrocellulose).

  • The membrane is blocked and then incubated with primary antibodies specific to the target protein.

  • The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • A chemiluminescent substrate is added, and the resulting signal is detected, indicating the presence and relative amount of the target protein.

Conclusion and Future Perspectives

This compound and its derivatives represent a class of marine alkaloids with significant therapeutic potential, particularly as anticancer agents. Their ability to induce mitochondrial dysfunction, disrupt cellular energy homeostasis, and modulate key signaling pathways like AMPK/mTOR provides a multi-faceted approach to inhibiting cancer cell growth. The potent cytotoxicity demonstrated across a range of cancer cell lines, with some derivatives showing IC₅₀ values in the nanomolar range, underscores their promise.

Future research should focus on the synthesis of novel derivatives to improve efficacy and reduce potential toxicity (structure-activity relationship studies), a more thorough investigation of their antimicrobial properties, and in vivo studies to validate the promising in vitro results. The complex mechanisms of action also warrant further elucidation to identify precise molecular targets, which could pave the way for the development of a new generation of targeted therapies derived from this fascinating marine natural product.

References

In Silico Modeling of Papuamine-Target Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Papuamine, a pentacyclic alkaloid isolated from marine sponges of the Haliclona genus, has demonstrated notable anticancer properties. Its mechanism of action is primarily attributed to the induction of mitochondrial dysfunction, leading to a cascade of cellular events that culminate in apoptosis and autophagy. This technical guide provides an in-depth overview of the known biological activities of this compound, consolidates the available quantitative data on its cytotoxicity, and outlines detailed experimental protocols for investigating its mechanism of action. Furthermore, this guide proposes a comprehensive in silico modeling workflow to predict and analyze the direct molecular interactions of this compound within the mitochondria, offering a rational approach to identifying its specific protein targets in the absence of definitive experimental confirmation.

Introduction

This compound is a marine natural product that has garnered significant interest for its potent cytotoxic effects against a range of cancer cell lines. Structurally, it is a C2-symmetric pentacyclic alkaloid.[1] Its anticancer activity is linked to its ability to act as a novel mitochondria-targeting agent. By disrupting mitochondrial function, this compound initiates a signaling cascade that is detrimental to cancer cell survival and proliferation. This guide serves as a technical resource for researchers aiming to elucidate the precise molecular interactions of this compound and to leverage computational methods for target identification and validation.

Known Biological Activity and Signaling Pathways

The primary mechanism of action of this compound is the induction of mitochondrial dysfunction. This leads to a significant, dose-dependent reduction in cellular ATP levels. The depletion of cellular energy stores activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[2] Activated AMPK, in turn, downregulates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[2]

Furthermore, this compound-induced mitochondrial damage has been shown to activate the c-Jun N-terminal kinase (JNK) pathway, contributing to the induction of autophagy and apoptosis.[3] This multifaceted mechanism of action makes this compound a compelling candidate for further investigation as a potential anticancer therapeutic.

Signaling Pathway Diagram

Papuamine_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion dysfunction JNK_Activation JNK Activation Mitochondria->JNK_Activation stress AMPK_Activation AMPK Activation ATP_Depletion->AMPK_Activation mTOR_Inhibition mTOR Inhibition AMPK_Activation->mTOR_Inhibition Cell_Growth_Inhibition Cell Growth Inhibition mTOR_Inhibition->Cell_Growth_Inhibition Apoptosis Apoptosis JNK_Activation->Apoptosis Autophagy Autophagy JNK_Activation->Autophagy

Caption: this compound-induced signaling cascade.

Quantitative Data Summary

The cytotoxic effects of this compound have been quantified against several human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast1.39[1]
Huh-7Hepatoma0.89[1]
PC-3Prostate1.23[1]
HCT-15Colon1.50[1]
U937Histiocytic Lymphoma0.93[1]
JurkatT-cell leukemia1.50[1]
LNCaPProstate1.00 - 4.44[4]
Caco-2Colorectal Adenocarcinoma1.00 - 4.44[4]
SF-295Glioblastoma0.80[1]

Proposed In Silico Modeling Workflow

Given that the direct molecular target of this compound is yet to be definitively identified, a hypothesis-driven in silico modeling approach can be employed to predict potential binding partners within the mitochondria. The workflow outlined below provides a rational strategy for identifying and characterizing these potential interactions.

In Silico Workflow Diagram

In_Silico_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Validation Ligand_Prep This compound 3D Structure Preparation Docking Molecular Docking Ligand_Prep->Docking Target_Library Mitochondrial Protein Target Library Creation Target_Library->Docking Binding_Affinity Binding Affinity Estimation Docking->Binding_Affinity Pose_Analysis Binding Pose Analysis Binding_Affinity->Pose_Analysis MD_Simulation Molecular Dynamics Simulation Pose_Analysis->MD_Simulation Experimental_Validation Experimental Validation MD_Simulation->Experimental_Validation

Caption: Proposed in silico modeling workflow.

Experimental Protocols

The following protocols are foundational for investigating the biological effects of this compound and for validating the predictions from in silico models.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cellular ATP Level Determination
  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with different concentrations of this compound for various time points.

  • Lysis: Lyse the cells using a suitable lysis buffer provided with a commercial ATP determination kit.

  • Luciferase Reaction: Add the luciferase reagent to the cell lysate.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Standard Curve: Generate a standard curve with known ATP concentrations.

  • Quantification: Determine the ATP concentration in the samples based on the standard curve and normalize to the total protein content.

Western Blot for AMPK and mTOR Pathway Proteins
  • Protein Extraction: Lyse this compound-treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK, total AMPK, phospho-mTOR, total mTOR, phospho-p70S6K, and total p70S6K overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

JNK Activity Assay
  • Immunoprecipitation: Lyse treated and untreated cells and immunoprecipitate JNK using a specific antibody conjugated to agarose (B213101) beads.

  • Kinase Assay: Resuspend the immunoprecipitate in a kinase buffer containing ATP and a JNK substrate (e.g., GST-c-Jun).

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Western Blot Analysis: Stop the reaction and analyze the phosphorylation of the substrate by Western blot using a phospho-specific antibody.

Experimental Workflow for Target Identification

Target_ID_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Affinity_Chromatography Affinity Chromatography (this compound-conjugated beads) Pull_Down Pull-down of Binding Proteins Affinity_Chromatography->Pull_Down Cell_Lysate Cancer Cell Lysate Cell_Lysate->Affinity_Chromatography Mass_Spec Mass Spectrometry (LC-MS/MS) Pull_Down->Mass_Spec Candidate_Proteins Candidate Target Proteins Mass_Spec->Candidate_Proteins In_Silico_Docking In Silico Docking (this compound + Candidates) Candidate_Proteins->In_Silico_Docking SPR Surface Plasmon Resonance (SPR) Candidate_Proteins->SPR CETSA Cellular Thermal Shift Assay (CETSA) Candidate_Proteins->CETSA Gene_Knockdown Gene Knockdown (siRNA/CRISPR) Candidate_Proteins->Gene_Knockdown Validated_Target Validated Target Gene_Knockdown->Validated_Target

Caption: Experimental workflow for target identification.

Conclusion

This compound represents a promising natural product with a distinct mechanism of action centered on the induction of mitochondrial dysfunction. While its downstream signaling effects are increasingly understood, the direct molecular target remains an area of active investigation. The integration of the experimental protocols and the proposed in silico modeling workflow detailed in this guide provides a robust framework for researchers to further elucidate the molecular pharmacology of this compound. The identification and validation of its direct target(s) will be crucial for the future development of this compound and its analogs as potential anticancer therapeutics.

References

The Ecological and Pharmacological Significance of Papuamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Marine Alkaloid Papuamine, its Role in Chemical Ecology, and its Potential as a Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pentacyclic alkaloid first isolated from marine sponges of the genus Haliclona.[1] This structurally complex natural product has garnered significant attention within the scientific community due to its diverse and potent biological activities, including antifungal, anti-HIV, and anticancer properties. In its natural marine environment, this compound is believed to function as a chemical defense mechanism for the host sponge, deterring predators and inhibiting the growth of competing organisms. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its role in marine chemical ecology, its multifaceted pharmacological activities, and the underlying molecular mechanisms. Detailed experimental protocols for key biological assays and a summary of quantitative activity data are presented to facilitate further research and development.

Chemical Ecology of this compound

Marine sponges, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to survive in a competitive and predator-rich environment. This compound, produced by Haliclona species, is a prime example of such a chemical defense. Its broad-spectrum biological activity suggests a primary ecological role in protecting the sponge from various threats.

The cytotoxic and antifungal properties of this compound likely contribute to preventing predation by marine organisms and inhibiting the settlement and growth of fouling organisms and pathogenic microbes on the sponge's surface. The production of such bioactive compounds is a crucial survival strategy for these sponges, allowing them to thrive in densely populated marine ecosystems. The study of this compound's ecological function provides valuable insights into the chemical communication and warfare that occurs in marine environments.

Pharmacological Activities and Mechanism of Action

This compound has demonstrated a remarkable range of pharmacological activities, making it a promising candidate for drug discovery and development. Its primary activities include anticancer, anti-HIV, and antifungal effects.

Anticancer Activity

This compound exhibits significant cytotoxicity against a variety of human cancer cell lines.[1][2] Its primary mechanism of anticancer action involves the induction of mitochondrial dysfunction.[3] This leads to a depletion of cellular ATP, which in turn activates the AMP-activated protein kinase (AMPK) signaling pathway. Activation of AMPK, a key cellular energy sensor, leads to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation.

Furthermore, this compound has been shown to induce both apoptosis (programmed cell death) and autophagy (a cellular degradation process).[4][5] The induction of apoptosis is mediated, at least in part, through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4] The interplay between these signaling pathways ultimately leads to the demise of cancer cells.

Signaling Pathway of this compound-Induced Cancer Cell Death

Papuamine_Cancer_Pathway This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria JNK JNK Activation This compound->JNK ATP ATP Depletion Mitochondria->ATP Autophagy Autophagy Mitochondria->Autophagy AMPK AMPK Activation ATP->AMPK mTOR mTOR Inhibition AMPK->mTOR CellGrowth Inhibition of Cell Growth & Proliferation mTOR->CellGrowth CellDeath Cancer Cell Death CellGrowth->CellDeath Apoptosis Apoptosis JNK->Apoptosis Apoptosis->CellDeath Autophagy->CellDeath

Caption: this compound-induced signaling cascade in cancer cells.

Anti-HIV Activity

This compound has been identified as a potent inhibitor of the Human Immunodeficiency Virus (HIV). Its mechanism of action in this context is primarily through the inhibition of viral entry into host cells. This activity has been demonstrated against both X4 and R5 tropic strains of HIV-1. The ability to block the initial stage of the viral life cycle makes this compound an attractive lead for the development of novel antiretroviral drugs.

Antifungal Activity

The initial discovery of this compound was linked to its antifungal properties.[6] It exhibits activity against a range of fungal pathogens. While the precise mechanism of its antifungal action is not as well-elucidated as its anticancer effects, it is likely that its ability to disrupt cellular membranes and vital cellular processes contributes to its fungicidal or fungistatic activity.

Quantitative Biological Activity Data

The following tables summarize the reported quantitative data for the biological activities of this compound.

Table 1: Anticancer Activity of this compound (IC50 values)

Cell LineCancer TypeIC50 (µM)Reference
SF-295Human Glioblastoma0.80[2]
UO-31Human Renal Cancer>10[2]
A498Human Renal Cancer>10[2]
MCF-7Human Breast Cancer1.39[2]
Huh-7Human Hepatoma0.89[2]
PC-3Human Prostate Cancer1.23[2]
HCT-15Human Colon Cancer1.50[2]
U937Human Histiocytic Lymphoma0.93[2]
JurkatHuman T-cell Leukemia1.50[2]

Table 2: Anti-HIV Activity of this compound

AssayVirus StrainEC50 (nM)Reference
Viral Entry InhibitionHIV-1 NL(AD8) (R5 tropic)~114

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

Isolation and Purification of this compound from Haliclona sp.

A general workflow for the bioassay-guided isolation of this compound from marine sponges is outlined below. Specific details may vary depending on the sponge species and collection location.

Experimental Workflow for this compound Isolation

Isolation_Workflow Sponge Marine Sponge (Haliclona sp.) Extraction Extraction with Organic Solvents (e.g., MeOH/CH2Cl2) Sponge->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) CrudeExtract->Partitioning Fractions Bioactive Fractions Partitioning->Fractions Chromatography Column Chromatography (e.g., Silica (B1680970), Sephadex) Fractions->Chromatography PurifiedFractions Further Purified Fractions Chromatography->PurifiedFractions HPLC Preparative HPLC (e.g., C18 Reverse Phase) PurifiedFractions->HPLC This compound Pure this compound HPLC->this compound

Caption: General workflow for isolating this compound.

  • Collection and Extraction: Collect the marine sponge Haliclona sp. and freeze-dry or preserve in ethanol. Extract the sponge material exhaustively with a mixture of organic solvents, such as methanol/dichloromethane (1:1).

  • Solvent Partitioning: Concentrate the crude extract under reduced pressure and partition it between different immiscible solvents (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on polarity.

  • Bioassay-Guided Fractionation: Test the resulting fractions for the desired biological activity (e.g., cytotoxicity). Select the most active fraction for further purification.

  • Column Chromatography: Subject the active fraction to a series of column chromatography steps using different stationary phases like silica gel and Sephadex LH-20.

  • High-Performance Liquid Chromatography (HPLC): Perform final purification of the active fractions using preparative reverse-phase HPLC to obtain pure this compound.

  • Structure Elucidation: Confirm the identity and purity of this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for a specified period (e.g., 72 hours).[7] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[7] Incubate the plate for 1.5 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Anti-HIV Entry Assay (TZM-bl Reporter Gene Assay)

This assay measures the ability of a compound to inhibit HIV-1 entry into host cells using a genetically engineered cell line (TZM-bl) that expresses luciferase upon viral entry.[8][9][10]

  • Cell Seeding: Seed TZM-bl cells into a 96-well plate.

  • Compound and Virus Incubation: In a separate plate, serially dilute this compound and pre-incubate with a known amount of HIV-1 virus for a defined period.

  • Infection: Transfer the virus-compound mixture to the wells containing the TZM-bl cells.

  • Incubation: Incubate the plates for 48 hours to allow for viral entry and expression of the luciferase reporter gene.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of viral entry inhibition relative to the virus control (no compound). The EC50 value (the effective concentration that inhibits 50% of viral entry) can be determined from a dose-response curve.

Antifungal Susceptibility Assay (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antifungal agent.[11][12][13]

  • Inoculum Preparation: Prepare a standardized suspension of the fungal test organism (e.g., Candida albicans) in RPMI-1640 medium.[1]

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing the growth medium.[11]

  • Inoculation: Add the fungal inoculum to each well.[11] Include a drug-free well as a growth control and an uninoculated well as a sterility control.[1]

  • Incubation: Incubate the plate at 35°C for 24-48 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the fungus. This can be determined visually or by measuring the optical density at a specific wavelength.

Biosynthesis of this compound

The biosynthetic pathway of this compound has not been fully elucidated. However, it is proposed to be related to the biosynthesis of other complex marine alkaloids, such as the manzamine alkaloids.[14][15] The manzamine alkaloids are hypothesized to be formed through a complex series of reactions involving the condensation of tryptamine (B22526) with a dialdehyde (B1249045) derived from a fatty acid precursor, followed by intramolecular cyclizations.[14][15] Given the structural similarities, it is plausible that this compound biosynthesis involves a similar strategy, likely utilizing different building blocks and enzymatic machinery. Further research, including genomic and transcriptomic analysis of Haliclona sponges and their associated microorganisms, is needed to fully uncover the biosynthetic pathway of this intriguing molecule.

Conclusion and Future Perspectives

This compound stands out as a marine natural product with significant potential in both marine chemical ecology and pharmacology. Its role as a chemical defense agent in Haliclona sponges highlights the intricate chemical interactions that govern marine ecosystems. From a therapeutic standpoint, its potent anticancer, anti-HIV, and antifungal activities, coupled with its unique mechanisms of action, make it a valuable lead compound for the development of new drugs. The detailed understanding of its effects on cellular signaling pathways, particularly the AMPK/mTOR and JNK pathways in cancer cells, opens up new avenues for targeted cancer therapy.

Future research should focus on several key areas. A complete elucidation of the biosynthetic pathway of this compound would not only provide fundamental scientific knowledge but could also enable its sustainable production through synthetic biology approaches. Further investigation into its mechanism of action against HIV and fungal pathogens could lead to the development of novel anti-infective agents. Finally, medicinal chemistry efforts to synthesize and evaluate this compound analogs could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately translating the promise of this remarkable marine alkaloid into tangible clinical benefits.

References

Preliminary Pharmacokinetic Properties of Papuamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific studies detailing the comprehensive pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of Papuamine are not extensively available in the public scientific literature. The following guide is intended for researchers, scientists, and drug development professionals, providing a framework of standard experimental protocols and data presentation formats that would be employed to characterize the pharmacokinetics of this promising natural product. The information on its mechanism of action is based on current research.

Introduction

This compound is a pentacyclic alkaloid isolated from marine sponges of the Haliclona genus.[1] It has garnered significant interest within the scientific community due to its potent anticancer activities, particularly against non-small cell lung cancer (NSCLC) cells.[1][2] Preliminary research indicates that this compound's cytotoxic effects are mediated through the induction of mitochondrial dysfunction.[1][2] A thorough understanding of its pharmacokinetic profile is crucial for its potential development as a therapeutic agent. This document outlines the key signaling pathways affected by this compound and presents a guide to the methodologies that would be required to elucidate its ADME properties.

Known Mechanism of Action and Signaling Pathway

This compound has been identified as a novel mitochondria-targeting anticancer agent.[1][2] Its mechanism of action involves the disruption of mitochondrial function, leading to a cascade of cellular events that culminate in apoptosis.[1]

Key Events in this compound's Signaling Pathway:

  • Mitochondrial Dysfunction: this compound induces mitochondrial fission, decreases mitochondrial mass, and causes depolarization of the mitochondrial membrane. This leads to an over-production of mitochondrial superoxide (B77818) and increased cellular oxidative stress.[1]

  • ATP Depletion: A direct consequence of mitochondrial dysfunction is the time- and dose-dependent reduction of cellular ATP levels.[1]

  • AMPK Activation: The decrease in cellular energy activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1]

  • Downregulation of mTOR Pathway: Activated AMPK subsequently downregulates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is critical for cell growth and proliferation. This is observed through the reduced phosphorylation of mTOR and its downstream effector, p70S6K.[1]

  • Induction of Apoptosis: The culmination of these events is the significant inhibition of cancer cell viability and the induction of apoptotic cell death.[1]

Papuamine_Signaling_Pathway This compound This compound Mitochondria Mitochondrial Dysfunction (Fission, Depolarization, Superoxide↑) This compound->Mitochondria ATP Cellular ATP Levels ↓ Mitochondria->ATP AMPK AMPK Activation ATP->AMPK mTOR mTOR/p70S6K Pathway ↓ AMPK->mTOR Apoptosis Apoptosis mTOR->Apoptosis

This compound-induced signaling cascade.

Proposed Experimental Protocols for Pharmacokinetic Characterization

The following are standard, detailed methodologies proposed for the comprehensive ADME profiling of this compound.

In Vitro Studies

In_Vitro_Workflow cluster_absorption Absorption/Permeability cluster_metabolism Metabolism cluster_distribution Distribution PAMPA PAMPA Assay Caco2 Caco-2 Permeability Assay Microsomes Liver Microsome Stability Assay CYP_ID CYP450 Reaction Phenotyping Microsomes->CYP_ID Hepatocytes Hepatocyte Stability Assay PPB Plasma Protein Binding Assay Papuamine_Sample This compound Papuamine_Sample->PAMPA Papuamine_Sample->Caco2 Papuamine_Sample->Microsomes Papuamine_Sample->Hepatocytes Papuamine_Sample->PPB

Workflow for in vitro ADME studies.

3.1.1. Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of this compound across an artificial membrane.

  • Methodology:

    • A filter plate is coated with a solution of a lipid (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.

    • The donor wells are filled with a buffered solution of this compound at a known concentration.

    • The acceptor plate, containing a buffer solution, is placed in contact with the donor plate, sandwiching the artificial membrane.

    • The assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).

    • The concentration of this compound in both the donor and acceptor wells is quantified using LC-MS/MS.

    • The effective permeability (Pe) is calculated.

3.1.2. Absorption and Efflux: Caco-2 Permeability Assay

  • Objective: To evaluate the intestinal absorption and potential for active efflux of this compound using a human colon adenocarcinoma cell line (Caco-2) which differentiates to form a polarized monolayer with enterocyte-like properties.

  • Methodology:

    • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

    • For apical to basolateral (A-B) permeability, this compound is added to the apical (donor) side, and samples are taken from the basolateral (receiver) side at various time points.

    • For basolateral to apical (B-A) permeability, this compound is added to the basolateral (donor) side, and samples are taken from the apical (receiver) side.

    • The concentration of this compound is quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.

3.1.3. Metabolic Stability: Liver Microsomal Stability Assay

  • Objective: To determine the intrinsic clearance of this compound in the liver.

  • Methodology:

    • This compound is incubated with pooled human liver microsomes in the presence of a NADPH-regenerating system at 37°C.

    • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound.

    • The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

3.1.4. Plasma Protein Binding

  • Objective: To determine the extent to which this compound binds to plasma proteins, which affects its distribution and availability to target tissues.

  • Methodology:

    • Equilibrium dialysis is a common method. A dialysis membrane separates a chamber containing plasma spiked with this compound from a chamber containing a buffer.

    • The system is incubated at 37°C until equilibrium is reached.

    • The concentrations of this compound in the plasma and buffer chambers are measured by LC-MS/MS.

    • The percentage of bound drug is calculated.

In Vivo Studies

3.2.1. Pharmacokinetic Profiling in Animal Models (e.g., Rats or Mice)

  • Objective: To determine key pharmacokinetic parameters of this compound after intravenous (IV) and oral (PO) administration.

  • Methodology:

    • A cohort of animals is administered this compound via intravenous bolus. A second cohort receives this compound via oral gavage.

    • Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

    • Plasma is separated from the blood samples and stored at -80°C until analysis.

    • The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.

    • Pharmacokinetic parameters are calculated using non-compartmental analysis.

Data Presentation

Quantitative data from the proposed studies would be summarized in the following tables for clear comparison and interpretation.

Table 1: In Vitro ADME Profile of this compound (Template)

ParameterAssayResultInterpretation
Permeability
Pe (10⁻⁶ cm/s)PAMPADataLow, Medium, or High
Papp (A-B) (10⁻⁶ cm/s)Caco-2DataLow, Medium, or High
Papp (B-A) (10⁻⁶ cm/s)Caco-2Data-
Efflux RatioCaco-2DataSubstrate for Efflux? (Yes/No)
Metabolism
t½ (min)Liver MicrosomesDataMetabolic Stability
CLint (µL/min/mg)Liver MicrosomesDataIntrinsic Clearance
Distribution
% Plasma Protein BindingEquilibrium DialysisDataExtent of Binding

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats (Template)

ParameterIV Administration (Dose mg/kg)PO Administration (Dose mg/kg)
Absorption
Cmax (ng/mL)N/AData
Tmax (h)N/AData
Distribution
Vd (L/kg)DataData
Elimination
t½ (h)DataData
CL (L/h/kg)DataData
AUC₀-t (ng·h/mL)DataData
AUC₀-∞ (ng·h/mL)DataData
Bioavailability
F (%)N/AData

Conclusion

While this compound demonstrates significant potential as an anticancer agent due to its unique mechanism of action, a comprehensive evaluation of its pharmacokinetic properties is a critical next step in its preclinical development. The experimental protocols and data presentation formats outlined in this guide provide a standard framework for researchers to systematically investigate the absorption, distribution, metabolism, and excretion of this compound. The resulting data will be invaluable for determining its drug-like properties, guiding formulation development, and designing future toxicological and efficacy studies.

References

Methodological & Application

Total Synthesis of Papuamine and its Analogues: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the total synthesis of the marine alkaloid Papuamine and its analogues. It includes detailed experimental protocols for key synthetic strategies, quantitative data on biological activity, and visualizations of synthetic pathways.

This compound, a C2-symmetric pentacyclic alkaloid isolated from the marine sponge Haliclona sp., has garnered significant attention due to its potent antifungal and cytotoxic activities. Its complex and unique molecular architecture has made it a challenging target for total synthesis, inspiring the development of several innovative synthetic strategies. This document details the successful approaches to (-)-Papuamine and (+)-Papuamine and provides available data on its analogues.

Key Synthetic Strategies

Two major successful total syntheses of this compound have been reported, employing distinct key strategies to construct the challenging 13-membered macrocyclic diamine core and the two perhydroindan moieties.

  • Weinreb's Synthesis of (-)-Papuamine: This approach utilizes a stereospecific intramolecular imino ene reaction of an allenylsilane as the key step to construct the two perhydroindan ring systems with high stereocontrol.[1][2][3]

  • Barrett's Synthesis of (+)-Papuamine: This synthesis features an intramolecular Pd(0)-catalyzed (Stille) coupling reaction to form the central 13-membered diazadiene macrocycle.[4]

Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies for this compound.

Weinreb_Synthesis A Known Aldehyde B Allenylsilane Addition A->B 1. (R)-Alpine-Borane 2. Propargyl Bromide, n-BuLi 3. (CH3)3SiCl, n-BuLi C Imino Ene Cyclization Precursor B->C Coupling with Protected Diamine D Intramolecular Imino Ene Reaction C->D Lewis Acid (e.g., Et2AlCl) E Perhydroindan Moiety D->E F Dimerization E->F Deprotection & Coupling G (-)-Papuamine F->G Final Deprotection

Caption: Weinreb's synthetic approach to (-)-Papuamine.

Barrett_Synthesis A Chiral Diol B Vinyl Stannane (B1208499) A->B Multi-step synthesis C Vinyl Iodide A->C Multi-step synthesis D Stille Coupling Precursor B->D Coupling C->D E Intramolecular Stille Coupling D->E Pd(PPh3)4 F Macrocycle E->F G (+)-Papuamine F->G Deprotection

Caption: Barrett's synthetic approach to (+)-Papuamine.

Biological Activity

This compound exhibits significant antifungal activity, particularly against Candida albicans, and has also demonstrated cytotoxicity against various cancer cell lines.[4] The biological activity of this compound and its naturally occurring isomer, Haliclonadiamine, are summarized below.

CompoundOrganism/Cell LineActivityValueReference
This compound Candida albicansAntifungal (MIC)1.5 µg/mL[4]
Trichophyton mentagrophytesAntifungal (MIC)3.1 µg/mL[4]
Bacillus subtilisAntibacterial (MIC)6.2 µg/mL[4]
Staphylococcus aureusAntibacterial (MIC)12.5 µg/mL[4]
Haliclonadiamine Candida albicansAntifungal (MIC)3.1 µg/mL[5]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Detailed experimental protocols for key reactions in the total synthesis of this compound and for the evaluation of its biological activity are provided below.

I. Key Synthetic Reactions

1. Weinreb's Intramolecular Imino Ene Reaction

This protocol describes the key cyclization step to form the perhydroindan ring system in the synthesis of (-)-Papuamine.

  • Reaction: Formation of the perhydroindan ring system via an intramolecular imino ene reaction of an allenylsilane.

  • Reactants:

    • Allenylsilane precursor (1.0 eq)

    • Diethylaluminum chloride (Et₂AlCl) (1.5 eq)

    • Dichloromethane (CH₂Cl₂) (solvent)

  • Procedure:

    • Dissolve the allenylsilane precursor in dry CH₂Cl₂ under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of Et₂AlCl in hexanes to the cooled solution.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

2. Barrett's Intramolecular Stille Coupling

This protocol details the macrocyclization step to form the 13-membered ring in the synthesis of (+)-Papuamine.

  • Reaction: Intramolecular palladium-catalyzed Stille coupling to form the diazadiene macrocycle.

  • Reactants:

    • Vinyl iodide-vinyl stannane precursor (1.0 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 eq)

    • N,N-Dimethylformamide (DMF) (solvent)

  • Procedure:

    • Dissolve the vinyl iodide-vinyl stannane precursor in anhydrous and degassed DMF under an inert atmosphere.

    • Add Pd(PPh₃)₄ to the solution.

    • Heat the reaction mixture to 60 °C and stir for 12 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting macrocycle by flash chromatography.

II. Biological Assays

1. Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.[1][6][7][8][9]

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and its analogues against fungal strains like Candida albicans.

  • Materials:

    • 96-well microtiter plates

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

    • Fungal inoculum (adjusted to 0.5-2.5 x 10³ cells/mL)

    • Test compounds (serial dilutions)

    • Positive control (e.g., Fluconazole)

    • Negative control (medium only)

  • Procedure:

    • Prepare serial twofold dilutions of the test compounds in the 96-well plates.

    • Add the standardized fungal inoculum to each well.

    • Include a positive control (a known antifungal agent) and a negative control (no compound) on each plate.

    • Incubate the plates at 35 °C for 24-48 hours.

    • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

2. Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[10][11][12][13]

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and its analogues against cancer cell lines.

  • Materials:

    • 96-well plates

    • Cancer cell line (e.g., MCF-7, HCT-116)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Test compounds (serial dilutions)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and dissolve the formazan crystals in the solubilization solution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value from the dose-response curve.

Experimental Workflow for Drug Discovery

The following diagram outlines a typical workflow for the discovery and development of this compound analogues as potential therapeutic agents.

Drug_Discovery_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening Screening & Evaluation cluster_Development Preclinical & Clinical Development A This compound Lead Compound B Analogue Design (SAR Studies) A->B C Chemical Synthesis B->C D Compound Library C->D E In vitro Biological Assays (Antifungal, Cytotoxicity) D->E F Hit Identification E->F G Lead Optimization F->G G->B Iterative Design H In vivo Studies (Animal Models) G->H I Toxicology & PK/PD Studies H->I J Clinical Trials I->J

References

Application Notes and Protocols for the Extraction and Purification of Papuamine from Haliclona sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papuamine is a pentacyclic alkaloid first isolated from the marine sponge Haliclona sp.[1] This natural product, along with its co-isolated analogue haliclonadiamine (B1246683), has demonstrated significant cytotoxic activity against a range of human cancer cell lines, making it a compound of interest for drug discovery and development.[2][3] this compound exerts its anticancer effects through the induction of mitochondrial dysfunction and activation of the JNK signaling pathway, ultimately leading to apoptosis.[3] These application notes provide a comprehensive overview of the extraction, purification, and biological activity of this compound, intended to guide researchers in its isolation and further investigation.

Biological Activity of this compound and Haliclona sp. Extracts

Bioassay-guided fractionation of extracts from the Indonesian marine sponge Haliclona sp. has led to the isolation of this compound and haliclonadiamine as the primary cytotoxic constituents.[2][3] The inhibitory concentrations (IC₅₀) of both the crude extract and purified this compound have been determined against various human cancer cell lines, highlighting their potential as anticancer agents.

Cell Line Cancer Type Crude Extract IC₅₀ (µg/mL) This compound IC₅₀ (µM) Haliclonadiamine IC₅₀ (µM) Reference
MCF-7BreastNot Reported1.391.35
Huh-7HepatomaNot Reported0.891.13
PC-3ProstateNot Reported1.231.66
LNCaPProstateNot ReportedNot ReportedNot Reported[2][3]
Caco-2Colon2.39Not ReportedNot Reported
HCT-15ColonNot Reported1.504.44
U937Histiocytic LymphomaNot Reported0.931.00
JurkatT-cell leukemiaNot Reported1.502.51

Table 1: Cytotoxic activity of Haliclona sp. crude extract and purified alkaloids against various human cancer cell lines.

Experimental Protocols

The following protocols are based on established methodologies for the bioassay-guided isolation of this compound from Haliclona sp.[3]

Extraction of Crude Bioactive Compounds

This protocol describes the initial solvent extraction of the sponge material to obtain a crude extract containing this compound.

Materials:

  • Frozen or lyophilized Haliclona sp. sponge tissue

  • Methanol (MeOH), analytical grade

  • Dichloromethane (CH₂Cl₂), analytical grade

  • Blender or homogenizer

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Thaw the frozen sponge material or use lyophilized tissue.

  • Cut the sponge into small pieces and place it in a blender or homogenizer.

  • Add a sufficient volume of a 1:1 mixture of CH₂Cl₂ and MeOH to fully submerge the sponge material.

  • Homogenize the mixture for 15-20 minutes.

  • Filter the homogenate through filter paper to separate the solvent from the solid residue.

  • Repeat the extraction of the solid residue two more times with fresh CH₂Cl₂/MeOH solvent.

  • Combine all the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.

Solvent Partitioning for Preliminary Fractionation

This protocol separates the crude extract into fractions of differing polarity to enrich for this compound.

Materials:

  • Crude extract from Protocol 1

  • n-Hexane, analytical grade

  • Ethyl acetate (B1210297) (EtOAc), analytical grade

  • Methanol (MeOH), analytical grade

  • Water (H₂O), distilled or deionized

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude extract in a mixture of MeOH and H₂O (e.g., 9:1 v/v).

  • Transfer the solution to a separatory funnel and perform a liquid-liquid partition with an equal volume of n-hexane.

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the lower, aqueous MeOH layer. Repeat the n-hexane wash two more times.

  • The combined n-hexane layers contain nonpolar compounds. The aqueous MeOH layer, enriched with more polar compounds including this compound, is retained for the next step.

  • Further partition the aqueous MeOH fraction against EtOAc.

  • Collect the EtOAc layer, which will contain compounds of intermediate polarity, including this compound.

  • Concentrate the EtOAc fraction using a rotary evaporator.

Chromatographic Purification of this compound

This multi-step protocol utilizes column chromatography and High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Materials:

  • Concentrated EtOAc fraction from Protocol 2

  • Silica (B1680970) gel for column chromatography (e.g., 60 Å, 70-230 mesh)

  • Sephadex LH-20

  • Solvents for column chromatography (e.g., n-hexane, EtOAc, MeOH in various ratios)

  • Preparative and analytical HPLC systems

  • C18 reverse-phase HPLC columns

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water (H₂O), HPLC grade

  • Trifluoroacetic acid (TFA) or other suitable mobile phase modifier

Procedure:

Step 3.1: Silica Gel Column Chromatography

  • Prepare a silica gel column equilibrated with a nonpolar solvent (e.g., 100% n-hexane).

  • Dissolve the concentrated EtOAc fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a stepwise gradient of increasing polarity, for example, from 100% n-hexane to 100% EtOAc, followed by mixtures of EtOAc and MeOH.

  • Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Test the fractions for cytotoxic activity to identify those containing this compound.

  • Combine the active fractions and concentrate them.

Step 3.2: Sephadex LH-20 Size Exclusion Chromatography

  • Further purify the active fractions from the silica gel column using a Sephadex LH-20 column with an appropriate solvent, typically methanol, to separate compounds based on size.

  • Collect fractions and continue to monitor for cytotoxic activity.

Step 3.3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Perform a final purification of the this compound-containing fraction using preparative RP-HPLC.

  • Use a C18 column with a gradient of water and acetonitrile, often with a small percentage of an acid modifier like TFA (e.g., 0.1%). A typical gradient might be from 10% to 90% acetonitrile over 30-40 minutes.

  • Monitor the elution profile with a UV detector (this compound has a UV chromophore).

  • Collect the peak corresponding to this compound.

  • Verify the purity of the isolated this compound using analytical RP-HPLC.

  • Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualized Workflows and Pathways

Experimental Workflow for this compound Isolation

Papuamine_Extraction_Workflow cluster_collection Sample Preparation cluster_extraction Crude Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis Sponge Haliclona sp. Sponge Collection Lyophilize Lyophilization & Grinding Sponge->Lyophilize Extraction Solvent Extraction (CH₂Cl₂/MeOH) Lyophilize->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotovap) Filtration->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract Partitioning Solvent Partitioning (Hexane, EtOAc, H₂O/MeOH) CrudeExtract->Partitioning EtOAc_Fraction EtOAc Fraction (Active) Partitioning->EtOAc_Fraction SilicaGel Silica Gel Column Chromatography EtOAc_Fraction->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex Prep_HPLC Preparative RP-HPLC (C18) Sephadex->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Analytical_HPLC Analytical RP-HPLC (Purity Check) Pure_this compound->Analytical_HPLC Spectroscopy Structural Elucidation (NMR, MS) Pure_this compound->Spectroscopy

Caption: Bioassay-guided workflow for the extraction and purification of this compound.

Proposed Signaling Pathway of this compound-Induced Cytotoxicity

Papuamine_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion induces damage JNK_Pathway JNK Pathway Mitochondrion->JNK_Pathway activates Apoptosis Apoptosis JNK_Pathway->Apoptosis leads to

References

Application Note: Protocol for Papuamine Cytotoxicity Assay in MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Papuamine is a pentacyclic alkaloid originally isolated from a marine sponge of the Haliclona species.[1][2] It has demonstrated potent cytotoxic effects against various human solid cancer cell lines, including the MCF-7 human breast cancer cell line.[1] MCF-7 cells are a widely utilized in vitro model for breast cancer research as they are estrogen receptor (ER) and progesterone (B1679170) receptor (PR) positive, and HER2 negative.[3] This makes them particularly valuable for studying hormone-responsive breast cancers.[3]

The cytotoxic mechanism of this compound in MCF-7 cells involves the induction of autophagy and apoptosis.[1][4] this compound has been shown to cause mitochondrial damage, leading to a decrease in mitochondrial membrane potential and the release of cytochrome c.[1][4] This is accompanied by the activation of c-Jun N-terminal kinase (JNK), which plays a role in the apoptotic cascade.[1][2] Studies have indicated that this compound's cytotoxic effects are both time- and concentration-dependent.[1] This document provides detailed protocols for assessing the cytotoxicity of this compound in MCF-7 cells using various standard assays.

Data Presentation

Table 1: this compound Cytotoxicity in MCF-7 Cells (MTT Assay)
This compound Concentration (µM)Incubation Time (hours)Cell Survival (%)Reference
52480.6 ± 17.6[5]
101266.4 ± 12.6[5]
102416.9 ± 15.7[5]
20340.0 ± 15.3[1]
20611.3 ± 10.4[1]
20125.2 ± 2.7[1]
20241.3 ± 1.1[1]

Experimental Protocols

MCF-7 Cell Culture and Subculturing

This protocol describes the routine maintenance and passaging of MCF-7 cells to ensure healthy, logarithmically growing cells for experimentation.

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin[6]

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • 0.25% Trypsin-EDTA[3]

  • Cell culture flasks (T-25 or T-75)

  • Incubator (37°C, 5% CO2)

  • Inverted microscope

  • Centrifuge

Protocol:

  • Maintain MCF-7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.[6]

  • Subculture the cells when they reach 80-90% confluency.[3]

  • Aspirate the spent culture medium from the flask.

  • Gently wash the cell monolayer with sterile PBS to remove any residual serum.[3]

  • Aspirate the PBS.

  • Add a sufficient volume of pre-warmed 0.25% Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach.[3]

  • Monitor cell detachment under an inverted microscope.

  • Once detached, add complete culture medium to the flask to inactivate the trypsin.

  • Transfer the cell suspension to a sterile centrifuge tube.

  • Centrifuge at 125 x g for 5 minutes to pellet the cells.[3]

  • Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.

  • Seed new flasks at the desired density for continued culture or experimental use.

This compound Treatment

This protocol outlines the preparation and application of this compound to MCF-7 cells for cytotoxicity studies.

Materials:

  • This compound stock solution (dissolved in DMSO, e.g., 20 mM)[2]

  • Complete MCF-7 culture medium

  • MCF-7 cells seeded in appropriate culture plates (e.g., 96-well plates for MTT/LDH assays)

Protocol:

  • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 2, 5, 10, 20 µM).[1][5]

  • Ensure the final concentration of the vehicle (DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.1%).

  • Remove the existing medium from the wells containing MCF-7 cells.

  • Add the medium containing the various concentrations of this compound to the respective wells.

  • Include appropriate controls:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest this compound concentration.

    • Untreated Control: Cells treated with complete culture medium only.

    • Positive Control (for cytotoxicity): A known cytotoxic agent.

  • Incubate the plates for the desired time periods (e.g., 3, 6, 12, 24, 48, or 72 hours) at 37°C and 5% CO2.[1][3]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

Materials:

  • MCF-7 cells seeded in a 96-well plate

  • This compound (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO)[3]

  • Microplate reader

Protocol:

  • Seed MCF-7 cells into a 96-well plate at a density of approximately 8 x 10³ cells per well in 200 µL of complete culture medium.[3]

  • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[3]

  • Treat the cells with various concentrations of this compound as described in the "this compound Treatment" protocol and incubate for the desired duration (e.g., 72 hours).[3]

  • After the incubation period, add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[3]

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the supernatant.

  • Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[3]

  • Leave the plate at room temperature in the dark for 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[7][8]

Materials:

  • MCF-7 cells seeded in a 96-well plate

  • This compound (or other test compound)

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Microplate reader

Protocol:

  • Seed MCF-7 cells in a 96-well plate at an optimal density (e.g., 0.5 to 2 × 10⁴ cells/well) and treat with this compound as previously described.[9]

  • Set up the following controls in triplicate:

    • Background Control: Wells with medium but no cells.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release (High Control): Untreated cells lysed with a lysis solution provided in the kit.[10]

  • After the treatment period, centrifuge the plate at approximately 250 x g for 5 minutes.[9]

  • Carefully transfer the supernatant from each well to a new optically clear 96-well plate.[11]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant and incubate at room temperature, protected from light, for the time specified in the kit protocol (typically up to 30 minutes).[9]

  • Add the stop solution provided in the kit to each well.[8]

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[8]

  • Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells, according to the manufacturer's formula.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Materials:

  • MCF-7 cells treated with this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)

  • 1X Annexin-binding buffer

  • Flow cytometer

Protocol:

  • Induce apoptosis in MCF-7 cells by treating with this compound for the desired time. Include negative (vehicle-treated) and positive controls.[13]

  • Harvest the cells, including any floating cells in the supernatant, by trypsinization and centrifugation (approximately 1-5 x 10⁵ cells per sample).[13]

  • Wash the cells once with cold PBS and centrifuge.[13]

  • Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 × 10⁶ cells/mL.[13]

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 1-5 µL of Propidium Iodide (PI) staining solution to the cell suspension.[13][14]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]

  • After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[13]

  • Analyze the samples by flow cytometry as soon as possible (within 1 hour).[13] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[13]

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • MCF-7 cells treated with this compound

  • Caspase-3 Activity Assay Kit (fluorometric or colorimetric)

  • Cell lysis buffer

  • Fluorometer or spectrophotometer

Protocol:

  • Plate MCF-7 cells and treat with this compound to induce apoptosis.

  • After treatment, lyse the cells using the lysis buffer provided in the kit.[15]

  • Centrifuge the cell lysates to pellet the debris and collect the supernatant.[15]

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, add the cell lysate to the assay buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).[15][16]

  • Incubate the plate according to the kit's instructions to allow for the cleavage of the substrate by active caspase-3.

  • Measure the resulting colorimetric or fluorescent signal using a plate reader at the appropriate wavelength.[15] The signal intensity is proportional to the caspase-3 activity in the sample.

Mandatory Visualization

experimental_workflow cluster_culture Cell Culture & Seeding cluster_treatment This compound Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis start Start: MCF-7 Cell Culture seed Seed MCF-7 cells in 96-well plates start->seed incubate_attach Incubate 24h for attachment seed->incubate_attach treat Treat cells with this compound (various concentrations and times) incubate_attach->treat incubate_treat Incubate for desired duration (e.g., 24, 48, 72h) treat->incubate_treat mtt MTT Assay incubate_treat->mtt ldh LDH Assay incubate_treat->ldh annexin Annexin V/PI Assay incubate_treat->annexin caspase Caspase-3 Assay incubate_treat->caspase analysis Measure Absorbance/Fluorescence & Calculate % Cytotoxicity/Apoptosis mtt->analysis ldh->analysis annexin->analysis caspase->analysis

Caption: Experimental workflow for assessing this compound cytotoxicity in MCF-7 cells.

papuamine_pathway cluster_mito Mitochondrial Damage cluster_jnk JNK Pathway cluster_autophagy Autophagy cluster_apoptosis Apoptosis This compound This compound mmp Decrease in Mitochondrial Membrane Potential This compound->mmp bax Increase in Bax This compound->bax jnk JNK Activation This compound->jnk autophagosome Autophagosome Formation This compound->autophagosome cyto_c Cytochrome c Release mmp->cyto_c caspase3 Caspase-3 Activation cyto_c->caspase3 jnk->caspase3 cell_death Cell Death autophagosome->cell_death caspase3->cell_death

Caption: Proposed signaling pathway of this compound-induced cytotoxicity in MCF-7 cells.

References

Application Notes and Protocols: Inducing Mitochondrial Dysfunction with Papuamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papuamine, a pentacyclic alkaloid originally isolated from marine sponges of the Haliclona genus, has emerged as a potent inducer of mitochondrial dysfunction and apoptosis in various cancer cell lines.[1] Its unique mechanism of action, targeting the powerhouse of the cell, makes it a valuable tool for cancer research and a promising candidate for novel anticancer therapeutic strategies. These application notes provide detailed protocols for utilizing this compound to induce and study mitochondrial dysfunction in a research setting.

This compound's cytotoxic effects are primarily mediated through the disruption of mitochondrial function.[1][2] Treatment of cancer cells with this compound leads to a cascade of events including the loss of mitochondrial membrane potential, a surge in mitochondrial superoxide (B77818) generation, and a subsequent depletion of intracellular ATP.[1][2][3] This energy crisis triggers the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, and ultimately culminates in apoptotic cell death.[1]

Data Presentation: Cytotoxicity of this compound

The cytotoxic efficacy of this compound has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
H1299Non-small Cell Lung Cancer72 hours~2.5[1]
H226BNon-small Cell Lung Cancer72 hours~5[1]
A549Non-small Cell Lung Cancer72 hours~5[1]
MCF-7Breast Cancer24 hours>5, significant toxicity at 10[3]

Signaling Pathway of this compound-Induced Mitochondrial Dysfunction

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to mitochondrial dysfunction and apoptosis.

Papuamine_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Targets MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondria->MMP_Loss ROS_Increase Increased Mitochondrial Superoxide (ROS) Mitochondria->ROS_Increase ATP_Depletion ATP Depletion MMP_Loss->ATP_Depletion Apoptosis Apoptosis ROS_Increase->Apoptosis Induces AMPK_Activation AMPK Activation ATP_Depletion->AMPK_Activation Leads to mTOR_Inhibition mTOR/p70S6K Inhibition AMPK_Activation->mTOR_Inhibition Inhibits mTOR_Inhibition->Apoptosis Contributes to

Caption: Signaling pathway of this compound-induced mitochondrial dysfunction.

Experimental Workflow

A general workflow for investigating the effects of this compound on mitochondrial dysfunction is depicted below.

Experimental_Workflow Start Start: Seed Cells Treatment Treat with this compound (Varying Concentrations and Times) Start->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Mito_Function Mitochondrial Function Assays Treatment->Mito_Function Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis MMP Mitochondrial Membrane Potential (e.g., TMRM) Mito_Function->MMP ROS Mitochondrial Superoxide (e.g., MitoSOX) Mito_Function->ROS ATP ATP Production Assay Mito_Function->ATP MMP->Data_Analysis ROS->Data_Analysis ATP->Data_Analysis Apoptosis_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for studying this compound's effects.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cultured cells.

  • Materials:

    • Cells of interest

    • 96-well plates

    • Complete culture medium

    • This compound stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells into 96-well plates at a density of 1 x 10³ to 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) diluted in complete media. Include a vehicle control (DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Mitochondrial Membrane Potential Assay (TMRM Staining)

This protocol measures changes in the mitochondrial membrane potential.

  • Materials:

    • Cells of interest cultured on glass-bottom dishes or 6-well plates

    • Complete culture medium

    • This compound stock solution

    • TMRM (Tetramethylrhodamine, Methyl Ester) stock solution (in DMSO)

    • Fluorescence microscope or plate reader

  • Procedure:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with this compound (e.g., 5 µM) for the desired time (e.g., 3 or 6 hours).

    • In the final 30 minutes of this compound treatment, add TMRM to the culture medium to a final concentration of 100-200 nM.

    • Wash the cells twice with pre-warmed PBS.

    • Add fresh, pre-warmed PBS or complete medium without phenol (B47542) red.

    • Immediately image the cells using a fluorescence microscope with a TRITC filter set or measure fluorescence with a plate reader (Ex/Em ~549/575 nm). A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

3. Mitochondrial Superoxide Measurement (MitoSOX Red Staining)

This protocol detects the levels of superoxide in the mitochondria.

  • Materials:

    • Cells of interest

    • Complete culture medium

    • This compound stock solution

    • MitoSOX Red mitochondrial superoxide indicator (stock solution in DMSO)

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Seed and treat cells with this compound as described in the TMRM protocol.

    • In the final 10-15 minutes of this compound treatment, add MitoSOX Red to the culture medium to a final concentration of 5 µM.

    • Wash the cells three times with pre-warmed PBS.

    • For microscopy, add fresh pre-warmed buffer and image immediately using a TRITC filter set.

    • For flow cytometry, harvest the cells, resuspend in PBS, and analyze using the PE channel. An increase in red fluorescence indicates an increase in mitochondrial superoxide.

4. Intracellular ATP Level Measurement (Luciferase-Based Assay)

This protocol quantifies the amount of ATP within the cells.

  • Materials:

    • Cells of interest

    • 96-well opaque plates

    • Complete culture medium

    • This compound stock solution

    • Luciferase-based ATP determination kit (e.g., CellTiter-Glo®)

    • Luminometer

  • Procedure:

    • Seed cells into opaque 96-well plates and incubate for 24 hours.

    • Treat cells with various concentrations of this compound for the desired time (e.g., 6 hours).

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add a volume of ATP detection reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer. A decrease in luminescence corresponds to a decrease in intracellular ATP levels.

5. Anchorage-Dependent Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of cells.

  • Materials:

    • Cells of interest

    • 6-well plates

    • Complete culture medium

    • This compound stock solution

    • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

    • Methanol (B129727)

  • Procedure:

    • Seed a low number of cells (e.g., 300-500 cells/well) into 6-well plates.

    • Allow the cells to attach overnight.

    • Treat the cells with various concentrations of this compound diluted in complete medium.

    • Incubate the cells for 10-14 days, changing the medium with fresh this compound every 3 days.

    • After the incubation period, wash the colonies with PBS.

    • Fix the colonies with 100% methanol for 15 minutes.

    • Stain the colonies with crystal violet solution for 10-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of >50 cells).

Conclusion

This compound serves as a potent and specific tool for inducing mitochondrial dysfunction in cancer cells. The protocols outlined in these application notes provide a framework for researchers to investigate the intricate mechanisms of mitochondrial-mediated apoptosis and to explore the therapeutic potential of targeting cellular bioenergetics in cancer. As with any experimental system, optimization of cell densities, drug concentrations, and incubation times may be necessary for specific cell lines and research questions.

References

Papuamine: A Powerful Tool for Interrogating Apoptosis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Papuamine, a pentacyclic alkaloid originally isolated from the marine sponge Haliclona, has emerged as a significant agent for studying the intricate signaling cascades of apoptosis, or programmed cell death. Its potent cytotoxic effects against a variety of cancer cell lines are primarily attributed to its ability to induce apoptosis through a mitochondria-mediated pathway. This document provides detailed application notes, quantitative data summaries, and experimental protocols to facilitate the use of this compound as a tool for investigating apoptotic mechanisms in cancer research and drug development.

Mechanism of Action

This compound's pro-apoptotic activity is centered on the disruption of mitochondrial function. Treatment of cells with this compound leads to a rapid loss of mitochondrial membrane potential (ΔΨm), an increase in mitochondrial superoxide (B77818) generation, and a subsequent depletion of intracellular ATP.[1][2] This mitochondrial distress triggers a cascade of downstream events, including the activation of c-Jun N-terminal kinase (JNK) and the induction of autophagy, which ultimately converge on the activation of the caspase cascade.[2][3] Key executioner caspases, such as caspase-3, are activated, leading to the cleavage of critical cellular substrates like poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
H1299Non-small Cell Lung CancerNot explicitly stated, but effective at 5 µM[1]
H226BNon-small Cell Lung CancerNot explicitly stated, but effective at 5 µM[1]
A549Non-small Cell Lung CancerNot explicitly stated, but effective at 5 µM[1]
MCF-7Breast Cancer~7.5 µM (at 24h)[4]
LNCaPProstate Cancer0.93 - 1.50[4]
Caco-2Colon Cancer0.93 - 1.50[4]
HCT-15Colon Cancer0.93 - 1.50[4]
U937Lymphoma0.93 - 1.50[4]

Table 2: Effect of this compound on Cell Viability and Apoptotic Markers in MCF-7 Breast Cancer Cells

Concentration (µM)Treatment Time (h)Cell Viability (%)Key Apoptotic Events ObservedReference
524~80Autophagosome formation[4]
1012~66Significant reduction in cell survival, increased LC3 cleavage[4]
1024~17Concentration- and time-dependent decrease in mitochondrial membrane potential, release of cytochrome c, JNK activation[3][4]

Signaling Pathway

The signaling cascade initiated by this compound leading to apoptosis is depicted below.

papuamine_apoptosis_pathway This compound This compound mitochondria Mitochondria This compound->mitochondria mmp_loss Loss of Mitochondrial Membrane Potential (ΔΨm) mitochondria->mmp_loss ros Increased Mitochondrial Superoxide (ROS) mitochondria->ros atp_depletion ATP Depletion mitochondria->atp_depletion caspase_activation Caspase Activation (e.g., Caspase-3) mmp_loss->caspase_activation jnk_activation JNK Activation ros->jnk_activation atp_depletion->jnk_activation autophagy Autophagy Induction jnk_activation->autophagy jnk_activation->caspase_activation apoptosis Apoptosis autophagy->apoptosis parp_cleavage PARP Cleavage caspase_activation->parp_cleavage parp_cleavage->apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments to study this compound-induced apoptosis are provided below.

Experimental Workflow

experimental_workflow start Start: Treat cells with this compound mtt MTT Assay (Cell Viability) start->mtt flow Flow Cytometry (Annexin V/PI Staining for Apoptosis) start->flow mmp_assay Mitochondrial Membrane Potential Assay (e.g., JC-1) start->mmp_assay wb Western Blotting (Caspase-3, PARP, p-JNK) start->wb caspase_assay Caspase-3 Activity Assay (Colorimetric/Fluorometric) start->caspase_assay end End: Characterize Apoptotic Pathway mtt->end flow->end mmp_assay->end wb->end caspase_assay->end

Caption: General workflow for studying this compound-induced apoptosis.
Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • Cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Harvest both adherent and floating cells after treatment with this compound.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

This assay detects the loss of mitochondrial membrane potential, an early event in apoptosis.

Materials:

  • Cells treated with this compound

  • JC-1 dye

  • Culture medium

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate.

  • Treat cells with various concentrations of this compound for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • Remove the treatment medium and wash the cells once with warm PBS.

  • Add culture medium containing JC-1 dye (final concentration 1-10 µg/mL) to each well.

  • Incubate for 15-30 minutes at 37°C.

  • Wash the cells twice with warm PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity:

    • J-aggregates (red fluorescence, healthy mitochondria): Excitation ~560 nm, Emission ~595 nm.

    • JC-1 monomers (green fluorescence, depolarized mitochondria): Excitation ~485 nm, Emission ~535 nm.

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Western Blot Analysis of Apoptotic Proteins

This protocol is for detecting the cleavage of PARP and caspase-3, and the phosphorylation of JNK.

Materials:

  • Cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, anti-phospho-JNK, anti-JNK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated cells in RIPA buffer on ice.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of the executioner caspase-3.

Materials:

  • Cells treated with this compound

  • Cell lysis buffer

  • Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)

  • Assay buffer

  • Microplate reader

Protocol:

  • Lyse the treated cells and determine the protein concentration.

  • Add 50 µg of protein lysate to each well of a 96-well plate.

  • Add the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm.

  • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Conclusion

This compound serves as a valuable pharmacological tool for the in-depth study of apoptosis. Its well-defined mechanism of action, centered on mitochondrial dysfunction, provides a clear starting point for investigating the complex signaling networks that govern programmed cell death. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in their studies of apoptosis, with potential applications in cancer biology and the development of novel therapeutic strategies.

References

Application Notes and Protocols for Evaluating Papuamine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Papuamine is a pentacyclic alkaloid first isolated from marine sponges of the Haliclona species.[1] It has garnered significant interest in the scientific community due to its potent and diverse biological activities, including anticancer, antifungal, and antimicrobial properties.[1][2] These application notes provide detailed protocols for various cell-based assays to evaluate the bioactivity of this compound, offering a framework for researchers to investigate its therapeutic potential.

Anticancer Bioactivity

This compound has demonstrated significant cytotoxic and anti-proliferative effects against a range of human cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer.[1][3][4] The primary mechanism of its anticancer action involves the induction of mitochondrial dysfunction, leading to a cascade of cellular events culminating in apoptosis and autophagy.[1][4][5][6]

Key Anticancer Mechanisms
  • Mitochondrial Dysfunction: this compound targets mitochondria, leading to the loss of mitochondrial membrane potential and an increase in mitochondrial superoxide (B77818) generation.[1][5]

  • ATP Depletion: By disrupting mitochondrial function, this compound causes a significant reduction in intracellular ATP levels in a time- and dose-dependent manner.[1][4]

  • AMPK Activation: The decrease in cellular ATP activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1]

  • mTOR Pathway Inhibition: Activated AMPK downregulates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[1]

  • Induction of Apoptosis and Autophagy: The culmination of these events is the induction of programmed cell death (apoptosis) and a cellular recycling process (autophagy).[1][4][6]

Quantitative Data: In Vitro Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
H1299Non-small cell lung cancerNot explicitly stated, but significant inhibition at 5 µM[1]
H226BNon-small cell lung cancerNot explicitly stated, but significant inhibition at 5 µM[1]
A549Non-small cell lung cancerNot explicitly stated, but significant inhibition at 5 µM[1]
MCF-7Breast0.93 - 1.50[3][7]
LNCaPProstate0.93 - 1.50[3][8]
Caco-2Colon0.93 - 1.50[3][8]
HCT-15Colon0.93 - 1.50[3][7]
Huh-7Hepatoma0.89[7]
PC-3Prostate1.23[7]
U937Histiocytic lymphoma0.93[7]
JurkatT-cell leukemia1.50[7]
Experimental Protocols: Anticancer Assays

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product.[9][10][11] The amount of formazan is proportional to the number of viable cells.[11]

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[9][12]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

    • Measure the absorbance at 570 nm using a microplate reader.[11]

    • Calculate cell viability as a percentage of the vehicle-treated control.

This assay assesses the ability of single cells to proliferate and form colonies.

  • Protocol:

    • Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Remove the treatment medium and replace it with fresh medium.

    • Incubate the plates for 10-14 days, allowing colonies to form.

    • Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

    • Count the number of colonies (typically those with >50 cells).

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[13][14] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify necrotic or late apoptotic cells.[13]

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.[13]

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.[15]

    • Incubate for 15 minutes at room temperature in the dark.[15]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

This assay determines the distribution of cells in different phases of the cell cycle.

  • Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in G0/G1, S, and G2/M phases.

  • Protocol:

    • Treat cells with this compound for the desired duration.

    • Harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol (B145695) overnight at 4°C.[16]

    • Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[16][17]

    • Incubate for 30 minutes at 37°C in the dark.[16]

    • Analyze the DNA content by flow cytometry.

Antimicrobial and Antifungal Bioactivity

This compound has also been reported to possess antifungal and antimicrobial activities, although these are less characterized than its anticancer effects.[1][2] Standard cell-based assays can be adapted to evaluate these properties.

Experimental Protocols: Antimicrobial and Antifungal Assays

This assay determines the lowest concentration of an antimicrobial or antifungal agent that prevents the visible growth of a microorganism.

  • Principle: The broth microdilution method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the microorganism.[18][19][20]

  • Protocol:

    • Prepare serial dilutions of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

    • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).

    • Add the inoculum to each well containing the this compound dilutions.

    • Include positive (microorganism without this compound) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.[20]

Visualizations: Signaling Pathways and Experimental Workflows

Papuamine_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria ATP ATP Depletion Mitochondria->ATP dysfunction AMPK AMPK Activation ATP->AMPK mTOR mTOR Inhibition AMPK->mTOR |— Apoptosis Apoptosis mTOR->Apoptosis Autophagy Autophagy mTOR->Autophagy CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Proposed signaling pathway of this compound's anticancer activity.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability G->H

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis_Assay_Workflow A Treat cells with This compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and Propidium Iodide C->D E Incubate for 15 min in the dark D->E F Analyze by Flow Cytometry E->F G Quantify apoptotic, necrotic, and viable cells F->G

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

References

Application Notes and Protocols for In Vivo Animal Studies of Papuamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papuamine, a pentacyclic alkaloid isolated from marine sponges of the Haliclona genus, has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer.[1][2][3] In vitro studies have elucidated its mechanism of action, which involves the induction of mitochondrial dysfunction, leading to a depletion of intracellular ATP and subsequent apoptosis.[3] These findings suggest that this compound is a promising candidate for development as a mitochondria-targeting anticancer agent.[3][4]

These application notes provide a detailed, albeit extrapolated, protocol for the in vivo evaluation of this compound in animal models, based on its known in vitro activity and general practices for in vivo studies of other marine alkaloids.[5][6][7][8] Due to the current lack of published in vivo data for this compound, this protocol serves as a foundational guide for researchers initiating preclinical studies.

Preclinical Rationale and Proposed Mechanism of Action

This compound's primary mode of action is the disruption of mitochondrial function.[3] This leads to a cascade of events including the loss of mitochondrial membrane potential, increased mitochondrial superoxide (B77818) generation, and ultimately, apoptotic cell death.[3] The proposed signaling pathway involves the activation of c-Jun N-terminal kinase (JNK), which plays a role in mediating the cytotoxic effects.[2]

Papuamine_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss ROS_Increase Increased Mitochondrial Superoxide Mitochondria->ROS_Increase JNK_Activation JNK Activation ATP_Depletion->JNK_Activation ROS_Increase->JNK_Activation Apoptosis Apoptosis JNK_Activation->Apoptosis

Quantitative Data Summary (Hypothetical)

As no specific in vivo data for this compound is currently published, the following table is a template for recording key experimental data from a hypothetical xenograft study.

Animal ModelCompound & Dose (mg/kg, i.p.)Tumor Volume Reduction (%)Body Weight Change (%)Key Biomarkers (Tumor Tissue)
NSCLC XenograftVehicle Control0+5%Baseline Levels
(e.g., A549 cells)This compound (1 mg/kg)15%-2%Increased cleaved caspase-3
This compound (5 mg/kg)40%-5%Increased cleaved caspase-3
This compound (10 mg/kg)65%-10%Increased cleaved caspase-3

Experimental Protocols

Animal Models
  • Species: Immunocompromised mice (e.g., BALB/c nude or NOD-scid) are recommended for xenograft studies.

  • Age: 6-8 weeks old.

  • Housing: Animals should be housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Drug Preparation and Administration
  • Formulation: this compound should be dissolved in a vehicle suitable for intraperitoneal (i.p.) injection. A common vehicle for hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline.

  • Administration Route: Intraperitoneal injection is a common route for preclinical evaluation of novel compounds.[9][10][11][12][13]

  • Dosage: Based on in vitro IC50 values (typically in the low micromolar range), a starting dose range of 1-10 mg/kg body weight can be proposed. Dose-ranging studies are essential to determine the maximum tolerated dose (MTD).

Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model to evaluate the anti-tumor efficacy of this compound.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture NSCLC Cell Culture (e.g., A549) Cell_Harvest Harvest and Prepare Cell Suspension Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation into Mice Cell_Harvest->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle (i.p., daily) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Euthanasia Euthanize and Excise Tumors Monitoring->Euthanasia Analysis Histopathology and Biomarker Analysis Euthanasia->Analysis

Materials:

  • NSCLC cells (e.g., A549)

  • Matrigel

  • This compound solution and vehicle control

  • Calipers for tumor measurement

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Tumor Cell Implantation:

    • Harvest cultured NSCLC cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer this compound or vehicle via intraperitoneal injection daily for a predetermined period (e.g., 21 days).

  • Monitoring and Endpoint Analysis:

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • At the end of the study, euthanize the mice.

    • Excise the tumors and weigh them.

    • A portion of the tumor tissue should be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers like Ki-67 and cleaved caspase-3).

    • The remaining tumor tissue can be snap-frozen for molecular analysis (e.g., Western blotting for JNK activation).

Toxicity Assessment

A preliminary acute toxicity study is crucial to determine the safety profile of this compound.

Procedure:

  • Administer single escalating doses of this compound to different groups of mice.

  • Monitor the animals for signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur) for at least 14 days.

  • At the end of the observation period, euthanize the animals and perform gross necropsy.

  • Collect major organs (liver, kidney, spleen, lung, heart) for histopathological examination to identify any potential organ damage.

Conclusion

While the in vitro evidence for this compound's anticancer activity is compelling, in vivo studies are essential to validate its therapeutic potential and assess its safety profile. The protocols outlined above provide a comprehensive framework for initiating such preclinical investigations. Researchers should adapt these protocols based on their specific experimental goals and the emerging data on this compound's in vivo behavior. Further studies on the pharmacokinetics and pharmacodynamics of this compound will also be critical for its development as a potential therapeutic agent.[14][15][16]

References

Application Notes and Protocols for the Preclinical Formulation of Papuamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papuamine is a pentacyclic alkaloid derived from marine sponges of the Haliclona species. It has demonstrated significant cytotoxic effects against various cancer cell lines, positioning it as a promising candidate for further preclinical development. These application notes provide a comprehensive overview of the formulation of this compound for preclinical research, including its mechanism of action, protocols for key in vitro assays, and guidance on formulation for in vivo studies.

This compound's primary mechanism of action involves the induction of mitochondrial dysfunction.[1] This leads to a reduction in cellular ATP levels, activation of AMP-activated protein kinase (AMPK), and subsequent downregulation of the mTOR/p70S6K signaling pathway, a critical regulator of cell growth.[2] Furthermore, this compound has been shown to induce autophagy and activate the c-Jun N-terminal kinase (JNK) signaling pathway, ultimately leading to apoptotic cell death in cancer cells.[3]

Data Presentation

In Vitro Cytotoxicity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines. This data highlights the potent anti-proliferative activity of this compound across different cancer types.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7 Breast Cancer~1.5[4]
LNCaP Prostate Cancer~1.2[4]
Caco-2 Colon Cancer~1.0[4]
HCT-15 Colon Cancer~0.93[4]
U937 Histiocytic Lymphoma~1.3[4]
Jurkat T-cell Leukemia~1.1[4]
H1299 Non-small Cell Lung CancerNot explicitly stated, but effective at 10 µM[5]
A549 Non-small Cell Lung CancerNot explicitly stated, but effective at 10 µM[5]
H226B Non-small Cell Lung CancerNot explicitly stated, but effective at 10 µM[5]

Note: IC50 values can vary between studies due to differences in experimental conditions.

Experimental Protocols

Formulation of this compound for In Vitro Studies

For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a stock solution of this compound (e.g., 20 mM) by dissolving the appropriate amount of this compound powder in DMSO.

  • Vortex the solution until the this compound is completely dissolved.

  • Store the stock solution in light-proof containers at -20°C.

  • For cell-based assays, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

Cellular ATP Determination Assay (Luciferase-Based)

This protocol is for measuring the effect of this compound on cellular ATP levels.

Materials:

  • Cancer cells (e.g., H1299)

  • 96-well white, clear-bottom tissue culture plates

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • ATP determination kit (luciferase-based)

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points.

  • Prepare the ATP releasing reagent and the luciferase/luciferin reagent according to the manufacturer's instructions.

  • Add the ATP releasing reagent to each well and incubate at room temperature for 5 minutes with gentle shaking to lyse the cells.

  • Add the luciferase/luciferin reagent to each well.

  • Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

  • Calculate the relative ATP levels by normalizing the luminescence of treated cells to that of the vehicle-treated control cells.

Mitochondrial Membrane Potential Assay (TMRM Staining)

This protocol measures changes in mitochondrial membrane potential (ΔΨm) induced by this compound using the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM).

Materials:

  • Cancer cells

  • 24-well plate with sterile coverslips or a 96-well imaging plate

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • TMRM (stock solution in DMSO)

  • Hoechst 33342 (for nuclear staining)

  • Fluorescence microscope or high-content imaging system

Protocol:

  • Seed cells on coverslips in a 24-well plate or in a 96-well imaging plate and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound for the specified duration.

  • In the final 30 minutes of treatment, add TMRM to the culture medium at a final concentration of 20-100 nM.

  • (Optional) Add Hoechst 33342 for nuclear counterstaining.

  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Add fresh, pre-warmed culture medium or PBS to the cells.

  • Immediately image the cells using a fluorescence microscope with the appropriate filter sets for TMRM (e.g., TRITC) and Hoechst (e.g., DAPI).

  • Quantify the fluorescence intensity of TMRM in the mitochondria. A decrease in TMRM fluorescence indicates mitochondrial membrane depolarization.

Anchorage-Independent Growth Assay (Soft Agar (B569324) Colony Formation)

This assay assesses the effect of this compound on the tumorigenic potential of cancer cells by measuring their ability to grow in an anchorage-independent manner.

Materials:

  • Cancer cells

  • 6-well plates

  • Agar (noble or high-purity)

  • 2X cell culture medium

  • This compound stock solution (in DMSO)

  • Sterile water

Protocol:

  • Prepare the bottom agar layer:

    • Prepare a 1% agar solution in sterile water and autoclave. Cool to 42°C in a water bath.

    • Mix equal volumes of the 1% agar solution and 2X cell culture medium to create a 0.5% agar medium.

    • Dispense 2 mL of the 0.5% agar medium into each well of a 6-well plate and allow it to solidify at room temperature.

  • Prepare the top cell layer:

    • Prepare a 0.7% agar solution and cool to 42°C.

    • Trypsinize and count the cells. Resuspend the cells in 2X cell culture medium at a concentration of 2 x 10⁴ cells/mL.

    • Mix the cell suspension with the 0.7% agar solution at a 1:1 ratio to obtain a final concentration of 1 x 10⁴ cells/mL in 0.35% agar.

    • Immediately plate 1.5 mL of this cell-agar suspension on top of the solidified bottom agar layer.

  • Treatment and Incubation:

    • Allow the top layer to solidify at room temperature.

    • Add 1 mL of complete culture medium containing various concentrations of this compound or vehicle control to each well.

    • Incubate the plates at 37°C in a humidified incubator for 2-3 weeks.

    • Replenish the medium with fresh this compound-containing medium twice a week.

  • Staining and Quantification:

    • After 2-3 weeks, stain the colonies with 0.005% crystal violet solution for 1 hour.

    • Wash the wells with PBS.

    • Count the number of colonies in each well using a microscope.

Formulation of this compound for Preclinical In Vivo Research

Note: There is currently a lack of published in vivo studies for this compound. Therefore, the following are general recommendations based on the formulation of other poorly water-soluble alkaloids for preclinical research. Formulation development and optimization will be critical for the successful in vivo evaluation of this compound.

Solubility and Vehicle Selection

This compound is a lipophilic molecule and is expected to have low aqueous solubility. The choice of vehicle for in vivo administration will depend on the route of administration (e.g., intravenous, intraperitoneal, oral).

Recommended Vehicles for Consideration:

  • Aqueous-based co-solvent systems:

    • A mixture of DMSO and polyethylene (B3416737) glycol (PEG), such as PEG 300 or PEG 400, diluted with saline or PBS. A common starting point is a 10% DMSO, 40% PEG 300, and 50% saline solution. The final DMSO concentration should be kept as low as possible to minimize toxicity.

    • A solution containing ethanol, PEG, and water.

  • Lipid-based formulations:

    • Corn oil or sesame oil can be used for oral or intraperitoneal administration. This compound can be dissolved in a small amount of an organic solvent like DMSO first, and then dispersed in the oil.

  • Suspensions:

    • If a solution cannot be achieved at the desired concentration, a suspension can be prepared. This typically involves using a suspending agent like 0.5% carboxymethylcellulose (CMC) in saline. The particle size of the this compound should be minimized to improve bioavailability.

General Protocol for Vehicle Screening:

  • Determine the approximate solubility of this compound in a range of individual and mixed vehicles.

  • Prepare small-scale formulations and assess their physical stability over time (e.g., checking for precipitation).

  • For the lead formulation, perform a small pilot study in animals to assess tolerability and to obtain preliminary pharmacokinetic data.

Pharmacokinetics and Toxicology

There is currently no published pharmacokinetic or in vivo toxicology data for this compound. Preclinical development will require thorough investigation of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its acute and chronic toxicity.

Visualizations

Signaling Pathways

Papuamine_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Dysfunction JNK JNK Activation This compound->JNK Autophagy Autophagy This compound->Autophagy ATP_depletion ATP Depletion Mitochondria->ATP_depletion AMPK AMPK Activation ATP_depletion->AMPK mTOR_p70S6K mTOR/p70S6K Signaling AMPK->mTOR_p70S6K Cell_Growth Cell Growth Inhibition mTOR_p70S6K->Cell_Growth Apoptosis Apoptosis JNK->Apoptosis Autophagy->Apoptosis Preclinical_Formulation_Workflow Start Start: This compound Powder InVitro_Formulation In Vitro Formulation (DMSO Stock) Start->InVitro_Formulation InVitro_Assays In Vitro Assays: - Cytotoxicity (IC50) - ATP Levels - ΔΨm - Colony Formation InVitro_Formulation->InVitro_Assays InVivo_Formulation In Vivo Formulation Development InVitro_Assays->InVivo_Formulation Promising Data Vehicle_Screening Vehicle Screening: - Co-solvents - Lipids - Suspensions InVivo_Formulation->Vehicle_Screening PK_Tox_Studies Pharmacokinetic & Toxicology Studies Vehicle_Screening->PK_Tox_Studies Efficacy_Studies In Vivo Efficacy (Xenograft Models) PK_Tox_Studies->Efficacy_Studies End Clinical Candidate Selection Efficacy_Studies->End

References

Application Notes & Protocols for the Quantification of Papuamine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Papuamine is a pentacyclic alkaloid first isolated from the marine sponge Haliclona sp.[1][2]. It has demonstrated notable antifungal and cytotoxic activities, making it a compound of interest for further pharmacological and toxicological investigation[1]. To facilitate such studies, robust and sensitive analytical methods for the quantification of this compound in biological matrices are essential. This document provides detailed protocols for the quantification of this compound in biological samples, primarily focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based approach. While specific validated methods for this compound are not widely published, the following protocols have been developed based on established and validated methods for other marine alkaloids and similar compounds in biological matrices[3][4][5].

Data Presentation

The following tables summarize the typical performance characteristics expected from the described analytical methods, based on data for analogous compounds analyzed by LC-MS/MS[3][4][5].

Table 1: LC-MS/MS Method Performance Characteristics (Illustrative)

ParameterPlasmaTissue Homogenate
Linearity Range 0.1 - 100 ng/mL0.5 - 500 ng/g
Limit of Detection (LOD) 0.05 ng/mL0.2 ng/g
Limit of Quantification (LOQ) 0.1 ng/mL0.5 ng/g
Accuracy (% Bias) < 15%< 15%
Precision (% RSD) < 15%< 15%
Recovery > 85%> 80%

Table 2: Optimized Mass Spectrometry Parameters for this compound (Hypothetical)

ParameterValue
Parent Ion (Q1) m/z of this compound (protonated)
Product Ion (Q3) m/z of major fragment ion
Collision Energy (CE) To be optimized
Declustering Potential (DP) To be optimized
Ionization Mode Electrospray Ionization (ESI), Positive

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a sensitive and selective method for quantifying this compound in human plasma, suitable for pharmacokinetic studies.

1. Materials and Reagents

  • Human plasma (K2-EDTA as anticoagulant)

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Ethyl acetate

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex the mixture for 10 seconds.

  • Add 500 µL of ethyl acetate.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a new microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: ESI, Positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Protocol 2: Extraction of this compound from Tissue Samples

This protocol outlines a method for extracting this compound from tissue samples for subsequent quantification.

1. Materials and Reagents

  • Tissue sample (e.g., liver, tumor)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Homogenizer (e.g., bead beater, Potter-Elvehjem)

  • Internal Standard (IS)

  • Perchloric acid (PCA), 0.4 M

  • Acetonitrile

2. Extraction Procedure

  • Weigh approximately 50 mg of the frozen tissue sample.

  • Add 500 µL of ice-cold PBS.

  • Homogenize the tissue sample until a uniform suspension is obtained.

  • Transfer a known volume of the homogenate (e.g., 100 µL) to a new microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Add 200 µL of ice-cold 0.4 M perchloric acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube for analysis or proceed with further solid-phase extraction (SPE) cleanup if necessary for cleaner samples.

  • The supernatant can be directly injected into the LC-MS/MS system or subjected to LLE as described in Protocol 1 for further cleanup and concentration.

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the quantification of this compound in biological samples.

Analytical Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Tissue) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Extraction (LLE or Protein Precipitation) AddIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (UPLC/HPLC) Reconstitution->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification (Peak Area Ratio) DataAcquisition->Quantification Results Results (Concentration) Quantification->Results

Caption: Workflow for this compound quantification.

Logical Relationship of Method Development

This diagram outlines the logical steps involved in developing a robust analytical method for this compound.

Method Development Logic CompoundInfo This compound Characterization (Structure, MW) MethodSelection Method Selection (LC-MS/MS) CompoundInfo->MethodSelection SamplePrepDev Sample Prep Development (LLE, SPE, PP) MethodSelection->SamplePrepDev ChromatographyOpt Chromatography Optimization (Column, Mobile Phase, Gradient) MethodSelection->ChromatographyOpt MS_Opt Mass Spec Optimization (Ionization, MRM Transitions) MethodSelection->MS_Opt MethodValidation Method Validation (Linearity, Accuracy, Precision) SamplePrepDev->MethodValidation ChromatographyOpt->MethodValidation MS_Opt->MethodValidation RoutineAnalysis Routine Sample Analysis MethodValidation->RoutineAnalysis

Caption: Method development for this compound analysis.

References

Application Notes and Protocols for High-Throughput Screening of Papuamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papuamine is a pentacyclic alkaloid originally isolated from marine sponges of the Haliclona genus.[1] This natural product has demonstrated significant biological activity, including antifungal and potent anticancer properties. The primary mechanism of action for its anticancer effects involves the induction of mitochondrial dysfunction.[1][2] This leads to a depletion of cellular ATP, which in turn activates AMP-activated protein kinase (AMPK).[2] Activation of AMPK subsequently downregulates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of cell growth and proliferation.[2] Furthermore, this compound has been shown to induce autophagy and apoptosis in cancer cells.[2][3]

The unique structure and potent bioactivity of this compound make it an attractive scaffold for the development of novel therapeutic agents. High-throughput screening (HTS) of this compound derivative libraries is a crucial step in identifying compounds with improved potency, selectivity, and pharmacokinetic properties. These application notes provide a framework and detailed protocols for conducting HTS campaigns to identify and characterize promising this compound derivatives with anticancer activity.

Key Biological Targets and Signaling Pathways

The primary cellular pathways affected by this compound and its derivatives are central to cancer cell metabolism, survival, and proliferation. Understanding these pathways is essential for designing relevant screening assays.

  • Mitochondrial Respiration: this compound disrupts mitochondrial function, leading to a decrease in the mitochondrial membrane potential and an increase in mitochondrial superoxide (B77818) generation.[2] This ultimately impairs oxidative phosphorylation and reduces cellular ATP production.

  • AMPK/mTOR Signaling Cascade: The depletion of cellular ATP activates AMPK, a key energy sensor.[2] Activated AMPK inhibits mTORC1, both directly and indirectly, leading to the suppression of protein synthesis and cell growth.[4]

  • Autophagy and Apoptosis: this compound treatment has been observed to induce autophagy as a cellular stress response.[3] Prolonged or severe stress ultimately leads to apoptotic cell death.[2][3]

High-Throughput Screening (HTS) Workflow

A typical HTS campaign for this compound derivatives involves a multi-stage process designed to efficiently identify and validate hit compounds.

HTS_Workflow cluster_0 Primary Screen cluster_1 Secondary Screens cluster_2 Mechanism of Action cluster_3 Lead Optimization Primary_Assay Cell Viability Assay (e.g., ATP-based) Hit_Identification Identify Compounds with >50% Inhibition Primary_Assay->Hit_Identification Single Concentration Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Confirmed Hits Cytotoxicity_Assay Orthogonal Assay (e.g., MTT) Dose_Response->Cytotoxicity_Assay Selectivity_Assay Counter-screen against Normal Cell Line Cytotoxicity_Assay->Selectivity_Assay Mitochondrial_Dysfunction Mitochondrial Health Assays Selectivity_Assay->Mitochondrial_Dysfunction Selective Hits Pathway_Analysis Western Blot for AMPK/mTOR Pathway Mitochondrial_Dysfunction->Pathway_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Pathway_Analysis->SAR_Analysis

Caption: A generalized workflow for the high-throughput screening of this compound derivatives.

Data Presentation: Representative Screening Data

The following table summarizes hypothetical data from a primary screen and subsequent dose-response analysis of a library of this compound derivatives against the H1299 non-small cell lung cancer cell line.

Derivative IDStructure Modification% Inhibition at 10 µM (Primary Screen)IC50 (µM)Selectivity Index (SI)
This compound (Parent Compound)95.21.5>10
PAP-001 C-ring modification88.52.88.9
PAP-002 N-alkylation45.1> 20-
PAP-003 Side chain saturation98.10.9 15.2
PAP-004 A-ring aromatization15.3> 50-
PAP-005 Stereoisomer92.41.89.5
PAP-006 N-oxide formation65.78.23.1

Selectivity Index (SI) = IC50 in normal cell line (e.g., WI-38) / IC50 in cancer cell line (H1299)

Experimental Protocols

Protocol 1: ATP-Based Cell Viability Assay for Primary HTS

This assay quantifies intracellular ATP levels as an indicator of cell viability. It is highly sensitive and suitable for HTS.

Materials:

  • H1299 (non-small cell lung cancer) and WI-38 (normal lung fibroblast) cell lines

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 384-well white, opaque-bottom assay plates

  • This compound derivative library (10 mM stock in DMSO)

  • Luminescent ATP cell viability assay kit

  • Plate luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in culture medium to a final concentration of 2.5 x 10^4 cells/mL.

    • Using a multichannel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition:

    • Prepare a working concentration plate by diluting the this compound derivative library in culture medium.

    • Add 10 µL of the diluted compounds to the corresponding wells of the cell plates to achieve a final screening concentration of 10 µM.

    • For controls, add medium with 0.1% DMSO (negative control) and a known cytotoxic agent (positive control).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay Reagent Addition and Measurement:

    • Equilibrate the assay plates and the ATP detection reagent to room temperature for 30 minutes.

    • Add 25 µL of the ATP detection reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate luminometer.

Protocol 2: MTT Assay for Secondary Cytotoxicity Screening

The MTT assay is a colorimetric assay that measures the metabolic activity of cells and serves as an orthogonal method to confirm hits from the primary screen.

Materials:

  • Cell lines and culture medium as in Protocol 1

  • 384-well clear-bottom assay plates

  • This compound derivatives for dose-response testing

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Compound Addition:

    • Follow steps 1 and 2 from Protocol 1, preparing serial dilutions of the hit compounds for dose-response analysis.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates for 15 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate spectrophotometer.

Signaling Pathway and Mechanism of Action Diagrams

Papuamine_Signaling cluster_Mitochondria Mitochondrion cluster_Cytoplasm Cytoplasm cluster_Nucleus Apoptosis Mito Mitochondrial Dysfunction (Loss of Membrane Potential, Increased ROS) ATP ATP Depletion Mito->ATP Autophagy Autophagy (Induced) Mito->Autophagy Induces AMPK AMPK (Activated) ATP->AMPK Activates mTORC1 mTORC1 (Inhibited) AMPK->mTORC1 Inhibits Protein_Synth Protein Synthesis (Decreased) mTORC1->Protein_Synth Regulates Cell_Growth Cell Growth & Proliferation (Inhibited) mTORC1->Cell_Growth Regulates mTORC1->Autophagy Regulates Apoptosis Apoptotic Cell Death Autophagy->Apoptosis Contributes to This compound This compound Derivative This compound->Mito Inhibits

Caption: this compound's mechanism of action leading to anticancer effects.

AMPK_mTOR_Pathway AMP_ATP_ratio Increased AMP:ATP Ratio (Energy Stress) LKB1 LKB1 AMP_ATP_ratio->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates TSC2 TSC2 AMPK->TSC2 Activates Rheb Rheb-GTP TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes Cell_Growth Cell Growth S6K1->Cell_Growth Promotes _4EBP1->Protein_Synthesis Inhibits

Caption: Simplified AMPK/mTOR signaling pathway affected by this compound derivatives.

References

Application Notes and Protocols: Papuamine in Combination Therapy with Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of papuamine, a marine-derived pentacyclic alkaloid, in combination with the chemotherapeutic agent doxorubicin (B1662922) for the potential treatment of cancer, with a focus on breast cancer cell lines. This document includes a summary of the mechanism of action, quantitative data from relevant studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Introduction

This compound, isolated from marine sponges of the Haliclona genus, has demonstrated cytotoxic effects against various cancer cell lines. Its mechanism of action is primarily attributed to the induction of mitochondrial dysfunction, leading to a depletion of cellular ATP, the generation of reactive oxygen species, and ultimately, apoptosis[1][2]. Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy, which functions by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, thereby inducing DNA damage and cell death[3][4].

The combination of this compound and doxorubicin has been shown to exert a synergistic cytotoxic effect, particularly in human breast cancer cells. This enhanced efficacy is not associated with an increased cellular accumulation of doxorubicin, but rather appears to stem from additive effects on the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis[5].

Data Presentation

The following tables summarize the quantitative data from studies on this compound and doxorubicin, both individually and in combination, primarily in the MCF-7 human breast cancer cell line.

Table 1: Cytotoxicity of this compound and Doxorubicin in MCF-7 Cells (IC50 Values)

CompoundCell LineAssayIC50Reference
This compoundMCF-7MTT Assay (24h)~10 µM (significant decrease in survival)[6]
DoxorubicinMCF-7MTT Assay (48h)0.68 ± 0.04 µg/mL[1]
DoxorubicinMCF-7MTT Assay (48h)400 nM
DoxorubicinMCF-7SRB Assay (48h)8306 nM[3]
DoxorubicinMCF-7MTT Assay (48h)3.09 ± 0.03 µg/mL[7]
DoxorubicinMCF-7MTT Assay (24h/48h)4 µM[5]

Note: IC50 values for doxorubicin can vary between studies due to different experimental conditions and assays used.

Table 2: Effect of this compound and Doxorubicin Combination on Colony Formation in MCF-7 Cells

TreatmentConcentrationColony Formation (%)P-valueReference
Control-100-[1]
This compound5 µM58.3 ± 13.4<0.05[1]
This compound10 µM2.1 ± 0.2<0.01[1]
Doxorubicin3 µM93.2 ± 18.4<0.01[1]
Doxorubicin10 µM77.4 ± 15.4<0.01[1]
Doxorubicin30 µM13.2 ± 3.2<0.01[1]
Doxorubicin + this compound3 µM + 2 µMSignificantly enhanced inhibition<0.01[1]
Doxorubicin + this compound3 µM + 5 µMSignificantly enhanced inhibition<0.01[1]
Doxorubicin + this compound10 µM + 2 µMSignificantly enhanced inhibition<0.01[1]
Doxorubicin + this compound10 µM + 5 µMSignificantly enhanced inhibition<0.01[1]
Doxorubicin + this compound30 µM + 2 µMSignificantly enhanced inhibition<0.01[1]
Doxorubicin + this compound30 µM + 5 µMSignificantly enhanced inhibition<0.01[1]

Data represents the percentage of colony formation relative to the control. "Significantly enhanced inhibition" indicates a statistically significant decrease in colony formation compared to doxorubicin alone[1].

Signaling Pathways

The synergistic effect of this compound and doxorubicin is linked to the convergence of their mechanisms on key apoptotic signaling pathways.

Synergy_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Doxorubicin Doxorubicin Doxorubicin->Mitochondria DNA DNA Doxorubicin->DNA ROS ROS Generation Mitochondria->ROS ATP_depletion ATP Depletion Mitochondria->ATP_depletion Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c DNA_damage DNA Damage DNA->DNA_damage JNK JNK Activation (Phosphorylation) ROS->JNK ATP_depletion->JNK DNA_damage->JNK Bcl2_family Modulation of Bcl-2 Family Proteins (e.g., increased Bax) JNK->Bcl2_family Bcl2_family->Mitochondria Caspase_activation Caspase Activation Cytochrome_c->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis Western_Blot_Workflow start Cell Treatment (this compound, Doxorubicin, Combo) lysis Cell Lysis (with inhibitors) start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Transfer sds->transfer block Blocking transfer->block p_ab Primary Antibody (anti-phospho-JNK) block->p_ab s_ab Secondary Antibody (HRP-conjugated) p_ab->s_ab detect Chemiluminescent Detection s_ab->detect strip Stripping detect->strip analysis Analysis (p-JNK / total-JNK) detect->analysis t_ab Primary Antibody (anti-total-JNK) strip->t_ab t_ab->s_ab

References

Application Notes and Protocols: Investigating Papuamine's Effect on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papuamine is a pentacyclic alkaloid first isolated from marine sponges of the Haliclona species.[1][2] Emerging research has highlighted its potential as a potent anti-cancer agent, demonstrating cytotoxic effects across a range of human cancer cell lines. These application notes provide a comprehensive overview of the methodologies used to investigate the effects of this compound on cell cycle progression and apoptosis. The protocols detailed herein are intended to guide researchers in the evaluation of this compound and similar compounds in a cancer research or drug development setting.

The primary mechanism of action for this compound appears to be the induction of mitochondrial dysfunction. This leads to a depletion of intracellular ATP, which in turn activates AMP-activated protein kinase (AMPK). The activation of this critical energy sensor triggers a cascade of events culminating in apoptosis, or programmed cell death.[3] Flow cytometry analysis of this compound-treated cells has consistently shown an accumulation of the cell population in the sub-G1 phase of the cell cycle, a hallmark of apoptotic cells.[2]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on cancer cell viability and cell cycle distribution.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.93 - 1.50[2]
LNCaPProstate Cancer0.93 - 1.50[2]
Caco-2Colon Cancer0.93 - 1.50[2]
HCT-15Colon Cancer0.93 - 1.50[2]
U937Lymphoma0.93 - 1.50[2]

Table 2: Effect of this compound on MCF-7 Breast Cancer Cell Viability

Treatment (24h)Cell Viability (%)
Control (Vehicle)100
This compound (5 µM)80.6 ± 17.6[4]
This compound (10 µM)16.9 ± 15.7[4]

Table 3: Illustrative Effect of this compound on Cell Cycle Distribution in U937 Lymphoma Cells *

TreatmentSub-G1 (%)G0/G1 (%)S (%)G2/M (%)
Control (Vehicle)~2~55~30~13
This compound (1.5 µM)IncreasedDecreasedDecreasedDecreased

*Note: This table is illustrative, based on findings that this compound treatment leads to an accumulation of cells in the sub-G1 phase.[2] Precise quantitative data for each phase is not currently available in the cited literature.

Table 4: Illustrative Effect of this compound on Apoptosis in Cancer Cells (Annexin V/PI Assay) *

TreatmentViable (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Control (Vehicle)>95<5<1
This compound (IC50 conc.)DecreasedIncreasedIncreased

*Note: This table is illustrative, based on the established pro-apoptotic effects of this compound.[3] Specific quantitative data from Annexin V/PI assays is not detailed in the available search results.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the overnight medium from the cells and replace it with 100 µL of the medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

  • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Detection by Western Blot

This protocol is for detecting key apoptosis-related proteins in cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as described in the previous protocols.

  • After treatment, harvest the cells and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Densitometry analysis can be performed to quantify changes in protein expression.

Visualizations

Papuamine_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Dysfunction ATP ATP Depletion Mitochondria->ATP AMPK AMPK Activation ATP->AMPK Apoptosis Apoptosis AMPK->Apoptosis

Caption: this compound's proposed signaling pathway.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., MCF-7, U937) start->cell_culture papuamine_treatment This compound Treatment (Varying Concentrations & Times) cell_culture->papuamine_treatment viability_assay Cell Viability Assay (MTT) papuamine_treatment->viability_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) papuamine_treatment->cell_cycle_analysis apoptosis_detection Apoptosis Detection (Western Blot) papuamine_treatment->apoptosis_detection data_analysis Data Analysis & Interpretation viability_assay->data_analysis cell_cycle_analysis->data_analysis apoptosis_detection->data_analysis end End data_analysis->end

Caption: Experimental workflow for investigating this compound.

References

Papuamine: A Promising Marine Alkaloid for Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Papuamine is a pentacyclic alkaloid first isolated from a marine sponge of the Haliclona species.[1][2] This natural product has garnered significant interest within the scientific community due to its potent biological activities, particularly its cytotoxic effects against a range of cancer cell lines.[3] Emerging research suggests that this compound's anticancer properties stem from its ability to induce mitochondrial dysfunction, leading to apoptosis and autophagy.[1][4] These characteristics position this compound as a compelling lead compound for the development of novel anticancer therapeutics. This document provides a comprehensive overview of this compound's biological activities, detailed protocols for key experimental assays, and visual representations of the signaling pathways it modulates.

Data Presentation

The cytotoxic activity of this compound has been evaluated against various human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its potency.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer0.93 - 1.50[3]
LNCaPProstate Cancer0.93 - 1.50[3]
Caco-2Colon Cancer0.93 - 1.50[3]
HCT-15Colon Cancer0.93 - 1.50[3]
U937Histiocytic Lymphoma0.93[3]
JurkatT-cell Leukemia1.50[3]
Huh-7Hepatoma0.89[5]
PC-3Prostate Cancer1.23[5]
H1299Non-small Cell Lung CancerNot explicitly stated, but showed significant reduction in viability[1][6]
H226BNon-small Cell Lung CancerNot explicitly stated, but showed significant reduction in viability[6]
A549Non-small Cell Lung CancerNot explicitly stated, but showed significant reduction in viability[6]
SF-295Glioblastoma0.8[5]

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through a multi-faceted mechanism primarily centered on the disruption of mitochondrial function. This leads to a cascade of downstream events, ultimately culminating in cancer cell death.

Mitochondrial Dysfunction

This compound directly targets mitochondria, leading to:

  • Decreased Mitochondrial Membrane Potential: A hallmark of mitochondrial damage.[1][4]

  • Increased Mitochondrial Superoxide Generation: An indicator of oxidative stress.[1][4]

  • Depletion of Intracellular ATP: Robbing the cancer cells of their energy currency.[1][4]

Modulation of Key Signaling Pathways

The energy stress induced by mitochondrial dysfunction triggers key signaling pathways that regulate cell growth and survival.

  • AMPK Activation: The decrease in ATP levels leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1]

  • mTOR Inhibition: Activated AMPK subsequently inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a crucial pathway for cell growth and proliferation.[1]

  • JNK Activation: this compound has also been shown to activate the c-Jun N-terminal kinase (JNK) pathway, which is involved in stress-induced apoptosis and autophagy.[5]

Induction of Autophagy and Apoptosis

The culmination of these molecular events is the induction of two key cell death mechanisms:

  • Autophagy: A cellular process of self-digestion that can be triggered by mitochondrial damage.[1][5]

  • Apoptosis: Programmed cell death, evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP).[1]

Papuamine_Mechanism_of_Action This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Dysfunction JNK JNK Activation This compound->JNK ATP_depletion ATP Depletion Mitochondria->ATP_depletion Leads to AMPK AMPK Activation ATP_depletion->AMPK mTOR mTOR Inhibition AMPK->mTOR Autophagy Autophagy mTOR->Autophagy JNK->Autophagy Apoptosis Apoptosis JNK->Apoptosis Cell_Death Cancer Cell Death Autophagy->Cell_Death Apoptosis->Cell_Death

This compound's mechanism of action targeting mitochondria.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer activity of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • Crystal violet solution (0.5% in methanol)

Procedure:

  • Seed a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound.

  • Incubate for 7-14 days, allowing colonies to form.

  • Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with crystal violet solution for 15 minutes.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells).

Experimental_Workflow start Start cell_culture Cell Seeding start->cell_culture treatment This compound Treatment cell_culture->treatment incubation Incubation treatment->incubation mtt MTT Assay incubation->mtt colony Colony Formation incubation->colony flow Flow Cytometry incubation->flow western Western Blot incubation->western data Data Analysis mtt->data colony->data flow->data western->data end End data->end

General experimental workflow for evaluating this compound.
Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with this compound.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot Analysis

This technique is used to detect specific proteins in a sample to confirm the modulation of signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-pAMPK, anti-AMPK, anti-pmTOR, anti-mTOR, anti-pJNK, anti-JNK, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence imaging system.

Conclusion

This compound demonstrates significant potential as a lead compound for the development of new anticancer drugs. Its unique mechanism of action, centered on the induction of mitochondrial dysfunction, offers a promising avenue for targeting cancer cell metabolism. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this marine natural product. Further preclinical and in vivo studies are warranted to fully elucidate its efficacy and safety profile.

References

Application of Papuamine in Neuroinflammation Research: Current Status and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals no direct studies on the application of the pentacyclic alkaloid papuamine in the field of neuroinflammation research. While this compound, isolated from marine sponges of the genus Haliclona, has been investigated for its antifungal and anticancer properties, its effects on key cellular players in neuroinflammation, such as microglia and astrocytes, remain unexplored.

This document aims to provide researchers, scientists, and drug development professionals with a clear understanding of the current knowledge gap and to propose potential avenues for future investigation based on the activities of related compounds and established neuroinflammation research protocols.

This compound: A Profile

This compound is a pentacyclic alkaloid with a complex chemical structure. To date, its biological activities have been primarily characterized in the contexts of:

  • Antifungal Activity: this compound has demonstrated inhibitory effects against various fungal strains.

  • Anticancer Activity: Research has indicated that this compound can inhibit the proliferation of several human cancer cell lines.[1][2][3]

It is crucial to distinguish this compound from papaverine , a benzylisoquinoline alkaloid with known anti-inflammatory effects, including the inhibition of microglial activation through the suppression of the NF-κB signaling pathway.[4] The similarity in their names is purely coincidental, and their chemical structures and known biological activities are distinct.

The Potential for Anti-Neuroinflammatory Activity: An Unexplored Hypothesis

While direct evidence is lacking for this compound, several factors suggest that investigating its role in neuroinflammation could be a worthwhile endeavor:

  • Marine Sponge Bioactives: The Haliclona genus of marine sponges is a rich source of diverse bioactive secondary metabolites, including alkaloids, that have shown a wide range of pharmacological activities, including anti-inflammatory properties.[5][6][7][8][9]

  • Pentacyclic Alkaloids and Inflammation: Other pentacyclic alkaloids from various natural sources have been reported to possess anti-inflammatory effects, suggesting that this structural class may have the potential to modulate inflammatory pathways.[10][11][12][13]

Key Signaling Pathways in Neuroinflammation

Neuroinflammation is a complex process involving the activation of glial cells (microglia and astrocytes) and the production of pro-inflammatory mediators. Key signaling pathways that regulate these processes and are common targets for anti-inflammatory drug discovery include:

  • Nuclear Factor-kappa B (NF-κB) Pathway: This is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[4]

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways, including p38, JNK, and ERK, are involved in cellular stress responses and the production of inflammatory mediators.

A hypothetical investigation into this compound's anti-neuroinflammatory potential would likely focus on its ability to modulate these critical pathways in microglia and astrocytes.

Proposed Experimental Protocols for Future Research

Should a researcher wish to investigate the effects of this compound on neuroinflammation, the following established protocols could be adapted.

Protocol 1: In Vitro Assessment of Anti-Neuroinflammatory Activity in Microglial Cells

This protocol describes a general workflow for screening this compound for its ability to suppress inflammatory responses in a microglial cell line (e.g., BV-2).

Objective: To determine if this compound can inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • This compound (dissolved in a suitable vehicle, e.g., DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Reagents for Nitric Oxide (NO) quantification (Griess Reagent)

  • ELISA kits for TNF-α and IL-6

  • Reagents for Western blotting (antibodies against p-p65, p65, p-p38, p38, etc.)

  • Reagents for RT-qPCR (primers for Nos2, Tnf, Il6, etc.)

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed BV-2 cells in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blot and RT-qPCR) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Include a vehicle control group.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 24 hours for cytokine production, shorter times for signaling pathway analysis). Include a control group (no treatment) and an LPS-only group.

  • Data Collection and Analysis:

    • Cell Viability: Assess the cytotoxicity of this compound using an MTT or similar assay.

    • Nitric Oxide Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

    • Cytokine Production: Quantify the levels of TNF-α and IL-6 in the culture supernatant using ELISA.

    • Gene Expression: Analyze the mRNA levels of pro-inflammatory genes using RT-qPCR.

    • Protein Expression and Pathway Activation: Examine the phosphorylation status of key signaling proteins (e.g., p65, p38) by Western blotting.

Data Presentation:

The quantitative data from these experiments can be summarized in the following tables:

Table 1: Effect of this compound on LPS-Induced Pro-inflammatory Mediator Production in BV-2 Cells

TreatmentCell Viability (%)NO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control100 ± 5.21.2 ± 0.315.6 ± 3.120.1 ± 4.5
LPS (100 ng/mL)98 ± 4.825.4 ± 2.1850.3 ± 45.21200.7 ± 89.3
LPS + this compound (X µM)
LPS + this compound (Y µM)
LPS + this compound (Z µM)

Data would be presented as mean ± SD.

Table 2: Effect of this compound on LPS-Induced Pro-inflammatory Gene Expression in BV-2 Cells

TreatmentNos2 (Fold Change)Tnf (Fold Change)Il6 (Fold Change)
Control1.0 ± 0.11.0 ± 0.21.0 ± 0.1
LPS (100 ng/mL)50.2 ± 4.580.6 ± 7.8150.3 ± 12.1
LPS + this compound (X µM)
LPS + this compound (Y µM)
LPS + this compound (Z µM)

Data would be presented as mean ± SD relative to the control group.

Protocol 2: In Vivo Model of Neuroinflammation

This protocol outlines the induction of neuroinflammation in mice via intraperitoneal (i.p.) injection of LPS and subsequent treatment with this compound.

Objective: To assess the potential of this compound to mitigate the neuroinflammatory response in a rodent model.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in a suitable vehicle)

  • Anesthesia

  • Perfusion solutions (saline and 4% paraformaldehyde)

  • Reagents for immunohistochemistry, Western blotting, or RT-qPCR of brain tissue

Procedure:

  • Animal Groups: Divide mice into four groups: Control (vehicle), this compound alone, LPS (e.g., 1 mg/kg, i.p.), and LPS + this compound.

  • Treatment: Administer this compound (at various doses) 30-60 minutes before the LPS injection.

  • Induction of Neuroinflammation: Inject mice with LPS.

  • Tissue Collection: At a specified time point post-LPS injection (e.g., 24 hours), euthanize the mice.

    • For immunohistochemistry, perfuse the mice with saline followed by 4% paraformaldehyde. Collect the brains and process for sectioning.

    • For Western blotting or RT-qPCR, collect the brains, dissect the region of interest (e.g., hippocampus, cortex), and snap-freeze in liquid nitrogen.

  • Analysis:

    • Immunohistochemistry: Stain brain sections for markers of microglial activation (Iba-1) and astrogliosis (GFAP).

    • Western Blotting/RT-qPCR: Analyze the expression of pro-inflammatory mediators in brain tissue homogenates.

Visualizing Potential Mechanisms and Workflows

To conceptualize the potential research on this compound and neuroinflammation, the following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow.

G Hypothetical Signaling Pathway for this compound's Anti-Neuroinflammatory Action LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates This compound This compound This compound->IKK inhibits? IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes activates transcription

Caption: Hypothetical mechanism of this compound in the NF-κB pathway.

G Experimental Workflow for this compound in Neuroinflammation Research cluster_0 In Vitro Studies cluster_1 In Vivo Studies BV2_cells BV-2 Microglial Cells Treatment This compound Pre-treatment BV2_cells->Treatment Stimulation LPS Stimulation Treatment->Stimulation Analysis_in_vitro Analysis: - NO Production - Cytokine Levels (ELISA) - Gene Expression (RT-qPCR) - Protein Expression (Western Blot) Stimulation->Analysis_in_vitro Data_Interpretation Data Interpretation and Conclusion Analysis_in_vitro->Data_Interpretation Mice C57BL/6 Mice Treatment_in_vivo This compound Administration Mice->Treatment_in_vivo Induction LPS Injection Treatment_in_vivo->Induction Analysis_in_vivo Analysis: - Immunohistochemistry (Iba-1, GFAP) - Western Blot/RT-qPCR of Brain Tissue Induction->Analysis_in_vivo Analysis_in_vivo->Data_Interpretation

Caption: General workflow for investigating this compound.

Conclusion

The application of this compound in neuroinflammation research represents an uncharted area of investigation. While no direct studies currently exist, the anti-inflammatory potential of related compounds from the Haliclona sponge genus and other pentacyclic alkaloids provides a rationale for future studies. The experimental protocols and conceptual frameworks presented here offer a starting point for researchers interested in exploring the therapeutic potential of this compound in neurodegenerative and neuroinflammatory diseases. Such research would be crucial in determining if this compound could be a novel candidate for the development of anti-neuroinflammatory agents.

References

Application Notes and Protocols: Screening of Marine Natural Product Libraries for Papuamine-Like Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marine natural products (MNPs) represent a vast and largely untapped resource for the discovery of novel therapeutic agents. Their unique chemical structures, evolved over millions of years, offer the potential for new mechanisms of action against a variety of diseases, including cancer. One such compound, Papuamine, a pentacyclic alkaloid isolated from marine sponges of the Haliclona genus, has demonstrated significant cytotoxic and pro-apoptotic effects against various cancer cell lines.[1][2][3] The primary mechanism of this compound's bioactivity involves the induction of mitochondrial dysfunction, leading to a depletion of intracellular ATP.[4][5][6] This energy depletion subsequently activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, which in turn downregulates the mTOR signaling pathway, a critical regulator of cell growth and proliferation.[4]

These application notes provide a comprehensive framework for the screening of MNP libraries to identify novel compounds with this compound-like activity. The protocols outlined below detail the creation of MNP libraries, high-throughput screening (HTS) for cytotoxic activity, and secondary assays to confirm a this compound-like mechanism of action.

Data Presentation

Table 1: Cytotoxicity of this compound against Various Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast0.93 - 1.39[2][7]
LNCaPProstate1.00 - 1.23[2][7]
Caco-2Colon2.39[3]
HCT-15Colon1.50[2][7]
U937Histiocytic Lymphoma0.93[7]
JurkatT-cell Leukemia1.50[7]
H1299Non-small Cell LungNot specified[4][6]
H226BNon-small Cell LungNot specified[6]
A549Non-small Cell LungNot specified[6]
KBOral Carcinoma0.2 (analogs)[8]
Table 2: Quantitative Effects of this compound on Mitochondrial Function
ParameterCell LineEffectMethodReference
Intracellular ATP LevelsH1299, A549Significant time- and concentration-dependent reductionLuminescence-based assay[4]
Mitochondrial Membrane PotentialNSCLC cellsLoss of mitochondrial membrane potentialFluorescence-based High Content Imaging[5][6]
Mitochondrial Superoxide (B77818)NSCLC cellsIncreased mitochondrial superoxide generationFluorescence-based High Content Imaging[5][6]

Experimental Protocols

Preparation of a Marine Natural Product (MNP) Fraction Library

This protocol describes a general method for the creation of a fractionated MNP library suitable for high-throughput screening.

1.1. Extraction:

  • Lyophilize and grind the marine organism (e.g., sponge, tunicate) to a fine powder.

  • Perform sequential solvent extraction with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, methanol).

  • Concentrate each solvent extract in vacuo to yield crude extracts.

1.2. Solid-Phase Extraction (SPE) Prefractionation:

  • Resuspend the crude extracts in a minimal amount of the initial mobile phase.

  • Load the resuspended extract onto a pre-conditioned solid-phase extraction cartridge (e.g., C18 or HP20 resin).

  • Elute the column with a stepwise gradient of decreasingly polar solvents (e.g., 100% water, 25% methanol (B129727) in water, 50% methanol in water, 75% methanol in water, 100% methanol, 100% acetone).

  • Collect each elution step as a distinct fraction.

  • Dry the fractions, typically using a centrifugal evaporator.

1.3. Library Plating:

  • Resuspend the dried fractions in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a stock concentration of 10 mg/mL.

  • Using a liquid handler, aliquot the resuspended fractions into 96- or 384-well microplates to create a master library.

  • Create daughter plates for screening by diluting the master plate to the desired screening concentration (e.g., 10 µg/mL).

Primary Screening: High-Throughput Cytotoxicity Assay

This protocol details a primary HTS assay to identify cytotoxic fractions from the MNP library. An ATP-based luminescence assay is recommended as it directly measures cellular ATP levels, which is the primary target of this compound's mechanism.

2.1. Materials:

  • Human cancer cell line (e.g., MCF-7 or A549)

  • Complete cell culture medium

  • White, clear-bottom 96- or 384-well assay plates

  • MNP fraction library (in DMSO)

  • Positive control (e.g., this compound or a known cytotoxic agent like Doxorubicin)

  • Negative control (DMSO)

  • ATP-based luminescence cell viability assay kit (e.g., ATPlite)

2.2. Protocol:

  • Seed cells into the assay plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C and 5% CO2.

  • Treat the cells with the MNP library fractions at a final concentration of 10 µg/mL. Include positive and negative controls on each plate.

  • Incubate the plates for 48-72 hours.

  • Allow the plates to equilibrate to room temperature.

  • Add the ATP-based luminescence reagent to each well according to the manufacturer's instructions.[4]

  • Measure the luminescence using a plate reader.

2.3. Data Analysis:

  • Calculate the percentage of cell viability for each fraction relative to the negative (DMSO) control.

  • Identify "hit" fractions as those that reduce cell viability below a certain threshold (e.g., <50% viability).

Secondary Assays for Hit Confirmation and Mechanism of Action

Fractions identified as "hits" in the primary screen should be subjected to secondary assays to confirm their activity and investigate if their mechanism of action is consistent with that of this compound.

3.1. Dose-Response Cytotoxicity Assay (IC50 Determination):

  • Perform a serial dilution of the active MNP fractions.

  • Treat the target cancer cell line with the diluted fractions.

  • After a 48-72 hour incubation, perform a cytotoxicity assay (either ATP-based or a metabolic assay such as MTT).

  • Calculate the IC50 value, which is the concentration of the fraction that inhibits cell growth by 50%.

MTT Assay Protocol:

  • After the treatment incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.[9]

  • Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[9]

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Measure the absorbance at 570 nm using a microplate reader.

3.2. Mitochondrial Membrane Potential Assay: A decrease in mitochondrial membrane potential is a key indicator of this compound-like activity.[5][6]

  • Seed cells in a black, clear-bottom 96-well plate.

  • Treat the cells with the active MNP fraction at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Stain the cells with a fluorescent dye that is sensitive to mitochondrial membrane potential (e.g., JC-1 or TMRM).

  • Measure the fluorescence using a fluorescence microscope or a high-content imaging system. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence indicates mitochondrial depolarization.

Visualizations

experimental_workflow cluster_library_prep 1. MNP Library Preparation cluster_screening 2. Primary Screening cluster_confirmation 3. Hit Confirmation & MoA cluster_final 4. Lead Identification marine_organism Marine Organism Collection extraction Solvent Extraction marine_organism->extraction spe Solid-Phase Extraction (SPE) extraction->spe plating Library Plating (96/384-well) spe->plating hts High-Throughput Cytotoxicity Screen (ATP-based assay) plating->hts hits Identification of 'Hit' Fractions hts->hits dose_response Dose-Response Assay (IC50) hits->dose_response mmp_assay Mitochondrial Membrane Potential Assay dose_response->mmp_assay ampk_assay AMPK Activation Assay mmp_assay->ampk_assay lead_compound This compound-like Lead Compound ampk_assay->lead_compound

Caption: Experimental workflow for identifying this compound-like compounds.

papuamine_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cytosol Cytosol This compound This compound / this compound-like Compound mmp Loss of Mitochondrial Membrane Potential This compound->mmp atp ATP Depletion mmp->atp ampk AMPK (Energy Sensor) atp->ampk activates mTOR mTOR Pathway (Cell Growth & Proliferation) ampk->mTOR inhibits apoptosis Apoptosis mTOR->apoptosis suppression leads to

Caption: this compound's mechanism of action signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Papuamine Solubility for Aqueous Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the solubility of papuamine in aqueous solutions for various assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a pentacyclic alkaloid derived from marine sponges of the Haliclona genus. It has demonstrated significant potential as an antifungal and anticancer agent. Like many complex natural products, this compound is hydrophobic, leading to poor solubility in aqueous solutions. This low solubility can result in compound precipitation, inaccurate concentration measurements, and unreliable results in cell-based and other aqueous assays.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies. It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds. For long-term storage, it is advisable to prepare concentrated stock solutions (e.g., 10-20 mM) in anhydrous DMSO, aliquot them into single-use vials, and store them at -20°C or -80°C to minimize freeze-thaw cycles and exposure to moisture.[1]

Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of less than 0.5% (v/v) is recommended. However, the tolerance can vary between cell types and assay systems. It is crucial to perform a solvent tolerance test to determine the highest concentration of DMSO that does not affect the outcome of your specific experiment.

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do to prevent this?

A4: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual decrease in the organic solvent concentration can help maintain the solubility of this compound.

  • Vigorous Mixing: When adding the this compound stock solution to the aqueous buffer, do so dropwise while vortexing or stirring the buffer vigorously. This promotes rapid dispersion and can prevent localized high concentrations that lead to precipitation.

  • Use of a Co-solvent: In some cases, incorporating a small amount of a water-miscible organic co-solvent, such as ethanol, into your final assay buffer can improve solubility. However, the compatibility of the co-solvent with your assay system must be validated.

  • pH Adjustment: As this compound is an alkaloid with basic nitrogen atoms, its solubility is likely pH-dependent. Lowering the pH of the aqueous buffer may increase its solubility.

  • Formulation with Excipients: For more challenging situations, consider using solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween 80). These agents can encapsulate the hydrophobic this compound molecule, enhancing its apparent solubility in water. Be aware that these excipients can sometimes interfere with assay components.

Q5: How does pH affect the solubility of this compound, and how can I use this to my advantage?

A5: this compound is an alkaloid, meaning it contains basic nitrogen atoms. The solubility of such compounds is often dependent on the pH of the solution. In acidic conditions (lower pH), the nitrogen atoms can become protonated, forming a more soluble salt. Conversely, in neutral or basic conditions (higher pH), this compound is likely to be in its less soluble free base form. Therefore, acidifying your aqueous buffer may significantly improve this compound's solubility. It is essential to ensure that the final pH of your assay medium is compatible with your biological system (e.g., cells, enzymes). The absorption of basic drugs can be influenced by the entire solubility/pH relationship rather than a single solubility value.[2]

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Assay Results
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect your assay plates for any signs of precipitation. If observed, refer to the strategies outlined in FAQ #4.
Inaccurate Pipetting Due to the viscosity of DMSO, ensure accurate pipetting, especially for small volumes. Use positive displacement pipettes if available.
Compound Degradation Minimize freeze-thaw cycles of the stock solution. Protect the stock solution from light. Prepare fresh dilutions for each experiment.
Solvent Effects Ensure the final concentration of DMSO or other organic solvents is consistent across all wells and within the tolerated range for your assay.
Issue 2: Preparing a this compound Solution for Animal Studies

For in vivo studies, DMSO may not be a suitable solvent due to potential toxicity at higher concentrations. The following table outlines alternative formulation strategies.

Strategy Description Considerations
Co-solvents Use a mixture of a biocompatible organic solvent (e.g., ethanol, PEG 400) and an aqueous vehicle (e.g., saline, PBS).The ratio of co-solvent to aqueous vehicle needs to be optimized for both solubility and toxicity.
Cyclodextrins Formulate this compound with a modified cyclodextrin (B1172386), such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form an inclusion complex with enhanced aqueous solubility.The stoichiometry of the complex and the concentration of the cyclodextrin need to be determined.
Lipid-based Formulations For oral administration, self-emulsifying drug delivery systems (SEDDS) can be developed to improve solubility and absorption.This requires specialized formulation expertise.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not extensively available in the public domain, the following table provides an estimated solubility profile based on the properties of similar pentacyclic alkaloids. It is strongly recommended to experimentally determine the solubility of this compound in your specific solvent and buffer systems.

Solvent Estimated Solubility Notes
Water Very LowExpected to be practically insoluble.
Phosphate-Buffered Saline (PBS) pH 7.4 Very LowSimilar to water.
Acidic Buffer (e.g., pH 4-5) Low to ModerateSolubility is expected to increase compared to neutral pH.
Dimethyl Sulfoxide (DMSO) HighThe recommended solvent for stock solutions.
Ethanol ModerateCan be used as a co-solvent.
Methanol ModerateAnother potential co-solvent.
Acetone Moderate to HighMay be suitable for some applications, but less common for biological assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: ~368.6 g/mol ).

  • Weighing: Accurately weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.

  • Mixing: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution, but avoid excessive heat.

  • Sterilization (Optional): If required for your application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C or -80°C.

Protocol 2: Serial Dilution of this compound for a Cell-Based Assay

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile dilution tubes or plates

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution: To minimize pipetting errors and the risk of precipitation, perform an intermediate dilution. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in pre-warmed cell culture medium.

  • Final Dilutions: Prepare the final desired concentrations of this compound by serially diluting the intermediate solution in cell culture medium.

  • Solvent Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound tested.

  • Treatment: Add the diluted this compound solutions and the vehicle control to your cell culture plates.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_solution Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound dissolve Dissolve in DMSO (10 mM) weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw intermediate_dilution Intermediate Dilution in Medium thaw->intermediate_dilution serial_dilution Serial Dilutions intermediate_dilution->serial_dilution treat_cells Treat Cells serial_dilution->treat_cells incubate Incubate treat_cells->incubate readout Assay Readout incubate->readout troubleshooting_logic node_action node_action node_ok node_ok start Inconsistent Assay Results? precipitation Precipitation Observed? start->precipitation solvent_conc DMSO > 0.5%? precipitation->solvent_conc No action_precipitation Use Serial Dilution & Vigorous Mixing precipitation->action_precipitation Yes freeze_thaw Multiple Freeze-Thaw Cycles? solvent_conc->freeze_thaw No action_solvent Perform Solvent Tolerance Test solvent_conc->action_solvent Yes action_freeze_thaw Use Single-Use Aliquots freeze_thaw->action_freeze_thaw Yes ok Results Consistent freeze_thaw->ok No action_precipitation->solvent_conc action_solvent->freeze_thaw action_freeze_thaw->ok

References

Papuamine stability in DMSO stock solutions and cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of papuamine in DMSO stock solutions and cell culture media for researchers, scientists, and drug development professionals. The information is compiled from general best practices for handling chemical compounds in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] For long-term storage, this stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C in light-proof containers. Alkaloids, in general, can be sensitive to light and oxidation.

Q2: How stable is this compound in DMSO stock solutions?

Q3: Do freeze-thaw cycles affect the stability of this compound in DMSO?

Repeated freeze-thaw cycles can potentially degrade sensitive compounds.[5] Although one study indicated no significant loss for many compounds after 11 freeze-thaw cycles, it is a good practice to aliquot stock solutions to avoid repeated cycling.[3][5][6] Each freeze-thaw cycle can introduce moisture from the air into the hygroscopic DMSO, which may lead to hydrolysis of the compound over time.[6]

Q4: How stable is this compound in aqueous cell culture media?

The stability of compounds in aqueous solutions like cell culture media is often much lower than in DMSO. The stability of alkaloids in aqueous solutions is highly dependent on pH and temperature.[7][8] this compound's stability in cell culture media can be influenced by several factors:

  • pH: The pH of the media can affect the rate of hydrolysis.[7][8]

  • Media Components: Serum proteins, amino acids, and other components in the media can interact with or degrade the compound.

  • Incubation Conditions: Temperature, CO2 levels, and light exposure during cell culture can all contribute to degradation.

  • Cellular Metabolism: Cells can metabolize the compound, leading to a decrease in its effective concentration over time.

It is advisable to prepare fresh dilutions of this compound in cell culture media for each experiment and to minimize the time the compound is in the media before and during the assay.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

Problem: A precipitate is observed when the this compound DMSO stock solution is diluted into the aqueous cell culture medium.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.[9]
Rapid Dilution Adding a concentrated stock solution directly to a large volume of media can cause the compound to "crash out" of solution due to rapid solvent exchange.Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[9] Add the compound dropwise while gently vortexing the media.[9]
Low Temperature of Media The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for dilutions.[9]
High Final DMSO Concentration While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[9]
pH of the Media The pH of the cell culture medium may not be optimal for keeping this compound, an alkaloid, in its soluble form.Check the pKa of this compound if available. Alkaloids are generally more soluble in acidic conditions. While significant alteration of media pH is not advisable, being aware of this property is important.
Delayed Precipitation The compound may be initially soluble but precipitates over time in the incubator due to changes in temperature, pH, or interactions with media components.Prepare fresh dilutions of the compound immediately before adding to cells. Consider the duration of your experiment and whether the compound will remain in solution for the entire period.

Issue 2: Inconsistent or Unexpected Experimental Results

Problem: There is high variability between replicate experiments, or the observed biological effect is less than expected.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Degradation of this compound Stock The this compound in the DMSO stock solution may have degraded over time due to improper storage or repeated freeze-thaw cycles.Prepare a fresh stock solution from solid this compound. Aliquot new stock solutions to minimize freeze-thaw cycles.
Degradation in Cell Culture Media This compound may be unstable in the cell culture medium under experimental conditions (e.g., 37°C, 5% CO2).Minimize the pre-incubation time of this compound in the media before adding it to the cells. Consider conducting a time-course experiment to see if the biological effect diminishes over time, which could indicate compound degradation.
Interaction with Media Components Components in the serum or media may bind to or inactivate this compound.If possible, test the activity of this compound in serum-free versus serum-containing media to assess the impact of serum proteins. Be aware that this may also affect cell health and response.
Cellular Metabolism The cells may be rapidly metabolizing this compound, reducing its effective concentration.Consider using a higher initial concentration or replenishing the media with fresh this compound during long-term experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Carefully weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) or brief sonication may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-proof tubes. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: General Assay for Assessing this compound Stability by HPLC

This protocol provides a general workflow. Specific parameters such as the column, mobile phase, and gradient will need to be optimized for this compound.

  • Sample Preparation:

    • DMSO Stock Stability: Dilute the aged DMSO stock solution of this compound to a suitable concentration with the mobile phase.

    • Cell Culture Media Stability: Prepare a solution of this compound in the cell culture medium of interest at the desired concentration. Incubate this solution under the same conditions as your cell-based assays (e.g., 37°C, 5% CO2) for different time points (e.g., 0, 2, 4, 8, 24 hours). At each time point, take an aliquot and either inject it directly or perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is commonly used for alkaloid analysis.[10][11]

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer with a slightly acidic pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[10][11]

    • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.

    • Quantification: Create a calibration curve using freshly prepared standards of this compound of known concentrations. Compare the peak area of this compound in the test samples to the calibration curve to determine its concentration and calculate the percentage of degradation over time.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_stock Stock Solution Preparation cluster_stability Stability Testing cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C / -80°C aliquot->store incubate_dmso Incubate DMSO stock (e.g., RT, 4°C, -20°C) store->incubate_dmso For DMSO Stability incubate_media Incubate in Cell Culture Media (37°C, 5% CO2) store->incubate_media For Media Stability time_points Collect Samples at Different Time Points incubate_dmso->time_points incubate_media->time_points hplc HPLC Analysis time_points->hplc quantify Quantify this compound Concentration hplc->quantify degradation Calculate % Degradation quantify->degradation

Caption: Workflow for assessing this compound stability.

troubleshooting_precipitation Troubleshooting this compound Precipitation start Precipitate Observed in Cell Culture Media check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce final concentration and perform solubility test check_conc->reduce_conc Yes check_dilution Was the dilution done too rapidly or into cold media? check_conc->check_dilution No solution_clear Solution is clear reduce_conc->solution_clear slow_dilution Perform serial dilution in pre-warmed (37°C) media check_dilution->slow_dilution Yes check_dmso Is the final DMSO concentration >0.5%? check_dilution->check_dmso No slow_dilution->solution_clear adjust_dmso Adjust dilution to lower the final DMSO concentration check_dmso->adjust_dmso Yes check_dmso->solution_clear No, problem may be a different factor adjust_dmso->solution_clear

Caption: Decision tree for troubleshooting precipitation.

References

Troubleshooting Papuamine precipitation in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for papuamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell-based assays and to troubleshoot common issues, particularly compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a pentacyclic alkaloid derived from marine sponges of the Haliclona sp.[1] It has been identified as a novel mitochondria-targeting anticancer agent.[1][2] Its mechanism of action involves the disruption of mitochondrial function, leading to a reduction in cellular ATP levels. This energy depletion activates AMP-activated protein kinase (AMPK), which in turn downregulates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical pathway for cell growth.[1] this compound has been shown to induce apoptosis and autophagy in cancer cells.[1][2]

Q2: What are the common causes of this compound precipitation in my cell-based assay?

A2: this compound is a highly hydrophobic molecule, which can lead to poor solubility in aqueous solutions like cell culture media. Precipitation can be caused by several factors:

  • High Final Concentration: The concentration of this compound in the media may exceed its solubility limit.

  • Improper Dilution: Rapidly diluting a concentrated DMSO stock of this compound into the aqueous media can cause the compound to "crash out" of solution.

  • Low Temperature: Using cold media can decrease the solubility of this compound.

  • High DMSO Concentration: While used for stock solutions, high final concentrations of DMSO in the media can be toxic to cells and may not be sufficient to maintain this compound's solubility.

  • pH of the Media: The pH of the cell culture media can affect the solubility of compounds, especially if they are ionizable.

  • Interactions with Media Components: Components in the media, such as proteins and salts in serum, can interact with this compound and affect its solubility.[3]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 20 mM).[4] It is crucial to ensure the compound is fully dissolved. If needed, gentle warming and vortexing can be used. Stock solutions should be stored at -20°C or -80°C in light-proof containers to maintain stability.[4] It is also recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation.[3]

Troubleshooting Guides

Issue: this compound precipitates immediately upon addition to cell culture media.

This is a common issue with hydrophobic compounds like this compound and is often due to the compound rapidly coming out of solution when the DMSO stock is diluted in the aqueous media.

Troubleshooting Workflow

G start Precipitation Observed stock Is the stock solution clear? start->stock dilution How is the dilution performed? stock->dilution Yes stock_prep Re-prepare stock. Ensure complete dissolution. stock->stock_prep No concentration Is the final concentration too high? dilution->concentration Serial dilution in media dilution_method Perform serial dilution. Add dropwise with mixing. dilution->dilution_method Directly to full volume temp Is the media pre-warmed? concentration->temp No concentration_issue Lower final concentration. Determine solubility limit. concentration->concentration_issue Yes solution Problem Resolved temp->solution Yes temp_issue Use pre-warmed (37°C) media. temp->temp_issue No

Caption: A step-by-step workflow for troubleshooting immediate this compound precipitation.

Issue: this compound precipitates over time in the incubator.

Delayed precipitation can occur due to changes in the media over the course of the experiment.

Possible Causes and Solutions
Potential Cause Explanation Recommended Solution
Metabolism-Induced pH Shift As cells metabolize, they can produce acidic waste products, lowering the pH of the media and potentially affecting this compound's solubility.Monitor the pH of the culture. If it changes significantly, consider more frequent media changes or using a different buffering system.
Evaporation Water evaporation from the culture vessel can increase the concentration of all components, including this compound, pushing it beyond its solubility limit.Ensure proper humidification in the incubator and keep culture plates and flasks well-sealed.
Compound Instability This compound may degrade over time under culture conditions, and the degradation products could be less soluble.Prepare fresh media with this compound more frequently, especially for longer experiments.
Interaction with Serum Proteins in serum can initially help to solubilize hydrophobic compounds, but over time, conformational changes or interactions with other molecules could lead to precipitation.If possible, try reducing the serum concentration or using a serum-free medium after an initial attachment period.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₅H₄₀N₂PubChem
Molecular Weight 368.6 g/mol PubChem
XLogP3 6.6PubChem

XLogP3 is a calculated measure of hydrophobicity. A higher value indicates greater hydrophobicity and lower aqueous solubility.

Reported Biological Activity of this compound
Cell LineAssayIC₅₀ / EffectReference
Various Cancer Cell LinesProliferationIC₅₀: 0.93-1.50 µM[5]
H1299 (NSCLC)MTT AssayDose-dependent inhibition of viability[1]
MCF-7 (Breast Cancer)MTT AssaySignificant decrease in survival at 10 µM after 12h[6]

Experimental Protocols

Protocol 1: Determination of this compound's Kinetic Solubility in Cell Culture Media

This protocol helps to determine the maximum concentration of this compound that can be dissolved in your specific cell culture medium without immediate precipitation.

Materials:

  • This compound

  • 100% DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% DMSO. Ensure it is fully dissolved.

  • Create a series of dilutions of your this compound stock in your pre-warmed cell culture medium. For example, prepare final concentrations ranging from 1 µM to 50 µM. It is best to do this by adding a small volume of the DMSO stock to the media and mixing immediately.

  • Visually inspect each dilution immediately for any signs of precipitation (cloudiness or visible particles). A light microscope can be used for more sensitive detection.

  • Incubate the samples under your experimental conditions (e.g., 37°C, 5% CO₂) for a set period (e.g., 2 hours).

  • Re-examine the samples for any delayed precipitation.

  • The highest concentration that remains clear is the upper limit for your working concentration of this compound in that specific medium.

Protocol 2: Recommended Dilution Method for this compound

This method minimizes the risk of precipitation when preparing your final working solution.

  • Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 20 mM).

  • Create an intermediate dilution of the this compound stock in pre-warmed (37°C) cell culture medium. For example, dilute the 20 mM stock 1:100 in media to get a 200 µM solution. Add the stock solution dropwise to the media while gently vortexing.

  • Use this intermediate dilution to prepare your final working concentrations. This two-step dilution process helps to avoid the rapid solvent exchange that can cause precipitation.

  • Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all treatments, including a vehicle control.

Signaling Pathway

This compound has been shown to decrease cellular ATP, which leads to the activation of AMPK and subsequent inhibition of the mTORC1 pathway.

Papuamine_Pathway cluster_cell Cell cluster_growth Cell Growth & Proliferation This compound This compound Mitochondria Mitochondria This compound->Mitochondria inhibits ATP ATP Mitochondria->ATP AMPK AMPK ATP->AMPK inhibits mTORC1 mTORC1 AMPK->mTORC1 inhibits p70S6K p70S6K mTORC1->p70S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1

Caption: this compound's inhibitory effect on the mTOR signaling pathway.

References

Technical Support Center: Overcoming Resistance to Papuamine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during experiments with Papuamine, particularly concerning the emergence of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a pentacyclic alkaloid derived from marine sponges of the Haliclona genus.[1] Its principal anticancer effect stems from its ability to target mitochondria.[1][2] this compound disrupts mitochondrial function, leading to a decrease in cellular ATP production, loss of mitochondrial membrane potential, and an increase in mitochondrial superoxide (B77818) generation.[1][2] This cascade of events ultimately induces apoptosis in cancer cells.[1][2] Studies have shown its efficacy in non-small cell lung cancer (NSCLC) and breast cancer cell lines.[1][3]

Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound have not been extensively documented, resistance to other mitochondria-targeting anticancer agents and natural products can arise from several factors:

  • Mitochondrial Adaptations: Cancer cells can adapt to mitochondrial stress by altering mitochondrial biogenesis, dynamics (fusion and fission), and turnover.[4] This can lead to the selection of a cell population with a higher threshold for mitochondrial damage.

  • Increased Antioxidant Capacity: As this compound's effects are linked to increased reactive oxygen species (ROS), cancer cells may upregulate their antioxidant defense systems to neutralize these damaging molecules, thereby diminishing the drug's efficacy.

  • Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and limiting its access to mitochondria.

  • Alterations in Apoptotic Pathways: Mutations or altered expression of proteins in the apoptotic signaling cascade (e.g., Bcl-2 family proteins) can make cells less susceptible to apoptosis induced by mitochondrial damage.[5]

  • Induction of Pro-survival Autophagy: this compound has been shown to induce autophagy.[3][6] While this can sometimes lead to cell death, in other contexts, autophagy can act as a survival mechanism, allowing cells to endure the stress induced by the drug.[6][7]

Q3: How can I experimentally confirm if my cell line has developed resistance to this compound?

To confirm resistance, you can perform the following experiments:

  • Determine the IC50 Value: Use a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of resistance.

  • Colony Formation Assay: This long-term assay assesses the ability of single cells to proliferate and form colonies. A higher number of colonies in the presence of this compound in the suspected resistant line compared to the parental line indicates resistance.

  • Apoptosis Assays: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry or western blotting for cleaved PARP and cleaved Caspase-3 to compare the levels of apoptosis induced by this compound in sensitive versus resistant cells.

Troubleshooting Guides

Issue 1: Decreased Efficacy of this compound in Inducing Cell Death
Potential Cause Troubleshooting Steps
Development of Resistance 1. Confirm Resistance: Perform IC50 determination, colony formation, and apoptosis assays as described in FAQ 3. 2. Investigate Mechanism: - Efflux Pumps: Use an ABC transporter inhibitor (e.g., Verapamil for P-gp) in combination with this compound to see if sensitivity is restored. - Mitochondrial Function: Measure mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) and cellular ATP levels to assess if the resistant cells maintain mitochondrial function in the presence of this compound. - Autophagy: Inhibit autophagy (e.g., with 3-Methyladenine or Chloroquine) to determine if this enhances this compound-induced cell death.
Drug Inactivity 1. Check Drug Stock: Ensure the this compound stock solution has been stored correctly (typically at -20°C in a light-proof container) and has not undergone multiple freeze-thaw cycles. 2. Test on a Sensitive Control: Always include a known sensitive cell line in your experiments to verify the activity of your this compound stock.
Suboptimal Experimental Conditions 1. Optimize Drug Concentration and Incubation Time: Perform a dose-response and time-course experiment to ensure you are using the optimal conditions for your specific cell line.
Issue 2: Inconsistent Results Across Experiments
Potential Cause Troubleshooting Steps
Cell Line Heterogeneity 1. Single-Cell Cloning: If you suspect a mixed population of sensitive and resistant cells, consider single-cell cloning to establish a pure resistant cell line for consistent experimental results. 2. Regularly Test Sensitivity: Periodically re-evaluate the IC50 of your cell line to monitor for shifts in sensitivity over time.
Variability in Experimental Protocol 1. Standardize Protocols: Ensure all experimental parameters, including cell seeding density, drug preparation, and incubation times, are consistent across all experiments.

Data Presentation

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast0.93 - 1.50[3][8]
LNCaPProstate0.93 - 1.50[3][8]
Caco-2Colon0.93 - 1.50[3][8]
HCT-15Colon0.93 - 1.50[3][8]
U937Lymphoma0.93 - 1.50[3][8]
H1299Non-small cell lungNot specified, but effective[1][2]
H226BNon-small cell lungNot specified, but effective[1][2]
A549Non-small cell lungNot specified, but effective[1][2]

Experimental Protocols

1. MTT Assay for Cell Viability

  • Objective: To determine the IC50 of this compound.

  • Methodology:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10, 20 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.

2. Combination Therapy to Overcome Resistance

  • Objective: To assess if inhibiting a specific resistance mechanism can restore sensitivity to this compound.

  • Methodology:

    • Seed cells as for the MTT assay.

    • Pre-treat the cells with a sub-lethal concentration of an inhibitor (e.g., Verapamil for P-gp, 3-Methyladenine for autophagy) for 1-2 hours.

    • Add a serial dilution of this compound to the pre-treated cells.

    • Incubate for the desired time (e.g., 48 hours).

    • Perform an MTT assay to determine the IC50 of this compound in the presence and absence of the inhibitor. A significant decrease in the IC50 indicates that the inhibited pathway is involved in resistance.

Visualizations

Papuamine_Signaling_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion ATP_depletion ATP Depletion Mitochondrion->ATP_depletion MMP_loss Loss of Mitochondrial Membrane Potential Mitochondrion->MMP_loss ROS_increase Increased Mitochondrial Superoxide Mitochondrion->ROS_increase Autophagy Autophagy Mitochondrion->Autophagy Apoptosis Apoptosis ATP_depletion->Apoptosis MMP_loss->Apoptosis ROS_increase->Apoptosis

Caption: this compound's Mechanism of Action.

Troubleshooting_Workflow Start Decreased this compound Efficacy Confirm_Resistance Confirm Resistance (IC50, Colony Formation) Start->Confirm_Resistance Investigate_Mechanism Investigate Potential Mechanisms Confirm_Resistance->Investigate_Mechanism Efflux_Pumps Test Efflux Pump Inhibitors Investigate_Mechanism->Efflux_Pumps Efflux? Autophagy Test Autophagy Inhibitors Investigate_Mechanism->Autophagy Autophagy? Mito_Function Assess Mitochondrial Function Investigate_Mechanism->Mito_Function Mito Adaptation? Combination_Therapy Develop Combination Therapy Strategy Efflux_Pumps->Combination_Therapy Autophagy->Combination_Therapy Mito_Function->Combination_Therapy

Caption: Troubleshooting Workflow for this compound Resistance.

References

Technical Support Center: Minimizing Off-Target Effects of Papuamine in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Papuamine in cellular models while minimizing its off-target effects. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a pentacyclic alkaloid originally isolated from marine sponges of the Haliclona species.[1] Its primary anticancer mechanism of action involves targeting mitochondria, leading to a decrease in cellular ATP production, loss of mitochondrial membrane potential, and induction of apoptosis.[2][3][4] this compound has also been shown to induce autophagy and activate the c-Jun N-terminal kinase (JNK) pathway.[5]

Q2: What are off-target effects and why are they a concern when working with this compound?

A2: Off-target effects are unintended interactions of a compound with cellular components other than its primary target.[6] For this compound, this could involve binding to other kinases, enzymes, or receptors, leading to unforeseen biological consequences. These effects can confound experimental data, leading to misinterpretation of results and potential cellular toxicity unrelated to its on-target mitochondrial activity.[7]

Q3: I am observing a phenotype in my cellular assay that doesn't align with mitochondrial dysfunction. Could this be an off-target effect of this compound?

A3: It is possible. If the observed cellular response is inconsistent with the known consequences of mitochondrial impairment or apoptosis, investigating potential off-target effects is crucial. Structurally complex natural products like this compound can interact with multiple cellular targets.[6]

Q4: What are the initial steps to assess if an observed effect of this compound is off-target?

A4: A primary step is to perform a careful dose-response analysis for the observed phenotype and compare it to the IC50 for its on-target cytotoxic effects (see Table 1). A significant deviation in potency may suggest an off-target interaction. Additionally, using a structurally unrelated compound known to target mitochondria can help determine if the phenotype is specific to this compound's chemical structure rather than its general on-target activity.[7]

Q5: Are there any known specific off-target proteins for this compound?

A5: Currently, there is limited publicly available data from broad off-target screening panels (e.g., kinase screens) specifically for this compound. While its on-target effects on mitochondria are documented, its interactions with other protein classes remain largely unexplored. Therefore, researchers should consider performing their own off-target profiling, especially if observing unexpected phenotypes.

Troubleshooting Guides

This section provides guidance for common issues encountered when working with this compound in cellular models.

Problem Possible Cause Suggested Solution
High Cytotoxicity at Low Concentrations The cell line may be particularly sensitive to mitochondrial disruption. Alternatively, this could indicate a potent off-target effect.1. Confirm On-Target Effect: Perform assays to measure mitochondrial membrane potential (e.g., JC-1 assay) and cellular ATP levels to confirm that the cytotoxicity correlates with mitochondrial dysfunction. 2. Cell Line Comparison: Test this compound's cytotoxicity in a panel of cell lines to assess differential sensitivity. 3. Investigate Off-Targets: Consider performing a broad kinase screen or other off-target profiling assays to identify potential unintended targets.
Inconsistent Results Between Experiments 1. Reagent Variability: Inconsistent quality or concentration of this compound stock solution. 2. Cell Culture Conditions: Variations in cell passage number, density, or media composition. 3. Compound Stability: Degradation of this compound in culture media over time.1. Aliquot and Store Properly: Prepare single-use aliquots of this compound in a suitable solvent (e.g., DMSO) and store at -80°C to avoid freeze-thaw cycles. 2. Standardize Protocols: Maintain consistent cell culture practices, including passage number and seeding density.[7] 3. Assess Stability: If long incubation times are used, consider assessing the stability of this compound under your specific experimental conditions.
Observed Phenotype Does Not Match Expected On-Target Effect The phenotype may be a result of one or more off-target interactions.1. Target Engagement Assay: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging its intended mitochondrial targets in the cell at the concentrations used. 2. In Silico Target Prediction: Utilize computational tools to predict potential off-target interactions based on this compound's structure.[2][8] This can provide a list of candidate off-targets for experimental validation. 3. Orthogonal Approaches: Use a structurally dissimilar compound with the same on-target mechanism to see if the phenotype is reproduced.[7]

Data Presentation

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast0.93 - 1.50[7]
LNCaPProstate0.93 - 1.50[7]
Caco-2Colon0.93 - 1.50[7]
HCT-15Colon0.93 - 1.50[7]
U937Lymphoma0.93 - 1.50[7]
H1299Non-small cell lungNot specified[4]
H226BNon-small cell lungNot specified[4]
A549Non-small cell lungNot specified[4]

Experimental Protocols

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

This protocol is adapted from established methods for assessing mitochondrial health.[2][9][10]

Objective: To measure changes in mitochondrial membrane potential in response to this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • JC-1 dye solution (e.g., from a commercial kit)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period.

  • Prepare the JC-1 staining solution according to the manufacturer's instructions.

  • Remove the treatment medium and wash the cells once with warm PBS.

  • Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes, protected from light.

  • Remove the staining solution and wash the cells with PBS.

  • Add fresh culture medium or PBS to each well.

  • Measure the fluorescence intensity at both green (~529 nm) and red (~590 nm) emission wavelengths.

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Cellular ATP Levels

This protocol outlines a common method for quantifying cellular ATP as an indicator of metabolic activity.[5][11][12]

Objective: To determine the effect of this compound on total cellular ATP concentration.

Materials:

  • Cells of interest

  • This compound

  • ATP measurement kit (e.g., luciferase-based)

  • Opaque 96-well plates

  • Luminometer

Procedure:

  • Seed cells in an opaque 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (and a vehicle control) for the desired time.

  • Equilibrate the plate and the ATP measurement reagent to room temperature.

  • Add the ATP measurement reagent to each well according to the manufacturer's protocol. This reagent typically lyses the cells and provides the necessary components for the luciferase reaction.

  • Incubate for the recommended time (usually 10-20 minutes) to allow for cell lysis and signal stabilization.

  • Measure the luminescence using a luminometer.

  • A decrease in luminescence corresponds to a decrease in cellular ATP levels.

Mandatory Visualization

Papuamine_Signaling_Pathway This compound's Known Signaling Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Inhibits JNK_Pathway JNK Pathway This compound->JNK_Pathway Activates Autophagy Autophagy This compound->Autophagy Induces ATP_Production ATP Production Mitochondria->ATP_Production Decreases MMP Mitochondrial Membrane Potential Mitochondria->MMP Decreases Apoptosis Apoptosis MMP->Apoptosis Induces Off_Target_Workflow Workflow for Investigating Off-Target Effects Start Unexpected Phenotype Observed In_Silico In Silico Target Prediction Start->In_Silico Experimental Broad Spectrum Screening (e.g., Kinase Panel) Start->Experimental Prioritize Prioritize Potential Off-Targets In_Silico->Prioritize Experimental->Prioritize Validate Experimental Validation Prioritize->Validate CETSA CETSA Validate->CETSA Knockdown Target Knockdown (siRNA/CRISPR) Validate->Knockdown Confirm Confirm or Refute Off-Target CETSA->Confirm Knockdown->Confirm

References

Technical Support Center: Papuamine and Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the pentacyclic alkaloid papuamine in experimental workflows, understanding its potential interactions with fluorescence-based assays is critical for generating accurate and reproducible data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise when using this compound in assays that rely on fluorescent readouts.

Frequently Asked questions (FAQs)

Q1: Does this compound interfere with fluorescence-based assays?

A1: While there is no direct published fluorescence spectrum for this compound, some alkaloids are known to possess intrinsic fluorescence. Therefore, it is plausible that this compound may exhibit autofluorescence or quenching effects, potentially interfering with fluorescence-based assays. Interference can manifest in two primary ways:

  • Autofluorescence: this compound itself may emit a fluorescent signal when excited by the light source used in an assay, leading to an artificially high background signal or false positives.

  • Fluorescence Quenching: this compound could absorb the excitation light intended for the assay's fluorophore or absorb the emitted fluorescence, resulting in a decreased signal and potentially leading to false negatives.

Q2: Which common fluorescence-based assays might be affected when studying the effects of this compound?

A2: Based on published research, this compound's effects on mitochondrial function are often studied using fluorescent probes. Assays employing the following dyes are of particular relevance:

  • TMRM (Tetramethylrhodamine, methyl ester) and TMRE (Tetramethylrhodamine, ethyl ester): Used to measure mitochondrial membrane potential.

  • MitoSOX Red: A probe for detecting mitochondrial superoxide (B77818) (a type of reactive oxygen species).

  • 2-NBDG: A fluorescent glucose analog used to measure glucose uptake.

Any assay using fluorescent probes with excitation and emission spectra that could potentially overlap with the absorbance or emission spectra of this compound should be carefully evaluated for interference.

Q3: How can I determine if this compound is interfering with my assay?

A3: A simple control experiment can help determine if this compound is causing interference. Prepare a sample containing only this compound in the assay buffer (without the fluorescent probe or cells) and measure the fluorescence at the same excitation and emission wavelengths used for your assay. A significant signal in this control sample indicates autofluorescence. To test for quenching, you can measure the fluorescence of the probe with and without the presence of this compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in fluorescence-based assays.

Problem Potential Cause Recommended Solution
High background fluorescence in this compound-treated samples This compound autofluorescence.1. Perform a spectral scan: If possible, determine the excitation and emission spectra of this compound to identify wavelengths of maximum fluorescence. 2. Choose spectrally distinct dyes: Select fluorescent probes with excitation and emission maxima that do not overlap with this compound's fluorescence profile. 3. Use background subtraction: Include a "this compound only" control and subtract its fluorescence value from your experimental samples.
Reduced fluorescence signal in this compound-treated samples Fluorescence quenching by this compound.1. Increase probe concentration: A higher concentration of the fluorescent dye may overcome the quenching effect, but be mindful of potential dye-induced toxicity. 2. Reduce incubation time with this compound: If the biological effect allows, a shorter exposure to this compound may minimize quenching. 3. Use a different fluorescent probe: Select a probe that is less susceptible to quenching by compounds with similar chemical structures to this compound.
Inconsistent or unexpected results in mitochondrial membrane potential assays (e.g., with TMRM) This compound may be affecting mitochondrial health, leading to genuine changes in membrane potential, or it could be interfering with the dye itself.1. Include positive and negative controls: Use a known mitochondrial uncoupler (e.g., FCCP) as a positive control for depolarization and a vehicle-treated sample as a negative control. 2. Validate with a secondary assay: Confirm findings with a non-fluorescence-based method for assessing mitochondrial function if possible. 3. Titrate this compound concentration: Perform a dose-response experiment to distinguish between a biological effect and assay interference.
Variable results in mitochondrial superoxide detection (e.g., with MitoSOX Red) This compound could be directly interacting with the MitoSOX probe or inducing a genuine biological response.1. Run a cell-free control: Mix this compound and MitoSOX Red in a cell-free system to see if there is a direct chemical interaction that generates a fluorescent product. 2. Use an alternative superoxide indicator: Confirm your results with a different fluorescent probe for superoxide or an assay based on a different detection principle.

Experimental Protocols

Protocol for Assessing this compound Autofluorescence
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the this compound stock solution to the final working concentrations you plan to use in your experiments in the same assay buffer that will be used for the fluorescence assay.

  • Transfer the solutions to the wells of a microplate.

  • Include wells with assay buffer only as a blank.

  • Using a fluorescence plate reader, scan a range of excitation and emission wavelengths to determine if this compound exhibits any intrinsic fluorescence. If a full scan is not possible, measure the fluorescence at the specific excitation and emission wavelengths of the fluorescent dye used in your main experiment.

General Protocol for a Cell-Based Fluorescence Assay with this compound
  • Cell Seeding: Plate your cells at the desired density in a suitable microplate and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle-only control.

  • Fluorescent Probe Loading: Remove the this compound-containing medium and incubate the cells with the fluorescent probe (e.g., TMRM, MitoSOX Red) according to the manufacturer's instructions.

  • Washing: Gently wash the cells with pre-warmed buffer to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader at the appropriate excitation and emission wavelengths for the chosen probe.

  • Controls: In parallel, include wells with:

    • Untreated, unstained cells (to measure background autofluorescence of the cells).

    • Untreated, stained cells (to establish a baseline fluorescence).

    • This compound-treated, unstained cells (to measure this compound's contribution to the signal).

Visualizations

This compound's Impact on the AMPK/mTOR Signaling Pathway

This compound has been shown to decrease cellular ATP levels, which leads to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1] This pathway is crucial for regulating cell growth, proliferation, and metabolism.

Papuamine_AMPK_mTOR_Pathway This compound This compound Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction ATP_Reduction Reduced Cellular ATP Mitochondrial_Dysfunction->ATP_Reduction AMPK_Activation AMPK Activation ATP_Reduction->AMPK_Activation mTOR_Inhibition mTOR Inhibition AMPK_Activation->mTOR_Inhibition inhibits Cell_Growth_Inhibition Inhibition of Cell Growth and Proliferation mTOR_Inhibition->Cell_Growth_Inhibition leads to Papuamine_Interference_Workflow Start Start: Fluorescence Assay with this compound Check_Interference Control Experiment: This compound Only Start->Check_Interference Interference_Detected Interference Detected (Autofluorescence or Quenching) Check_Interference->Interference_Detected Yes No_Interference No Significant Interference Check_Interference->No_Interference No Troubleshoot Troubleshooting Steps: - Background Subtraction - Change Fluorophore - Adjust Concentrations Interference_Detected->Troubleshoot Proceed_Analysis Proceed with Data Analysis No_Interference->Proceed_Analysis Troubleshoot->Proceed_Analysis End End Proceed_Analysis->End

References

Technical Support Center: Purification of Papuamine and its Synthetic Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges encountered during the total synthesis and purification of Papuamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the purification of this complex pentacyclic alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered in this compound total synthesis?

A1: The total synthesis of this compound, a C2-symmetric molecule, often involves the formation of diastereomeric byproducts. A key challenge arises from the control of stereocenters during the synthesis. For instance, in the Weinreb synthesis, a reductive amination step to form a key diamine intermediate results in a 71:29 mixture of diastereomers, with the desired symmetrical isomer having the this compound configuration being the major product. The formation of these diastereomers is a primary purification challenge. Other potential byproducts can include incompletely cyclized intermediates, over-reduced or oxidized species, and regioisomers depending on the specific synthetic route employed.

Q2: How can I monitor the progress of the purification of this compound and its byproducts?

A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the separation of this compound from its byproducts. Due to the basic nature of alkaloids, specific visualization agents are recommended.

  • Visualization: A common and effective stain for alkaloids like this compound is Dragendorff's reagent, which typically yields orange or brown spots. Another general stain that can be used is potassium permanganate (B83412) (KMnO₄), which reacts with many organic compounds.

  • TLC Plates: Standard silica (B1680970) gel 60 F254 plates are suitable.

  • Eluent: A solvent system of chloroform/methanol/ammonia (e.g., 80:20:1.5) is a good starting point for developing a separation method on TLC. The polarity can be adjusted by varying the ratio of methanol.

Q3: What are the recommended starting conditions for column chromatography to purify this compound?

A3: Column chromatography is the primary method for purifying this compound from its synthetic byproducts, particularly diastereomers.

  • Stationary Phase: Silica gel is the most common stationary phase. For basic compounds like this compound that may interact strongly with acidic silica, using amine-functionalized silica gel or deactivating the silica gel by pre-treating the column with a solvent system containing a small amount of triethylamine (B128534) (1-3%) can prevent peak tailing and improve separation.

  • Mobile Phase: A gradient elution is often necessary for separating closely related diastereomers. A good starting point is a non-polar solvent system, such as hexane/ethyl acetate, and gradually increasing the polarity by adding a more polar solvent like methanol. For basic amines, a solvent system of dichloromethane/methanol with a small percentage of ammonium (B1175870) hydroxide (B78521) can be effective.

Troubleshooting Guides

Problem 1: Co-elution of this compound with a Diastereomeric Byproduct

Symptoms:

  • TLC analysis shows overlapping or very closely spaced spots for the product and a byproduct.

  • NMR analysis of the purified fractions indicates the presence of more than one diastereomer.

Possible Causes:

  • The chosen solvent system for column chromatography does not provide sufficient selectivity to resolve the diastereomers.

  • The column is overloaded with the crude product.

  • The column was not packed properly, leading to poor separation efficiency.

Solutions:

  • Optimize the Solvent System:

    • TLC Screening: Systematically screen different solvent systems using TLC to find one that provides the best separation (largest ΔRf) between this compound and the contaminating diastereomer. Try combinations of solvents with different polarities and selectivities, such as dichloromethane/methanol, chloroform/methanol, or ethyl acetate/hexane with the addition of a small amount of a basic modifier like triethylamine or ammonium hydroxide.

    • Gradient Elution: Employ a shallow gradient during column chromatography. Start with a low polarity mobile phase and slowly increase the polarity. This can often resolve compounds that co-elute in an isocratic system.

  • Column Chromatography Technique:

    • Reduce the Load: Decrease the amount of crude material loaded onto the column. A general rule of thumb is to use a 20-50 fold excess by weight of silica gel to the sample.

    • Dry Loading: For compounds that are not highly soluble in the initial eluent, dry loading can improve resolution. Pre-adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.

    • Column Packing: Ensure the column is packed uniformly to avoid channeling. A well-packed column is crucial for efficient separation.

  • Alternative Chromatographic Methods:

    • Reversed-Phase Chromatography: If normal-phase chromatography fails to provide adequate separation, reversed-phase chromatography (e.g., using a C18 column) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) may offer different selectivity.

Problem 2: Significant Peak Tailing during Column Chromatography

Symptoms:

  • The eluted product appears as a broad, asymmetrical peak in the chromatogram.

  • Fractions are contaminated with the tail of the main product.

Possible Causes:

  • Strong interaction between the basic amine groups of this compound and the acidic silanol (B1196071) groups on the silica gel surface.

Solutions:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide (0.1-1%), into the eluent. This will compete with the this compound for binding to the acidic sites on the silica gel, reducing tailing.

  • Stationary Phase Modification:

    • Use Deactivated Silica: Employ commercially available deactivated silica gel or prepare it by treating standard silica gel with a silylating agent.

    • Amine-Functionalized Silica: Use a column packed with amine-functionalized silica gel, which has a less acidic surface and is well-suited for the purification of basic compounds.

    • Alumina (B75360): Consider using basic or neutral alumina as the stationary phase, which can be less acidic than silica gel.

Data Presentation

Table 1: Diastereomer Ratios in a Key Step of this compound Synthesis

Synthetic StepDesired DiastereomerUndesired DiastereomerRatioReference
Reductive Amination of DiketoneSymmetrical Diamine (this compound precursor)Unsymmetrical Diamine71:29Weinreb, et al.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification of this compound

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand to the top to protect the surface.

    • Equilibrate the column by running several column volumes of the initial eluent through it.

  • Sample Loading:

    • Dissolve the crude this compound mixture in a minimal amount of the initial eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, use the dry loading method described in the troubleshooting guide.

  • Elution:

    • Begin elution with the initial, low-polarity solvent system.

    • Gradually increase the polarity of the eluent according to the pre-determined gradient from TLC analysis.

    • Collect fractions of a suitable volume.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Signaling Pathway

This compound has been identified as a novel mitochondria-targeting anticancer agent. It induces mitochondrial dysfunction, leading to a decrease in cellular ATP levels. This energy depletion activates AMP-activated protein kinase (AMPK), a key cellular energy sensor. Activated AMPK then phosphorylates and inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth and proliferation.

Papuamine_Signaling_Pathway This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria ATP Cellular ATP Levels (↓) Mitochondria->ATP AMPK AMPK (Activated) ATP->AMPK mTOR mTOR Signaling (Inhibited) AMPK->mTOR CellGrowth Cell Growth & Proliferation (↓) mTOR->CellGrowth

Caption: this compound-induced AMPK/mTOR signaling pathway.

Experimental Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude this compound Mixture (contains diastereomers) TLC TLC Analysis (Solvent System Screening) Crude->TLC Column Column Chromatography (Gradient Elution) Crude->Column TLC->Column Fractions Fraction Collection Column->Fractions TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Purified this compound Evaporate->Pure NMR Purity and Structural Confirmation (NMR) Pure->NMR

Caption: General workflow for the purification of this compound.

Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_causes Possible Causes cluster_solutions Solutions Problem Co-elution of Diastereomers Cause1 Poor Solvent Selectivity Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Improper Packing Problem->Cause3 Sol1 Optimize Solvent System (TLC, Gradient) Cause1->Sol1 Sol4 Use Alternative Chromatography (RP) Cause1->Sol4 Sol2 Reduce Sample Load Cause2->Sol2 Sol3 Re-pack Column Cause3->Sol3

Caption: Troubleshooting logic for co-eluting diastereomers.

Troubleshooting low yield in Papuamine synthesis steps

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Papuamine. The following information is curated from published synthetic routes to address common challenges and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common overarching challenges in the total synthesis of this compound?

A1: The synthesis of this compound, a complex C2-symmetric pentacyclic alkaloid, presents several key challenges. These include ensuring high diastereoselectivity during the formation of stereocenters, managing the reactivity of sensitive functional groups, and achieving efficient macrocyclization to form the central 13-membered ring. Purification of intermediates can also be challenging due to their similar polarities and potential for isomerization.

Q2: Which synthetic strategies have been successfully employed to synthesize this compound?

A2: Several research groups have reported the total synthesis of this compound, each employing unique key strategies. Notably, the Weinreb group utilized a stereospecific intramolecular imino ene reaction of an allenylsilane, while the Barrett group employed an intramolecular Pd(0)-catalyzed Stille coupling reaction for the key macrocyclization step. Another approach involves a ring-closing alkyne metathesis (RCAM) to construct the macrocycle.

Q3: Are there specific safety precautions to consider during this compound synthesis?

A3: Standard laboratory safety protocols should be strictly followed. Many reagents used in the synthesis are hazardous. For instance, organolithium reagents like n-butyllithium are highly pyrophoric. Heavy metal catalysts, such as those based on palladium and ruthenium, are toxic and should be handled with care. Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Troubleshooting Guides for Low-Yield Steps

Below are troubleshooting guides for key steps in a common synthetic route to this compound, addressing potential causes for low yields and offering targeted solutions.

Step 1: Asymmetric Alkylation of SAMP-Hydrazone

This step is critical for establishing the stereochemistry of the perhydroindan core.

Problem Potential Cause Troubleshooting Solution
Low Diastereoselectivity 1. Incomplete deprotonation of the hydrazone. 2. Equilibration of the azaenolate intermediate. 3. Non-optimal reaction temperature.1. Ensure the use of a sufficient excess of a strong, non-nucleophilic base like LDA or LiHMDS. Verify the titer of the organolithium reagent used to prepare the LDA. 2. Add the alkylating agent at a very low temperature (e.g., -78 °C to -100 °C) to trap the kinetic azaenolate. 3. Screen a range of low temperatures to find the optimal balance between reaction rate and selectivity.
Low Overall Yield 1. Incomplete reaction. 2. Side reactions, such as proton exchange or reaction with the solvent. 3. Degradation of the product during workup or purification.1. Monitor the reaction by TLC or LC-MS to ensure completion. Consider extending the reaction time at low temperature. 2. Use a non-electrophilic, anhydrous aprotic solvent like THF. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (argon or nitrogen). 3. Employ a mild workup procedure. Purification by flash chromatography on silica (B1680970) gel should be performed promptly.
Formation of Dialkylated Product Excess alkylating agent or prolonged reaction time at higher temperatures.Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the alkylating agent. Maintain a low reaction temperature and monitor the reaction progress closely.
Step 2: Double Reductive Amination

This step constructs the diamine core of the molecule.

Problem Potential Cause Troubleshooting Solution
Incomplete Reaction/Low Conversion 1. Inefficient imine formation. 2. Ineffective reducing agent. 3. Suboptimal pH.1. Use a dehydrating agent (e.g., molecular sieves) or a Lewis acid catalyst (e.g., Ti(OiPr)₄) to drive imine formation. 2. Sodium cyanoborohydride (NaBH₃CN) is often effective as it is more selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another good alternative. 3. Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without deactivating the amine nucleophile. Use a buffer if necessary.
Formation of Side Products (e.g., alcohols from ketone reduction) The reducing agent is too reactive and reduces the carbonyl group before imine formation.Use a milder and more selective reducing agent like NaBH₃CN or NaBH(OAc)₃. Add the reducing agent after allowing sufficient time for imine formation.
Over-alkylation (formation of tertiary amines) The newly formed secondary amine reacts with another molecule of the dicarbonyl compound.This is less common in a double reductive amination aiming for a cyclic product but can occur if the reaction is not intramolecular. Ensure high dilution conditions to favor intramolecular cyclization.
Step 3: Ring-Closing Alkyne Metathesis (RCAM)

This is a key macrocyclization step to form the 13-membered ring.

Problem Potential Cause Troubleshooting Solution
No or Low Conversion 1. Catalyst deactivation. 2. Unfavorable conformational pre-organization of the substrate. 3. Insufficient reaction temperature or time.1. Ensure the substrate is free of impurities that can poison the catalyst (e.g., water, oxygen, coordinating functional groups). Use a highly purified substrate and degassed solvent. Consider using a more robust catalyst. 2. High dilution conditions are crucial to favor intramolecular cyclization over intermolecular oligomerization. 3. Optimize the reaction temperature and time. Some RCAM reactions require elevated temperatures to proceed efficiently.
Formation of Oligomers/Polymers The concentration of the substrate is too high, favoring intermolecular reactions.Perform the reaction under high dilution conditions (typically in the range of 1-5 mM). Use a syringe pump for the slow addition of the substrate to the catalyst solution.
Catalyst Decomposition The catalyst is sensitive to air, moisture, or impurities in the starting material or solvent.Use Schlenk techniques or a glovebox to handle the catalyst and set up the reaction under a strictly inert atmosphere. Use freshly distilled and degassed solvents.

Experimental Protocols

The following are generalized protocols for key reactions in the synthesis of this compound, based on published literature. Researchers should consult the original publications for specific details and characterization data.

Protocol 1: Asymmetric Alkylation of SAMP-Hydrazone
  • To a solution of the SAMP-hydrazone of trans-perhydroindan-2-one in anhydrous THF at -78 °C under an argon atmosphere, add freshly prepared lithium diisopropylamide (LDA) (1.5 equivalents) dropwise.

  • Stir the resulting solution at -78 °C for 2 hours.

  • Cool the reaction mixture to -100 °C and add a solution of the appropriate alkylating agent (e.g., a protected 3-bromopropanol derivative) (1.2 equivalents) in anhydrous THF.

  • Stir the reaction at -100 °C for 1 hour and then allow it to warm to -78 °C over 2 hours.

  • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Double Reductive Amination
  • To a solution of the diketone intermediate in methanol, add the primary amine (e.g., a protected diamine synthon) (1.1 equivalents) and glacial acetic acid to adjust the pH to approximately 6.

  • Add sodium cyanoborohydride (NaBH₃CN) (2.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with aqueous sodium hydroxide (B78521) solution and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Ring-Closing Alkyne Metathesis (RCAM)
  • Prepare a solution of the di-alkyne substrate in a degassed solvent (e.g., toluene) to a final concentration of approximately 1-5 mM.

  • In a separate flask, dissolve the RCAM catalyst (e.g., a Schrock or Fürstner molybdenum catalyst) in the same degassed solvent under an inert atmosphere.

  • Heat the catalyst solution to the desired temperature (e.g., 80-110 °C).

  • Add the substrate solution to the heated catalyst solution dropwise over several hours using a syringe pump.

  • After the addition is complete, continue to stir the reaction at the same temperature for an additional period, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude macrocycle by flash column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in a Synthetic Step Check_Purity Verify Purity of Starting Materials and Reagents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temperature, Time, Concentration) Start->Check_Conditions Check_Atmosphere Ensure Anhydrous and Inert Atmosphere (if required) Start->Check_Atmosphere Analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Check_Purity->Analysis Check_Conditions->Analysis Check_Atmosphere->Analysis Side_Products Side Products Identified? Analysis->Side_Products Incomplete_Reaction Incomplete Reaction? Analysis->Incomplete_Reaction Side_Products->Incomplete_Reaction No Change_Reagents Change Reagents/Catalyst Side_Products->Change_Reagents Yes Modify_Workup Modify Workup/Purification Side_Products->Modify_Workup Degradation Optimize_Conditions Optimize Reaction Conditions (e.g., increase time/temperature, change solvent) Incomplete_Reaction->Optimize_Conditions Yes Success Yield Improved Incomplete_Reaction->Success No, yield is acceptable Optimize_Conditions->Success Change_Reagents->Success Modify_Workup->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

Key Synthetic Strategies for this compound

Papuamine_Synthesis_Strategies cluster_weinreb Weinreb Strategy cluster_barrett Barrett Strategy cluster_furstner Fürstner/Other Strategies This compound This compound Macrocycle 13-Membered Diamine Macrocycle This compound->Macrocycle Final Deprotection/Reduction Imino_Ene Intramolecular Imino Ene Reaction Macrocycle->Imino_Ene Formed by Stille_Coupling Intramolecular Stille Coupling Macrocycle->Stille_Coupling Formed by RCAM Ring-Closing Alkyne Metathesis Macrocycle->RCAM Formed by Perhydroindan Chiral Perhydroindan Fragments Imino_Ene->Perhydroindan Coupling of Stille_Coupling->Perhydroindan Coupling of RCAM->Perhydroindan Coupling of

Caption: Overview of major retrosynthetic strategies for this compound.

Technical Support Center: Papuamine Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Papuamine in microscopy-based experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you identify and mitigate potential artifacts, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the known cellular effects of this compound that I should be aware of when performing microscopy?

A1: this compound is a pentacyclic alkaloid that primarily targets mitochondria, leading to a cascade of cellular events. Key effects include the induction of mitochondrial dysfunction, which can be observed through mitochondrial fission, decreased mitochondrial mass, and depolarization of the mitochondrial membrane.[1] It also leads to an over-production of mitochondrial superoxide (B77818) and increased cellular oxidative stress.[1] Consequently, this compound treatment can induce apoptosis, characterized by cell shrinkage and chromatin condensation, as well as autophagy.[1][2][3]

Q2: I am observing unexpected changes in the fluorescence of my mitochondrial tracker (B12436777) dye after this compound treatment. Is this an artifact?

A2: It could be a genuine biological effect rather than an artifact. This compound is known to cause mitochondrial membrane depolarization.[1][4] Many common mitochondrial dyes, such as TMRM, are dependent on the mitochondrial membrane potential. A decrease in fluorescence intensity of such dyes is an expected outcome of this compound treatment and indicates mitochondrial dysfunction.[1] However, ensure your observations are consistent and dose-dependent. For troubleshooting, see the guide below.

Q3: My cells appear smaller and the nuclei are more intensely stained after this compound treatment. Is this a sample preparation artifact?

A3: Not necessarily. These morphological changes are hallmarks of apoptosis, which is a known outcome of this compound treatment.[1] Specifically, this compound has been shown to decrease cell number, cell size, and nuclear area while increasing nuclear intensity, which is indicative of cell shrinkage and chromatin condensation.[1] To confirm this is not an artifact of your preparation, you should include appropriate controls and consider performing a specific apoptosis assay.

Troubleshooting Guide

This guide addresses specific issues that may arise during microscopy experiments involving this compound.

Problem Potential Cause Recommended Solution
Inconsistent Mitochondrial Staining 1. Mitochondrial dysfunction: this compound induces mitochondrial membrane depolarization, affecting potential-dependent dyes.[1] 2. Dye Photobleaching: Excessive exposure to excitation light. 3. Uneven drug distribution: Inconsistent exposure of cells to this compound.1. Use a mitochondrial dye that is independent of membrane potential (e.g., MitoTracker Green) for tracking mitochondrial morphology alongside a potential-dependent dye (e.g., TMRM) to assess function. 2. Reduce laser power and exposure time. Use an anti-fade mounting medium. 3. Ensure thorough mixing of this compound in the culture medium before application.
High Background Fluorescence 1. Autofluorescence: this compound itself or cellular stress responses might increase autofluorescence. 2. Non-specific antibody binding: In immunofluorescence experiments. 3. Contaminated reagents: Impurities in media, buffers, or the this compound stock.[5]1. Include an unstained, this compound-treated control to assess autofluorescence. Use fluorophores with longer wavelengths to minimize it. 2. Optimize antibody concentrations and include a blocking step.[6] 3. Use high-purity reagents and filter-sterilize solutions.
Cells Detaching from Substrate 1. Cytotoxicity: High concentrations of this compound or prolonged exposure can lead to significant cell death and detachment.[2] 2. Suboptimal culture conditions: Issues with the culture vessel coating or medium.1. Perform a dose-response and time-course experiment to find the optimal concentration and duration of treatment. 2. Ensure culture plates are appropriately coated (e.g., with poly-L-lysine or fibronectin) to promote cell adhesion.[6]
Blurry or Out-of-Focus Images 1. Apoptosis-induced changes: Cell shrinkage and blebbing can make it difficult to maintain a single focal plane.[1] 2. General microscopy issues: Incorrect coverslip thickness, immersion oil mismatch, or objective lens problems.[7][8]1. Acquire Z-stacks to capture the entire cell volume. 2. Use the correct coverslip thickness for your objective. Ensure the refractive index of the immersion oil matches the objective's requirements. Clean the objective lens.

Quantitative Data Summary

The following table summarizes the effects of this compound on non-small cell lung cancer (NSCLC) cells.

Parameter Cell Line Concentration of this compound Observation Reference
Cell Viability H129910 µM~50% reduction after 24h[1]
ATP Levels H129910 µM~60% reduction after 6h[1]
Mitochondrial Membrane Potential H129910 µMSignificant decrease after 6h[1]
Apoptosis (Nuclear Intensity) H129910 µM~2-fold increase after 24h[1]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound.

  • Methodology:

    • Seed cells (e.g., H1299) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired time periods (e.g., 12, 24 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

2. Assessment of Mitochondrial Membrane Potential (TMRM Staining)

  • Objective: To measure changes in mitochondrial membrane potential induced by this compound.

  • Methodology:

    • Culture cells on glass-bottom dishes suitable for microscopy.

    • Treat cells with this compound for the desired duration.

    • In the final 30 minutes of treatment, add TMRM (tetramethylrhodamine, methyl ester) to the culture medium at a final concentration of ~100 nM.

    • Wash the cells with pre-warmed PBS.

    • Image the cells immediately using a fluorescence microscope with the appropriate filter set for rhodamine. A decrease in TMRM fluorescence intensity indicates mitochondrial membrane depolarization.[1]

Visualizations

Papuamine_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria targets ATP_decrease ATP Levels ↓ Mitochondria->ATP_decrease Mito_Dysfunction Mitochondrial Dysfunction Mitochondria->Mito_Dysfunction AMPK AMPK ATP_decrease->AMPK activates mTOR mTOR AMPK->mTOR inhibits p70S6K p70S6K mTOR->p70S6K inhibits Cell_Growth Cell Growth Inhibition p70S6K->Cell_Growth Apoptosis Apoptosis Cell_Growth->Apoptosis Mito_Dysfunction->Apoptosis Oxidative_Stress Oxidative Stress ↑ Mito_Dysfunction->Oxidative_Stress

Caption: this compound's mechanism of action leading to apoptosis.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Papuamine_Treatment 2. This compound Treatment Cell_Culture->Papuamine_Treatment Staining 3. Staining (e.g., MitoTracker, DAPI) Papuamine_Treatment->Staining Mounting 4. Mounting on Slide Staining->Mounting Image_Acquisition 5. Image Acquisition Mounting->Image_Acquisition Artifact_Check 6. Artifact Check (Control Comparison) Image_Acquisition->Artifact_Check Quantification 7. Image Quantification Artifact_Check->Quantification Interpretation 8. Interpretation Quantification->Interpretation

References

Navigating NMR Peak Assignment for Papuamine and its Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the NMR peak assignment of the complex marine alkaloid Papuamine and its derivatives. These pentacyclic alkaloids present unique hurdles due to their intricate stereochemistry, conformational flexibility, and potential for signal overlap in NMR spectra.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of a this compound derivative shows severe peak overlap in the aliphatic region. How can I resolve these signals?

A1: Peak overlap is a common challenge with complex molecules like this compound. Here are several strategies to resolve overlapping signals:

  • 2D NMR Spectroscopy: This is the most powerful approach.

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to trace out spin systems even in crowded regions.

    • TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system, which is particularly useful for the long aliphatic chains in this compound.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, spreading the signals into a second dimension and greatly enhancing resolution.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and assigning quaternary carbons.

  • Solvent Change: Acquiring spectra in different deuterated solvents (e.g., from CDCl₃ to C₆D₆ or CD₃OD) can induce differential chemical shifts, potentially resolving overlapping peaks. Aromatic solvents like benzene-d6 (B120219) often cause significant shifts (Aromatic Solvent-Induced Shifts, ASIS) that can be highly informative.[1]

  • Higher Magnetic Field: If available, using a higher field NMR spectrometer will increase chemical shift dispersion, often leading to better resolution of crowded spectral regions.

Q2: I am struggling to differentiate between the diastereomers this compound and Haliclonadiamine using NMR. What is the most effective method?

A2: Differentiating between diastereomers like this compound and its epimer Haliclonadiamine requires careful analysis of through-space correlations and subtle differences in chemical shifts and coupling constants.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments are paramount for stereochemical assignment. They detect protons that are close in space (typically < 5 Å), providing crucial information about the relative configuration of stereocenters. By comparing the observed NOE cross-peaks with the expected distances in the 3D models of each diastereomer, an unambiguous assignment can often be made. For example, specific NOE correlations observed for Haliclonadiamine were instrumental in revising its structural assignment.

  • Comparison of Chemical Shifts: While many signals will be similar, there are often small but consistent differences in the ¹H and ¹³C chemical shifts between diastereomers due to their different 3D environments. Careful comparison of your experimental data with literature values for both compounds is essential.

  • Coupling Constants (J-values): The magnitude of ³J(H,H) coupling constants is dependent on the dihedral angle between the coupled protons (the Karplus relationship). Differences in the preferred conformations of diastereomers can lead to measurable differences in their coupling constants, providing further evidence for stereochemical assignment.

Q3: The peaks in my ¹H NMR spectrum of a this compound analog are broad. What are the potential causes and solutions?

A3: Peak broadening in the NMR spectra of this compound derivatives can arise from several factors:

  • Conformational Flexibility: this compound contains a flexible macrocyclic ring. If the molecule is undergoing conformational exchange on a timescale similar to the NMR experiment, this can lead to significant line broadening.

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to address this. Lowering the temperature may "freeze out" a single conformer, resulting in sharp signals. Conversely, increasing the temperature can sometimes accelerate the exchange, leading to averaged, sharper signals.[1]

  • Aggregation: At higher concentrations, these complex alkaloids can aggregate through intermolecular interactions, leading to slower tumbling in solution and broader lines.

    • Dilution: Try acquiring the spectrum at a lower concentration.

    • Solvent Choice: Using a more polar or hydrogen-bond-disrupting solvent (like DMSO-d₆ or CD₃OD) might break up aggregates.[2]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals or dissolved oxygen can cause significant peak broadening.

    • Sample Filtration: Filter your sample through a small plug of celite or silica (B1680970) in a Pasteur pipette.

    • Degassing: For sensitive experiments like NOESY, degassing the sample by bubbling an inert gas (e.g., argon) through the solution or using the freeze-pump-thaw method can be beneficial.[3]

  • Poor Shimming: If all peaks, including the solvent residual signal, are broad, the magnetic field homogeneity may need to be optimized through shimming.[1]

Troubleshooting Guides

Guide 1: Systematic Approach to NMR Peak Assignment of a Novel this compound Derivative

This workflow outlines a logical progression for assigning the complex NMR spectra of this compound analogs.

Troubleshooting_Broad_Peaks A Start: Broad Peaks Observed in ¹H NMR Spectrum B Are all peaks (including solvent) broad? A->B C Improve Shimming of the Spectrometer B->C Yes D Are only the analyte peaks broad? B->D No G Re-acquire Spectrum C->G E Potential Causes: 1. High Concentration (Aggregation) 2. Paramagnetic Impurities 3. Conformational Exchange D->E Yes F Solutions: 1. Dilute the sample 2. Filter the sample / Use chelating agent 3. Perform Variable Temperature (VT) NMR E->F F->G H Problem Solved? G->H H->D No, try another solution I End H->I Yes

References

Technical Support Center: Optimizing Papuamine Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with papuamine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the optimization of this compound delivery in your in vivo animal model experiments.

Frequently Asked Questions (FAQs)

General Properties and Mechanism

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a pentacyclic alkaloid derived from marine sponges of the Haliclona species.[1][2] Its primary anticancer mechanism involves targeting mitochondria, leading to mitochondrial dysfunction, a reduction in cellular ATP levels, and the generation of mitochondrial superoxide.[3][4] This ultimately induces apoptosis and autophagy in cancer cells.[1][3] The c-Jun N-terminal kinase (JNK) signaling pathway is also activated as part of its mechanism of action.[1]

Q2: What are the main challenges in delivering this compound in vivo?

A2: As an alkaloid, this compound is expected to have low aqueous solubility, which is a primary obstacle for in vivo delivery.[2][5] Poor water solubility can lead to low oral bioavailability, requiring specialized formulation strategies to achieve therapeutic concentrations in target tissues.[5] For in vitro studies, it is often dissolved in dimethyl sulfoxide (B87167) (DMSO).[1]

Formulation and Administration

Q3: What are the recommended vehicles for administering this compound to animal models?

A3: The choice of vehicle depends on the administration route and the need to solubilize the lipophilic this compound. For initial studies, a combination of solvents is often necessary. Caution must be exercised as some vehicles can cause toxicity.[6][7] A vehicle-only control group is essential in your experimental design.

Administration RouteRecommended Vehicle CompositionMaximum Volume (Mouse)Maximum Volume (Rat)
Intraperitoneal (IP) Sterile Saline (0.9% NaCl) with a co-solvent like DMSO or PEG-400. A common starting point is 5-10% DMSO in saline.[6][8][9]< 2-3 mL[10]< 10 mL
Intravenous (IV) Sterile, isotonic, and pH-neutral solutions are required. Co-solvents like DMSO, ethanol, or PEG-400 can be used at low concentrations.[8][11][12]< 0.2 mL (bolus)[10]< 0.5 mL (bolus)
Oral (PO) - Gavage Aqueous suspensions using suspending agents like 0.5% carboxymethylcellulose (CMC) or lipid-based formulations such as corn oil.[6][13]< 10 mL/kg[10]< 10 mL/kg

Q4: What advanced formulation strategies can improve this compound's bioavailability?

A4: To overcome the challenges of poor solubility, several advanced formulation strategies can be employed. These aim to increase solubility, protect the compound from degradation, and enhance absorption.[14][15][16][17][18]

Formulation StrategyMechanism of ActionKey Considerations
Lipid-Based Formulations Improves solubility and can utilize lipid absorption pathways, potentially bypassing first-pass metabolism.[4][19][20][21][22]Suitable for lipophilic compounds like this compound. Includes liposomes, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS).[4][23][24][25]
Nanoparticle Formulations Increases the surface area for dissolution and can be engineered for targeted delivery.[2][3][26][27]Can be polymeric or lipid-based. May enhance permeability and retention (EPR) effect in tumors.[2]
Particle Size Reduction Micronization or nano-milling increases the surface area-to-volume ratio, which can enhance the dissolution rate.[15][28]A more straightforward physical modification before formulating into a suspension.

Troubleshooting Guides

Issue 1: Low or Inconsistent Efficacy in Animal Models
Possible Cause Troubleshooting Steps
Poor Bioavailability 1. Optimize Formulation: If using a simple suspension, consider moving to a lipid-based or nanoparticle formulation to improve solubility and absorption.[5][14] 2. Change Administration Route: Switch from oral gavage to intraperitoneal (IP) or intravenous (IV) administration to bypass first-pass metabolism and increase systemic exposure.[14][29] 3. Dose Escalate: Conduct a dose-response study to determine if a higher dose is required to achieve a therapeutic effect.[30]
Rapid Metabolism/Clearance 1. Pharmacokinetic Study: Perform a preliminary pharmacokinetic (PK) study to determine this compound's half-life in plasma. 2. Adjust Dosing Schedule: If the half-life is short, increase the dosing frequency (e.g., from once daily to twice daily).[30]
Vehicle-Related Issues 1. Precipitation: Ensure this compound remains dissolved or suspended in the vehicle prior to and during administration. Precipitation upon injection can drastically reduce the effective dose.[12] 2. Vehicle Toxicity: Observe the vehicle control group for any adverse effects. Vehicle toxicity can confound results and impact animal health.[7]
Issue 2: Observed Toxicity or Adverse Effects
Possible Cause Troubleshooting Steps
Compound-Specific Toxicity 1. Dose De-escalation: Reduce the administered dose. Determine the Maximum Tolerated Dose (MTD) through a dose-range finding study. 2. Monitor Animal Health: Closely monitor animals for signs of toxicity such as significant weight loss (>15-20%), lethargy, ruffled fur, or changes in behavior.[13]
Vehicle Toxicity 1. Reduce Co-solvent Concentration: If using co-solvents like DMSO, try to keep the concentration as low as possible (ideally under 10% for IP injections).[6][7] 2. Change Vehicle: Test alternative, less toxic vehicles. For example, switch from a DMSO-based vehicle to a lipid-based one.[6]
Administration Route Complications 1. Injection Site Reaction: For IP injections, ensure proper technique to avoid injecting into organs like the cecum or bladder.[31] For IV injections, check for signs of extravasation.[8] 2. Gavage Injury: Use appropriate gavage needle size and technique to prevent esophageal injury.[32]

Experimental Protocols

Protocol 1: Suggested In Vivo Efficacy Study in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

This protocol is a suggested starting point for evaluating the anti-tumor activity of a novel this compound formulation.

1. Animal Model and Cell Culture

  • Cell Line: A549 human lung adenocarcinoma cell line.[30]

  • Animal Model: 6-8 week old female athymic nude mice.[30][33]

  • Cell Culture: Maintain A549 cells in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO2.[30]

2. Tumor Implantation

  • Harvest A549 cells during the exponential growth phase.

  • Resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[30][34]

3. Study Initiation and Monitoring

  • Monitor tumor growth with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.[13][30]

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

4. Treatment Administration

  • Group 1 (Vehicle Control): Administer the selected vehicle on the same schedule as the treatment groups.

  • Group 2 (this compound Formulation): Administer the this compound formulation at the desired dose (e.g., start with a dose determined from a Maximum Tolerated Dose study).

  • Administration: Administer treatment via intraperitoneal (IP) injection or oral gavage daily or as determined by pharmacokinetic data.[13][30]

5. Data Collection and Endpoints

  • Measure tumor volume and body weight twice weekly.[30]

  • Monitor mice daily for clinical signs of toxicity.

  • The primary endpoint is typically significant tumor growth inhibition compared to the vehicle control group.

  • Euthanize mice if tumor volume exceeds a predetermined size, if ulceration occurs, or if body weight loss exceeds 20%.[13]

  • At the end of the study, excise tumors and record their final weight.[30]

Visualizations

This compound's Proposed Signaling Pathway

Papuamine_Signaling This compound This compound Mitochondria Mitochondria This compound->Mitochondria Targets ATP_Prod ATP Production Mitochondria->ATP_Prod Inhibits ROS_Prod Mitochondrial ROS Production Mitochondria->ROS_Prod Induces JNK_Activation JNK Activation ROS_Prod->JNK_Activation Autophagy Autophagy JNK_Activation->Autophagy Apoptosis Apoptosis JNK_Activation->Apoptosis Cell_Death Cancer Cell Death Autophagy->Cell_Death Apoptosis->Cell_Death

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental Workflow for In Vivo Efficacy

InVivo_Workflow cluster_prep Preparation cluster_study Efficacy Study cluster_analysis Analysis A1 Culture NSCLC Cells (e.g., A549) A2 Implant Cells into Nude Mice A1->A2 B1 Monitor Tumor Growth to ~100-150 mm³ A2->B1 B2 Randomize Mice into Control & Treatment Groups B1->B2 B3 Administer Vehicle or This compound Formulation B2->B3 B4 Monitor Tumor Volume & Animal Health B3->B4 C1 Study Endpoint B4->C1 C2 Excise Tumors & Collect Data C1->C2 C3 Statistical Analysis C2->C3

Caption: General workflow for an in vivo xenograft efficacy study.

Troubleshooting Logic for Low Efficacy

Troubleshooting_Efficacy Start Low/Inconsistent Efficacy Observed Q1 Is the route of administration oral? Start->Q1 A1_Yes Switch to IP or IV to bypass first-pass metabolism Q1->A1_Yes Yes Q2 Is the formulation a simple suspension? Q1->Q2 No A1_Yes->Q2 A2_Yes Develop lipid-based or nanoparticle formulation Q2->A2_Yes Yes Q3 Has a dose-response study been performed? Q2->Q3 No A2_Yes->Q3 A3_No Conduct dose-escalation study to find optimal dose Q3->A3_No No End Re-evaluate Efficacy Q3->End Yes A3_No->End

Caption: Decision tree for troubleshooting low efficacy of this compound.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Papuamine from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the challenges associated with the batch-to-batch variability of papuamine isolated from its natural marine sponge sources.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary natural sources?

A1: this compound is a pentacyclic alkaloid that has garnered significant interest for its potent cytotoxic and anticancer properties.[1][2][3][4] The primary natural sources of this compound are marine sponges belonging to the genus Haliclona.[3][5] It is often found to co-occur with a related alkaloid, haliclonadiamine.[3][6]

Q2: What are the main causes of batch-to-batch variability in this compound preparations?

A2: Batch-to-batch variability of this compound is a common challenge in natural product research and can be attributed to several factors:

  • Geographical and Environmental Variations: The chemical composition of marine sponges can be influenced by their geographical location, water temperature, nutrient availability, and the presence of symbiotic microorganisms.[5]

  • Genetic Diversity within Sponge Species: There can be significant genetic and metabolic diversity within different populations of Haliclona species, leading to variations in this compound content.

  • Harvesting and Post-Harvest Handling: The time of year of collection, as well as the methods used for handling and storing the sponge biomass, can impact the stability and final yield of this compound.

  • Extraction and Purification Procedures: Minor deviations in extraction solvents, temperature, and purification chromatography can lead to significant differences in the purity and yield of the final this compound sample.

Q3: What are the known biological activities of this compound that could be affected by this variability?

A3: this compound exhibits potent cytotoxic activity against a range of human cancer cell lines. This activity is primarily attributed to its ability to induce mitochondrial dysfunction.[1][2] This leads to a depletion of cellular ATP, which in turn activates AMP-activated protein kinase (AMPK) and downregulates the mTOR signaling pathway, a key regulator of cell growth and proliferation.[1] this compound is also known to activate the JNK signaling pathway, which is involved in cellular stress responses and apoptosis.[3] Inconsistent this compound concentration or the presence of impurities in different batches can lead to significant variations in these observed biological effects.

Q4: How can I assess the purity and concentration of my this compound samples?

A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a UV detector can be used for initial purity assessment and quantification against a known standard. For more definitive identification and quantification, especially in complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and purity assessment.[6]

Section 2: Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the isolation and use of this compound.

Problem 1: Inconsistent or Lower-Than-Expected Cytotoxic Activity

Possible Causes:

  • Low concentration of this compound in the current batch.

  • Presence of interfering or antagonistic compounds from the natural source.

  • Degradation of this compound during storage or handling.

Troubleshooting Workflow:

start Inconsistent Bioactivity Observed quantify Quantify this compound Concentration (HPLC or LC-MS/MS) start->quantify compare Compare Concentration to Previous Batches quantify->compare concentration Is Concentration Significantly Lower? compare->concentration purity Assess Purity (HPLC, LC-MS) concentration->purity No adjust_dose Action: Adjust Dosing Based on Accurate Concentration concentration->adjust_dose Yes impurities Are Unknown Peaks Present? purity->impurities stability Evaluate Sample Stability impurities->stability No repurify Action: Re-purify Batch (e.g., Preparative HPLC) impurities->repurify Yes degradation Are Degradation Products Detected? stability->degradation optimize_storage Action: Optimize Storage (e.g., -80°C, inert gas) degradation->optimize_storage Yes end Consistent Bioactivity Achieved degradation->end No repurify->quantify optimize_storage->quantify adjust_dose->end

Caption: Troubleshooting workflow for inconsistent biological activity.

Problem 2: Difficulty in Purifying this compound to High Purity

Possible Causes:

  • Co-elution with structurally similar compounds like haliclonadiamine.

  • Suboptimal chromatographic conditions.

  • Degradation of this compound on the column.

Troubleshooting Workflow:

start Low Purity After Purification analyze Analyze Impure Fraction by LC-MS start->analyze identify Identify Major Impurities analyze->identify coelution Is Haliclonadiamine a Major Impurity? identify->coelution optimize_hplc Action: Optimize HPLC Method - Change mobile phase gradient - Test different column chemistry (e.g., Phenyl-Hexyl) coelution->optimize_hplc Yes other_impurities Are Other Impurities Present? coelution->other_impurities No end High Purity this compound Obtained optimize_hplc->end pre_purification Action: Add a Pre-purification Step (e.g., Solid Phase Extraction) other_impurities->pre_purification Yes stability_check Check for On-Column Degradation (Analyze column effluent for known degradants) other_impurities->stability_check No pre_purification->end degradation Is Degradation Occurring? stability_check->degradation modify_conditions Action: Modify Purification Conditions - Use lower temperatures - Use buffered mobile phase degradation->modify_conditions Yes degradation->end No modify_conditions->end

Caption: Troubleshooting workflow for this compound purification.

Section 3: Data Presentation

The following tables summarize quantitative data on the cytotoxic activity of this compound, providing a baseline for expected efficacy. Variability in these IC50 values between experiments can be an indicator of batch-to-batch differences in this compound concentration or purity.

Table 1: IC50 Values of this compound against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast1.39[3]
LNCapProstate1.23[3]
Caco-2ColonNot explicitly stated, but active[3][4]
HCT-15Colon1.50[3]
U937Histiocytic Lymphoma0.93[3]
JurkatT-cell Leukemia1.50[3]
H1299Non-small Cell LungNot explicitly stated, but active[1][2]
H226BNon-small Cell LungNot explicitly stated, but active[2]
A549Non-small Cell LungNot explicitly stated, but active[2]

Note: The exact IC50 values can vary depending on the assay conditions and cell line passage number.

Section 4: Experimental Protocols

Protocol 1: Bioassay-Guided Extraction and Isolation of this compound

This protocol is a generalized procedure based on the principles of bioassay-guided isolation of alkaloids from marine sponges.

  • Extraction:

    • Lyophilize and then grind the collected Haliclona sp. sponge material.

    • Perform a sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexanes to remove lipids, followed by a more polar solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.

    • Concentrate the methanol extract under reduced pressure.

  • Solvent Partitioning:

    • Partition the crude methanol extract between an organic solvent (e.g., ethyl acetate) and water.

    • Test the cytotoxic activity of each fraction. The active fraction, containing this compound, is typically the organic layer.

    • Further partition the active organic layer with an acidic aqueous solution to protonate the alkaloids and bring them into the aqueous phase.

    • Basify the acidic aqueous layer and re-extract with an organic solvent to isolate the alkaloid-rich fraction.

  • Chromatographic Purification:

    • Subject the alkaloid-rich fraction to a series of chromatographic steps. This may include:

      • Silica gel column chromatography with a gradient of increasing polarity (e.g., a hexane-ethyl acetate (B1210297) gradient followed by a dichloromethane-methanol gradient).

      • Size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds based on size.

      • Final purification using reversed-phase High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water with a modifier like trifluoroacetic acid).

    • Collect fractions and monitor by TLC or analytical HPLC.

    • Test the cytotoxicity of each fraction to track the active compound (this compound).

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for developing a quantitative LC-MS/MS method.

  • Standard Preparation:

    • Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Accurately weigh a small amount of the dried sponge material or the this compound-containing extract.

    • Extract with a known volume of solvent (e.g., methanol) using sonication.

    • Centrifuge the sample and filter the supernatant through a 0.22 µm filter.

    • Dilute the sample as necessary to fall within the range of the calibration curve.

  • LC-MS/MS Conditions (Example):

    • LC System: A standard HPLC or UHPLC system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to high percentage of mobile phase B.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound. These would need to be determined by infusing a pure standard.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Section 5: Mandatory Visualizations

This compound's Proposed Signaling Pathway

cluster_cell Cancer Cell This compound This compound mitochondria Mitochondrial Dysfunction This compound->mitochondria induces jnk JNK Pathway This compound->jnk activates atp Cellular ATP Depletion mitochondria->atp leads to ampk AMPK atp->ampk activates mtor mTORC1 ampk->mtor inhibits p70s6k p70S6K mtor->p70s6k activates proliferation Cell Growth & Proliferation mtor->proliferation promotes p70s6k->proliferation promotes apoptosis Apoptosis jnk->apoptosis promotes

Caption: Proposed signaling pathway of this compound in cancer cells.

References

Technical Support Center: Enhancing the Bioavailability of Papuamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Papuamine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments aimed at enhancing the bioavailability of this promising marine alkaloid.

Initial Characterization of this compound

Before attempting to enhance the bioavailability of this compound, it is crucial to determine its fundamental physicochemical properties, namely its aqueous solubility and membrane permeability. This data will help classify this compound according to the Biopharmaceutics Classification System (BCS) and guide the selection of the most appropriate enhancement strategy.

FAQ: Initial Characterization

Q1: I have just isolated/synthesized this compound. What are the first experimental steps to assess its potential for oral bioavailability?

A1: The first steps are to determine this compound's aqueous solubility and in vitro permeability. These two parameters are critical for understanding its absorption characteristics. Based on the results, you can classify this compound and select a suitable formulation strategy.

Q2: How do I determine the aqueous solubility of this compound?

A2: The thermodynamic solubility assay is considered the "gold standard".[1] However, for initial screening, a kinetic solubility assay is often sufficient and requires less compound.[2]

  • Kinetic Solubility Assay: A stock solution of this compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various concentrations. The concentration at which precipitation is first observed (often measured by turbidimetry) is the kinetic solubility.[1][2]

  • Thermodynamic Solubility Assay: An excess amount of solid this compound is added to an aqueous buffer and shaken until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of dissolved this compound in the filtrate is measured, usually by HPLC-UV or LC-MS.[1]

Q3: How can I assess the membrane permeability of this compound?

A3: In vitro permeability can be assessed using cell-based assays like the Caco-2 permeability assay or non-cell-based assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[3][4]

  • PAMPA: This high-throughput assay predicts passive diffusion across an artificial lipid membrane. It is a good starting point to understand the passive permeability of this compound.[5]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. It can assess both passive and active transport mechanisms.[6]

Troubleshooting: Initial Characterization

Issue 1: Low recovery of this compound during solubility assessment.

  • Possible Cause: Adsorption of the compound to the surface of labware (e.g., tubes, filter membranes). This is common for hydrophobic compounds.

  • Solution:

    • Use low-binding microplates and tubes.

    • Saturate the filter membrane by passing a solution of the compound through it before collecting the sample for analysis.

    • Analyze the filter for retained compound to quantify the loss.

Issue 2: High variability in Caco-2 permeability results.

  • Possible Cause 1: Compromised integrity of the Caco-2 cell monolayer.

  • Solution 1:

    • Regularly measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be within the laboratory's established range.[7]

    • Assess the permeability of a paracellular marker (e.g., Lucifer yellow) in each experiment. High leakage of the marker indicates a compromised monolayer.[7]

  • Possible Cause 2: The compound is a substrate for efflux transporters (e.g., P-glycoprotein) expressed on Caco-2 cells.

  • Solution 2: Perform bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux.[6]

Strategies to Enhance Bioavailability

Based on the initial characterization, you can now select an appropriate strategy to enhance the bioavailability of this compound.

Nanoparticle-Based Formulations

Encapsulating this compound into nanoparticles can improve its solubility, protect it from degradation in the gastrointestinal tract, and enhance its absorption.

Q4: What type of nanoparticles are suitable for a hydrophobic compound like this compound?

A4: For hydrophobic compounds, polymeric nanoparticles and solid lipid nanoparticles (SLNs) are excellent choices.

  • Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can encapsulate hydrophobic drugs.[3]

  • Solid Lipid Nanoparticles (SLNs): These are made from solid lipids and are well-suited for lipophilic drugs. They offer advantages like controlled release and good biocompatibility.

Q5: What are the key parameters to optimize during nanoparticle formulation?

A5: Key parameters include particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

ParameterDesired RangeSignificance
Particle Size 100-300 nmInfluences cellular uptake and biodistribution.
Polydispersity Index (PDI) < 0.3Indicates a narrow and uniform particle size distribution.
Zeta Potential > |20| mVIndicates good colloidal stability and resistance to aggregation.
Encapsulation Efficiency As high as possiblePercentage of the initial drug that is successfully encapsulated.
Drug Loading As high as possibleWeight percentage of the drug in the nanoparticle.
  • Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA) or poloxamer 188).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles with deionized water to remove excess stabilizer and unencapsulated drug.

  • Lyophilization: Resuspend the washed nanoparticles in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

Issue 3: Large particle size or high PDI.

  • Possible Cause 1: Insufficient energy input during emulsification.

  • Solution 1: Increase the homogenization speed/time or sonication power/time.

  • Possible Cause 2: Inadequate stabilizer concentration.

  • Solution 2: Optimize the concentration of the stabilizer in the aqueous phase.

Issue 4: Low encapsulation efficiency.

  • Possible Cause 1: High water solubility of the drug. (This is unlikely for this compound, which is predicted to be hydrophobic).

  • Possible Cause 2: Drug partitioning into the external aqueous phase during emulsification.

  • Solution 2:

    • Increase the viscosity of the aqueous phase.

    • Use a co-solvent system to improve the solubility of this compound in the organic phase.

    • Optimize the drug-to-polymer ratio.

Experimental Workflow for Nanoparticle Formulation and Characterization

G cluster_formulation Formulation cluster_characterization Characterization organic_phase Prepare Organic Phase (this compound + Polymer in Solvent) emulsification Emulsification (Homogenization/Sonication) organic_phase->emulsification aqueous_phase Prepare Aqueous Phase (Stabilizer in Water) aqueous_phase->emulsification evaporation Solvent Evaporation emulsification->evaporation collection Nanoparticle Collection (Centrifugation) evaporation->collection washing Washing collection->washing lyophilization Lyophilization washing->lyophilization dls Particle Size & PDI (DLS) lyophilization->dls zeta Zeta Potential lyophilization->zeta ee_dl Encapsulation Efficiency & Drug Loading (HPLC/LC-MS) lyophilization->ee_dl morphology Morphology (SEM/TEM) lyophilization->morphology

Caption: Workflow for nanoparticle formulation and characterization.

Liposomal Formulations

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For the hydrophobic this compound, it would partition into the lipid bilayer.

Q6: Which type of liposome (B1194612) is suitable for oral delivery of this compound?

A6: For oral delivery, it is beneficial to use surface-modified liposomes to improve their stability in the gastrointestinal tract and enhance their absorption. For example, coating liposomes with chitosan (B1678972) can impart a positive charge, leading to mucoadhesion and increased residence time in the intestine.

Q7: How can I improve the encapsulation of hydrophobic this compound in liposomes?

A7: For hydrophobic drugs, they are typically incorporated into the lipid bilayer during the formation of the liposomes. The thin-film hydration method is a common and effective technique.[8] The drug is dissolved along with the lipids in an organic solvent before the film is formed. Optimizing the drug-to-lipid ratio is crucial for maximizing encapsulation.[9]

  • Lipid Film Formation: Dissolve lipids (e.g., phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove unencapsulated this compound by dialysis, gel filtration, or ultracentrifugation.

Issue 5: Low encapsulation efficiency of this compound.

  • Possible Cause: The drug-to-lipid ratio is too high, leading to drug precipitation.

  • Solution: Systematically vary the drug-to-lipid ratio to find the optimal concentration for maximum encapsulation.

  • Possible Cause: Incompatibility of this compound with the chosen lipid composition.

  • Solution: Screen different lipid compositions (e.g., varying the type of phospholipid or the cholesterol content) to improve drug incorporation into the bilayer.

Issue 6: Liposomes are unstable and aggregate over time.

  • Possible Cause: Suboptimal surface charge.

  • Solution: Incorporate charged lipids (e.g., stearylamine for a positive charge or dicetyl phosphate (B84403) for a negative charge) into the formulation to increase electrostatic repulsion between liposomes.

  • Possible Cause: The formulation is stored at an inappropriate temperature.

  • Solution: Store liposomes at a controlled temperature, typically 4°C, and protect them from light.

Logical Relationship for Liposome Formulation Optimization

G cluster_inputs Input Parameters cluster_process Formulation Process cluster_outputs Output Characteristics start Goal: Stable this compound Liposomes with High Encapsulation lipids Lipid Composition (PC, Cholesterol, Charged Lipids) start->lipids ratio Drug-to-Lipid Ratio start->ratio method Preparation Method (e.g., Thin-Film Hydration) start->method hydration Hydration Medium (Buffer, pH) start->hydration formulate Formulate Liposomes lipids->formulate ratio->formulate method->formulate hydration->formulate ee Encapsulation Efficiency formulate->ee size Particle Size & PDI formulate->size stability Stability (Zeta Potential) formulate->stability

Caption: Key parameters influencing liposomal formulation of this compound.

Use of Permeation Enhancers

Permeation enhancers are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium, thereby facilitating the absorption of poorly permeable drugs.

Q8: What types of permeation enhancers could be suitable for this compound?

A8: Several classes of permeation enhancers could be investigated, including:

  • Fatty acids and their derivatives: Such as oleic acid and sodium caprate.

  • Surfactants: Non-ionic surfactants like polysorbates (e.g., Tween® 80) and poloxamers are generally considered safer than ionic surfactants.

  • Bile salts: Such as sodium deoxycholate.

  • Natural enhancers: Some terpenes and polysaccharides have been shown to enhance permeation.[10]

Q9: How do I select a suitable permeation enhancer?

A9: The selection should be based on efficacy and safety. The enhancer should significantly increase the permeability of this compound at a concentration that is non-toxic to intestinal cells. This is typically assessed using in vitro cell viability assays (e.g., MTT assay) on Caco-2 cells in parallel with permeability studies.

Issue 7: The chosen permeation enhancer is cytotoxic at effective concentrations.

  • Possible Cause: The mechanism of action of the enhancer involves significant membrane disruption.

  • Solution:

    • Screen a panel of enhancers from different classes to identify one with a better safety profile.

    • Investigate synergistic combinations of enhancers at lower, non-toxic concentrations.

    • Incorporate the enhancer into a formulation (e.g., a self-emulsifying drug delivery system - SEDDS) that can protect the intestinal mucosa from direct high-concentration exposure.

In Vivo Bioavailability Studies

Once a promising formulation has been developed and characterized in vitro, the next step is to evaluate its performance in vivo.

FAQ: In Vivo Studies

Q10: What animal model is appropriate for oral bioavailability studies of this compound?

A10: Rodents, particularly rats, are commonly used for initial in vivo screening due to their cost-effectiveness and well-characterized physiology.[11] For more advanced studies, beagle dogs are often used as their gastrointestinal physiology is more similar to humans.[8]

Q11: What are the key pharmacokinetic parameters to determine in a bioavailability study?

A11: The key parameters obtained from the plasma concentration-time profile are:

ParameterDescription
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, which reflects the total drug exposure.
F (%) Absolute bioavailability, calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.
Troubleshooting: In Vivo Studies

Issue 8: High inter-animal variability in pharmacokinetic parameters.

  • Possible Cause: Inconsistent dosing, stress during handling and blood sampling, or differences in food intake.

  • Solution:

    • Ensure accurate and consistent administration of the formulation.

    • Acclimatize animals to the experimental procedures to minimize stress.

    • Standardize the fasting/feeding state of the animals before and during the study.

Issue 9: Low or no detectable plasma concentrations of this compound after oral administration of the formulation.

  • Possible Cause 1: The in vitro-in vivo correlation is poor, and the formulation is not effective in the complex environment of the GI tract.

  • Solution 1: Re-evaluate the formulation strategy. Consider factors not fully captured by in vitro models, such as enzymatic degradation and interaction with luminal contents.

  • Possible Cause 2: Rapid first-pass metabolism in the gut wall or liver.

  • Solution 2: Investigate the metabolic stability of this compound using liver microsomes or hepatocytes in vitro. If metabolism is high, formulation strategies that promote lymphatic transport (e.g., lipid-based formulations) might be beneficial to bypass the liver.

This compound Signaling Pathway

This compound is known to induce mitochondrial dysfunction and apoptosis in cancer cells. While the direct signaling pathways governing its intestinal absorption are not yet elucidated, its mechanism of action within target cells involves the modulation of key cellular energy and stress pathways.

Signaling Pathway of this compound-Induced Apoptosis

G cluster_mito Mitochondrial Dysfunction cluster_signaling Cellular Signaling cluster_apoptosis Apoptosis This compound This compound atp_depletion ATP Depletion This compound->atp_depletion ros Increased ROS This compound->ros mmp_loss Loss of Mitochondrial Membrane Potential This compound->mmp_loss ampk AMPK Activation atp_depletion->ampk jnk JNK Activation ros->jnk caspases Caspase Activation mmp_loss->caspases mtor mTOR Inhibition ampk->mtor jnk->caspases parp PARP Cleavage caspases->parp cell_death Apoptotic Cell Death parp->cell_death

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

Technical Support Center: Troubleshooting Inconsistent Results in Papuamine Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pentacyclic alkaloid Papuamine. The following information is designed to address common issues encountered during bioassays and provide detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My IC50 values for this compound are inconsistent across experiments. What are the potential causes?

Inconsistent IC50 values are a common challenge in bioassays and can arise from several factors. Here are the key areas to investigate:

  • Compound-Related Issues:

    • Purity and Stability: Ensure the purity of your this compound stock. As a natural product, impurities from the isolation process can affect its bioactivity. This compound, like many alkaloids, may be susceptible to degradation. It is advisable to prepare fresh dilutions for each experiment from a stock solution stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.

    • Solubility and Precipitation: this compound is poorly soluble in aqueous solutions. A common practice is to dissolve it in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. However, when diluted into aqueous cell culture media, this compound can precipitate, especially at higher concentrations. This leads to an inaccurate final concentration in the assay.

      • Solution: Visually inspect your diluted solutions for any signs of precipitation. Determine the kinetic solubility of this compound in your specific assay buffer. Ensure that all tested concentrations are below this solubility limit. Maintain a consistent and low final DMSO concentration (typically <0.5%) across all wells, including controls, to avoid solvent-induced artifacts.

  • Cell-Based Issues:

    • Cell Line Variability: Different cancer cell lines exhibit varying sensitivities to this compound.[1] Even the same cell line can show different responses due to genetic drift over multiple passages.

      • Solution: Use cells within a consistent and low passage number range for a series of experiments. Regularly perform cell line authentication.

    • Cell Seeding Density: The initial number of cells seeded per well can significantly impact the final assay readout and the calculated IC50 value.

      • Solution: Optimize and standardize the cell seeding density for your specific cell line and assay duration. Ensure cells are in the logarithmic growth phase at the time of treatment.

  • Assay-Specific Parameters:

    • Inconsistent Incubation Times: The duration of this compound exposure and the final incubation with the assay reagent must be precise and consistent.

    • Reagent Variability: The age and storage of assay reagents (e.g., MTT, XTT) can affect their performance. Prepare fresh reagents and use kits within their expiration dates.

Q2: I am observing high variability between my replicate wells in a cell viability assay (e.g., MTT). What can I do to improve reproducibility?

High variability between replicate wells can mask the true effect of this compound. Here are common causes and their solutions:

  • Uneven Cell Seeding: An inconsistent number of cells in each well is a primary source of variability.

    • Solution: Ensure you have a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension before each aspiration. Use calibrated pipettes and consistent pipetting techniques.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and this compound, leading to skewed results.

    • Solution: Avoid using the outer wells for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

  • Pipetting Errors: Inaccurate pipetting, especially during the creation of serial dilutions, can lead to significant concentration errors.

    • Solution: Use calibrated pipettes and change tips between each concentration. When adding reagents, avoid touching the sides of the wells.

  • Incomplete Reagent Mixing: Incomplete mixing of the viability assay reagent (e.g., MTT) can lead to uneven color development.

    • Solution: After adding the reagent, gently mix the contents of the wells on an orbital shaker.

Q3: I am not observing a significant cytotoxic effect of this compound at concentrations reported in the literature. What should I check?

  • Compound Integrity: Verify the purity and integrity of your this compound sample. If possible, confirm its identity and purity using analytical methods like HPLC or LC-MS.

  • Solubility Issues: Ensure that this compound is fully dissolved in your assay medium at the tested concentrations. As mentioned, precipitation will lead to a lower effective concentration.

  • Cell Line Sensitivity: The sensitivity to this compound can be highly cell-line dependent. The cell line you are using may be less sensitive than those reported in the literature.

  • Assay Duration: The cytotoxic effects of this compound may be time-dependent. Consider extending the incubation time (e.g., from 24 to 48 or 72 hours) to allow for the induction of apoptosis or autophagy to become more pronounced.[2]

Data Presentation: this compound Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines, as reported in the literature.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast0.93 - 1.50[1]
LNCaPProstate0.93 - 1.50[1]
Caco-2Colon0.93 - 1.50[1]
HCT-15Colon0.93 - 1.50[1]
U937Lymphoma0.93 - 1.50[1]
H1299Non-small Cell Lung~1 - 5[3][4]
H226BNon-small Cell Lung~1 - 5[3]
A549Non-small Cell Lung~1 - 5[3]

Experimental Protocols

Protocol 1: Assessing this compound Cytotoxicity using the MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to 70-80% confluency.

    • Harvest the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., <0.5%).

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength between 540 and 590 nm using a microplate reader.

Protocol 2: Western Blot Analysis of JNK Activation by this compound

This protocol details the steps for detecting the phosphorylation of c-Jun N-terminal kinase (JNK), a key event in the signaling pathway induced by this compound.[1]

Materials:

  • This compound stock solution

  • Selected cancer cell line

  • Complete cell culture medium

  • PBS

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-JNK and anti-total-JNK)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture dishes and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound for a predetermined time (e.g., 6, 12, or 24 hours).

    • Include a vehicle control and a positive control for JNK activation (e.g., anisomycin (B549157) treatment).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Determine the protein concentration of each lysate using a protein quantification assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Repeat the immunoblotting process with an antibody against total JNK as a loading control.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the phospho-JNK bands to the corresponding total JNK bands.

Mandatory Visualizations

Papuamine_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Targets Membrane_Potential Loss of Mitochondrial Membrane Potential Mitochondria->Membrane_Potential ATP_Production Decreased ATP Production Mitochondria->ATP_Production ROS Increased Mitochondrial Superoxide (ROS) Mitochondria->ROS JNK_Activation JNK Activation Membrane_Potential->JNK_Activation ATP_Production->JNK_Activation ROS->JNK_Activation Stress Signal Autophagy Autophagy JNK_Activation->Autophagy Apoptosis Apoptosis JNK_Activation->Apoptosis Cell_Viability Decreased Cell Viability & Proliferation Autophagy->Cell_Viability Apoptosis->Cell_Viability Experimental_Workflow Start Start: Prepare this compound Stock Solution (in DMSO) Cell_Culture 1. Cell Culture (Seed cells in 96-well plate) Start->Cell_Culture Treatment 2. This compound Treatment (Serial dilutions, incubate 24-72h) Cell_Culture->Treatment MTT_Assay 3. MTT Assay (Add MTT, incubate, solubilize) Treatment->MTT_Assay Data_Acquisition 4. Data Acquisition (Read absorbance at 570 nm) MTT_Assay->Data_Acquisition Analysis 5. Data Analysis (Calculate IC50) Data_Acquisition->Analysis End End: Determine Cytotoxicity Analysis->End Troubleshoot Inconsistent Results? Analysis->Troubleshoot Check_Solubility Check Solubility & Precipitation Troubleshoot->Check_Solubility Yes Check_Cells Verify Cell Health & Seeding Density Troubleshoot->Check_Cells Yes Check_Solubility->Treatment Check_Cells->Cell_Culture

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Papuamine and Haliclonadiamine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the cytotoxic profiles of two potent marine-derived alkaloids, featuring IC50 values, experimental methodologies, and affected signaling pathways.

Papuamine and haliclonadiamine (B1246683) are structurally related pentacyclic alkaloids isolated from marine sponges of the Haliclona genus. Both compounds have garnered significant interest within the scientific community for their potent cytotoxic activities against a range of human cancer cell lines. This guide provides a comparative overview of their cytotoxic efficacy, supported by experimental data, to aid researchers in drug discovery and development.

Quantitative Comparison of Cytotoxic Activity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The cytotoxic activities of this compound and haliclonadiamine have been evaluated against several human cancer cell lines, with the results summarized in the table below. The data indicates that both compounds exhibit potent cytotoxic effects, with this compound generally demonstrating slightly lower IC50 values, suggesting a higher potency in the tested cell lines.

Cell LineCancer TypeThis compound IC50 (µM)Haliclonadiamine IC50 (µM)
MCF-7Breast Cancer1.391.35
Huh-7Hepatoma0.891.13
PC-3Prostate Cancer1.231.66
HCT-15Colon Cancer1.504.44
U937Histiocytic Lymphoma0.931.00
JurkatT-cell Leukemia1.502.51

Data sourced from a study by Yamazaki et al. (2013) where cytotoxicity was assessed after 48 hours of treatment using the MTT method.[1]

Experimental Protocols

The determination of the IC50 values for this compound and haliclonadiamine typically involves a series of well-established cell viability assays. The following is a generalized protocol representative of the methodologies employed in the cited research.

Cell Viability Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or haliclonadiamine. A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan (B1609692) Solubilization: The plates are incubated for another few hours, during which viable cells metabolize the MTT into a purple formazan product. A solubilization solution is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Culture Culture Cancer Cells Seed Seed Cells into 96-well Plates Culture->Seed Adhere Allow Cells to Adhere Overnight Seed->Adhere Add_Compound Add this compound or Haliclonadiamine Adhere->Add_Compound Incubate_48h Incubate for 48 hours Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_MTT Incubate for Formazan Formation Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Experimental workflow for determining IC50 values using the MTT assay.

Mechanism of Action and Signaling Pathways

Both this compound and haliclonadiamine are believed to induce cytotoxicity primarily through the induction of apoptosis.[1][2] Studies have shown that these compounds can cause morphological changes in cancer cells characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[1][2] Furthermore, flow cytometric analysis has revealed that treatment with these alkaloids leads to an accumulation of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptotic cell death.[1][2]

More recent research into the specific mechanisms of this compound has elucidated its role in targeting mitochondria, leading to mitochondrial dysfunction.[3][4] This is characterized by a loss of mitochondrial membrane potential and an increase in mitochondrial superoxide (B77818) generation, which ultimately depletes intracellular ATP.[3][4] This mitochondrial damage is a key event that can trigger the intrinsic apoptotic pathway. Additionally, this compound has been shown to induce autophagy and activate the c-Jun N-terminal kinase (JNK) signaling pathway in MCF-7 breast cancer cells.[5] The activation of JNK is often associated with cellular stress responses that can lead to apoptosis.

G This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria JNK_Activation JNK Pathway Activation This compound->JNK_Activation Autophagy Autophagy Induction This compound->Autophagy ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Apoptosis Apoptosis Mitochondria->Apoptosis JNK_Activation->Apoptosis Autophagy->Apoptosis

Proposed signaling pathways affected by this compound leading to apoptosis.

References

Papuamine vs. Doxorubicin: A Comparative Analysis of Anticancer Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the cytotoxic agents papuamine and doxorubicin (B1662922), focusing on their distinct mechanisms of action, supported by experimental data.

This guide provides a comprehensive comparison of the pharmacological actions of this compound, a marine-derived alkaloid, and doxorubicin, a well-established chemotherapeutic agent. We delve into their cytotoxic effects, impact on cellular pathways, and molecular targets, presenting quantitative data, experimental methodologies, and visual representations of their mechanisms to aid researchers in drug development and cancer biology.

I. Executive Summary

This compound and doxorubicin are both potent cytotoxic agents, yet they operate through fundamentally different mechanisms. Doxorubicin, an anthracycline antibiotic, primarily exerts its anticancer effects by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and cell cycle arrest. In contrast, this compound, a pentacyclic alkaloid isolated from marine sponges, induces cytotoxicity primarily through the disruption of mitochondrial function, leading to a cellular energy crisis and apoptosis. While both drugs can induce apoptosis and activate the c-Jun N-terminal kinase (JNK) pathway, their upstream activators and primary cellular targets are distinct.

II. Comparative Data on Cytotoxicity

The cytotoxic effects of this compound and doxorubicin have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

DrugCell LineAssayIC50 (µM)Reference
This compoundMCF-7 (Breast)MTT~10 (at 24h)[1]
This compoundMultiple Human Cancer Cell LinesNot Specified0.93 - 1.50[2]
DoxorubicinMCF-7 (Breast)MTT2.5[3]
DoxorubicinMCF-7 (Breast)SRB8.306[4]
DoxorubicinMDA-MB-231 (Breast)MTT3.16[5]
DoxorubicinA549 (NSCLC)MTT> 20[3][6]

Note: IC50 values can vary significantly based on the assay used, incubation time, and specific cell line characteristics. The data presented here is for comparative purposes and is collated from different studies.

A study directly comparing the effects of this compound and doxorubicin on colony formation in MCF-7 breast cancer cells demonstrated that both agents inhibit colony formation in a concentration-dependent manner. Co-incubation with sub-cytotoxic concentrations of this compound significantly enhanced the inhibitory effect of doxorubicin on colony formation[7][8][9].

III. Mechanism of Action: A Detailed Comparison

A. Interaction with DNA and Topoisomerase II

Doxorubicin: A hallmark of doxorubicin's mechanism is its direct interaction with DNA. Its planar ring structure intercalates between DNA base pairs, distorting the double helix and obstructing DNA and RNA synthesis[9]. This intercalation also stabilizes the topoisomerase II-DNA complex, preventing the re-ligation of DNA strands and leading to double-strand breaks[10].

This compound: There is currently no scientific evidence to suggest that this compound intercalates with DNA or inhibits topoisomerase II. Its mechanism of action appears to be independent of direct interaction with nuclear DNA.

B. Mitochondrial Dysfunction

This compound: The primary target of this compound is the mitochondrion. It disrupts mitochondrial function, leading to a loss of mitochondrial membrane potential and an increase in mitochondrial superoxide (B77818) generation[11]. This results in the depletion of intracellular ATP, triggering an energy crisis within the cell[11].

Doxorubicin: Doxorubicin also impacts mitochondrial function, but this is often considered a secondary effect contributing to its cardiotoxicity. It can lead to a decrease in mitochondrial membrane potential and the production of reactive oxygen species (ROS) within the mitochondria[2][6][12][13][14].

Experimental Workflow: Assessing Mitochondrial Membrane Potential

cluster_0 Cell Culture and Treatment cluster_1 Staining cluster_2 Analysis A Seed cells in a multi-well plate B Treat with this compound or Doxorubicin A->B C Incubate with JC-1 dye B->C D Measure fluorescence (red and green channels) C->D E Calculate the ratio of red to green fluorescence D->E

Caption: Workflow for measuring mitochondrial membrane potential using JC-1 dye.

C. Induction of Apoptosis and Cell Cycle Arrest

Doxorubicin: Doxorubicin is a potent inducer of apoptosis through both intrinsic and extrinsic pathways. DNA damage triggers the activation of p53, leading to the upregulation of pro-apoptotic proteins. Doxorubicin can also upregulate the Fas receptor, sensitizing cells to Fas-ligand-mediated apoptosis[15][16]. Furthermore, doxorubicin typically causes cell cycle arrest in the G2/M phase[10][15][16]. In MCF-7 and MDA-MB-231 cells, doxorubicin treatment leads to a dose-dependent increase in the percentage of cells in the G2/M phase[4].

This compound: this compound also induces apoptosis, which is a consequence of mitochondrial dysfunction and the subsequent activation of downstream apoptotic signaling pathways[11]. It has been shown to induce the accumulation of lymphoma U937 cells in the sub-G1 phase, which is indicative of apoptosis[2].

Signaling Pathway: Doxorubicin-Induced Cell Cycle Arrest and Apoptosis

Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA Fas Fas Receptor Upregulation Dox->Fas DNAdamage DNA Double-Strand Breaks DNA->DNAdamage ATM_ATR ATM/ATR Activation DNAdamage->ATM_ATR p53 p53 Activation ATM_ATR->p53 p21 p21 Expression p53->p21 Bax Bax Upregulation p53->Bax CDK CDK/Cyclin Inhibition p21->CDK G2M G2/M Arrest CDK->G2M Apoptosis Apoptosis Bax->Apoptosis Fas->Apoptosis

Caption: Doxorubicin's mechanism leading to cell cycle arrest and apoptosis.

D. Activation of JNK Signaling Pathway

Both this compound and doxorubicin have been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress and can lead to apoptosis[7][8][17]. A study on the combined effect of these two drugs in MCF-7 cells revealed that co-incubation resulted in a concentration-dependent increase in the phosphorylation of JNK, suggesting an additive effect on this pathway[7][8].

Signaling Pathway: this compound-Induced Apoptosis

Pap This compound Mito Mitochondrial Dysfunction Pap->Mito MMP Loss of Mitochondrial Membrane Potential Mito->MMP ROS Increased Mitochondrial Superoxide Mito->ROS ATP ATP Depletion Mito->ATP JNK JNK Activation Mito->JNK AMPK AMPK Activation ATP->AMPK Apoptosis Apoptosis AMPK->Apoptosis JNK->Apoptosis

Caption: this compound's mechanism of action via mitochondrial dysfunction.

IV. Experimental Protocols

A. Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with various concentrations of this compound or doxorubicin and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound or doxorubicin for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

C. Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

D. Western Blot for JNK Activation
  • Protein Extraction: Lyse treated cells and determine protein concentration.

  • SDS-PAGE: Separate protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated JNK (p-JNK) and total JNK, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Perform densitometric analysis to quantify the relative levels of p-JNK normalized to total JNK.

V. Conclusion

This compound and doxorubicin represent two distinct classes of cytotoxic agents with different primary mechanisms of action. Doxorubicin's well-characterized interaction with DNA and topoisomerase II contrasts with this compound's targeted disruption of mitochondrial function. While both converge on the induction of apoptosis and activation of the JNK pathway, their upstream signaling events are fundamentally different. Understanding these mechanistic differences is crucial for the rational design of novel anticancer therapies and for developing combination strategies that may enhance therapeutic efficacy and overcome drug resistance. The additive effect of this compound and doxorubicin on JNK activation suggests potential for synergistic therapeutic approaches, warranting further investigation.

References

A Comparative Guide to Papuamine and Haliclonadiamine: Structure, Bioactivity, and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Papuamine and haliclonadiamine (B1246683), two intricate pentacyclic alkaloids isolated from the marine sponge Haliclona sp., have garnered significant attention in the scientific community for their potent and diverse biological activities.[1][2] This guide provides an objective comparison of their structural nuances and the resulting impact on their bioactivity, supported by available experimental data.

Structural Differences: A Tale of Stereoisomers

This compound and haliclonadiamine are stereoisomers, meaning they share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.[3] this compound possesses a C2-symmetric structure, a rare feature in natural products. In contrast, haliclonadiamine is asymmetric.[3]

A pivotal reassessment of haliclonadiamine's structure through X-ray crystallography revealed a fascinating stereochemical relationship with this compound. The two molecules are now understood to be epimeric at all but one of their shared stereocenters (C-22).[3][4]

The precise stereochemistry is as follows:

  • This compound: 1R,3S,8R,9S,14S,15R,20S,22R[3]

  • Haliclonadiamine: 1S,3R,8S,9R,14R,15S,20R,22R[3]

This near-enantiomeric relationship is a crucial factor influencing their interaction with biological targets.

Comparative Bioactivity: A Quantitative Overview

Both this compound and haliclonadiamine exhibit a remarkable spectrum of biological activities, including cytotoxic, antifungal, and antimicrobial effects.[1][5][6] The following tables summarize the available quantitative data for a direct comparison.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM)

Cancer Cell LineThis compound[1][7][8]Haliclonadiamine[1][7][8]
MCF-7 (Breast)1.391.35
Huh-7 (Hepatoma)0.891.13
PC-3 (Prostate)1.231.66
HCT-15 (Colon)1.504.44
U937 (Lymphoma)0.931.00
Jurkat (T-cell leukemia)1.502.51

The data indicates that both compounds are potent cytotoxic agents against a range of cancer cell lines, with this compound generally exhibiting slightly lower IC₅₀ values. However, their activities are largely comparable, suggesting that the stereochemical differences do not dramatically alter their overall cytotoxicity.[9]

Table 2: Antimicrobial and Antifungal Activity

  • This compound: Has demonstrated notable antifungal activity.[5][10]

  • Haliclonadiamine: Has been described as having antimicrobial and antibiotic properties.[6][11]

Further head-to-head studies are required to delineate the specific potencies and spectra of their antimicrobial and antifungal actions.

Impact on Bioactivity and Mechanism of Action

The subtle yet significant structural differences between this compound and haliclonadiamine are believed to influence their mechanism of action, particularly at the molecular level.

This compound's Mechanism of Action:

Research has shed more light on the molecular pathways affected by this compound. It is known to induce apoptosis in cancer cells.[1] A key mechanism involves the targeting of mitochondria, leading to mitochondrial dysfunction, a decrease in cellular ATP levels, and the induction of autophagy.[5][12] This process is mediated through the activation of the AMP-activated protein kinase (AMPK) pathway and the subsequent downregulation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth and proliferation.[5]

Haliclonadiamine's Mechanism of Action:

The specific signaling pathways targeted by haliclonadiamine are not as extensively characterized as those of this compound in the available literature. It is known to induce apoptosis in cancer cells, similar to this compound.[1] Given the structural similarities and comparable cytotoxic profiles, it is plausible that haliclonadiamine shares some mechanistic features with this compound, potentially also involving the induction of apoptosis and targeting of fundamental cellular processes. However, dedicated studies are needed to confirm this and to identify any unique mechanisms of action.

Experimental Protocols

The following are generalized protocols for the key bioassays mentioned in this guide. For specific experimental details, it is recommended to consult the original research articles.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or haliclonadiamine for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[13]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of this compound or haliclonadiamine in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at an appropriate temperature and for a suitable duration for the specific bacterium.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.[14]

Antifungal Susceptibility Testing

Similar to antimicrobial testing, broth microdilution methods are commonly used to determine the MIC of antifungal agents.

  • Preparation of Antifungal Dilutions: Prepare serial dilutions of this compound or haliclonadiamine in a suitable liquid medium.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain.

  • Inoculation and Incubation: Inoculate the dilutions with the fungal suspension and incubate under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control.[15]

Visualizing the Differences and Pathways

Structural Comparison

Caption: Structural relationship between this compound and Haliclonadiamine.

This compound's Signaling Pathway

Papuamine_Signaling This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Dysfunction ATP_depletion ATP Depletion Mitochondria->ATP_depletion AMPK AMPK Activation ATP_depletion->AMPK mTOR mTOR Inhibition AMPK->mTOR Cell_Growth Cell Growth Inhibition & Apoptosis mTOR->Cell_Growth

Caption: this compound's proposed mechanism of action via the AMPK/mTOR pathway.

Experimental Workflow for Cytotoxicity

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding Compound_Dilution Compound Dilution Treatment Treatment Compound_Dilution->Treatment Cell_Seeding->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Absorbance_Reading Absorbance Reading MTT_Assay->Absorbance_Reading IC50_Calculation IC50 Calculation Absorbance_Reading->IC50_Calculation

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.

References

Validating Papuamine's Molecular Target in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Papuamine and alternative therapeutic agents that target cellular metabolism in cancer cells. The focus is on validating the molecular target of this compound by examining its effects on mitochondrial function and key signaling pathways, benchmarked against established compounds with similar mechanisms of action.

Introduction

This compound, a pentacyclic alkaloid isolated from marine sponges of the Haliclona genus, has demonstrated potent cytotoxic effects against a variety of cancer cell lines. Emerging evidence points to the mitochondria as the primary molecular target of this compound. By disrupting mitochondrial function, this compound triggers a cascade of events leading to cancer cell death. This guide delves into the experimental validation of this molecular target and compares this compound's efficacy with other mitochondria-targeting agents, namely Metformin and Berberine.

Comparative Analysis of Bioactivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, Metformin, and Berberine in various cancer cell lines. These values indicate the concentration of each compound required to inhibit the growth of 50% of the cancer cell population. Lower IC50 values are indicative of higher potency.

CompoundCell LineIC50 (µM)Reference
This compound A549 (Non-small cell lung cancer)Not explicitly found, but exhibits significant activity[1]
H1299 (Non-small cell lung cancer)Not explicitly found, but exhibits significant activity[1]
MCF-7 (Breast cancer)7.2 ± 0.6[2]
Metformin A549 (Non-small cell lung cancer)10,000[3]
H1299 (Non-small cell lung cancer)2,000[4]
MCF-7 (Breast cancer)5,000[5]
Berberine A549 (Non-small cell lung cancer)131.9[6]
H1299 (Non-small cell lung cancer)Lower than A549, but specific value not provided[7]
MCF-7 (Breast cancer)106[8]

Mechanism of Action: A Comparative Overview

This compound and its alternatives, Metformin and Berberine, converge on a similar mechanistic pathway centered around mitochondrial disruption and modulation of cellular energy sensing.

This compound's Signaling Pathway

This compound initiates its anticancer activity by targeting the mitochondria, leading to a decrease in cellular ATP production. This energy deficit activates AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key promoter of cell growth and proliferation. The downstream consequences of this pathway modulation are the induction of apoptosis (programmed cell death) and autophagy (cellular self-digestion).

Papuamine_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Disrupts Function ATP ATP Depletion Mitochondria->ATP AMPK AMPK Activation ATP->AMPK mTOR mTOR Inhibition AMPK->mTOR Apoptosis Apoptosis AMPK->Apoptosis Autophagy Autophagy AMPK->Autophagy CellGrowth Cell Growth Inhibition mTOR->CellGrowth

This compound's mechanism of action.

Comparative Signaling Pathways of Alternatives

Metformin and Berberine share a similar mode of action with this compound, primarily by inhibiting mitochondrial complex I, which leads to reduced ATP production and subsequent activation of the AMPK pathway and inhibition of mTOR.

Comparative_Signaling_Pathways cluster_this compound This compound cluster_metformin Metformin cluster_berberine Berberine P_Mito Mitochondrial Dysfunction ATP ATP Depletion P_Mito->ATP M_Mito Mitochondrial Complex I Inhibition M_Mito->ATP B_Mito Mitochondrial Complex I Inhibition B_Mito->ATP AMPK AMPK Activation ATP->AMPK mTOR mTOR Inhibition AMPK->mTOR CancerCellDeath Cancer Cell Death (Apoptosis/Autophagy) AMPK->CancerCellDeath mTOR->CancerCellDeath

Comparative signaling pathways.

Experimental Protocols for Target Validation

To validate the molecular target of this compound and compare its effects with other compounds, a series of key experiments are essential. The following sections provide detailed methodologies for these assays.

Experimental Workflow for Target Validation

A logical workflow is crucial for systematically validating the molecular target of a compound like this compound.

Experimental_Workflow A Treat Cancer Cells (e.g., A549, MCF-7) with this compound B Cell Viability Assay (MTT Assay) A->B C Cellular ATP Level Measurement A->C D Mitochondrial Membrane Potential Assay (JC-1) C->D E Western Blot Analysis (p-AMPK, p-mTOR) C->E F Apoptosis/Autophagy Quantification E->F

Target validation workflow.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound, Metformin, or Berberine for 24-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.

  • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Cellular ATP Determination Assay

This assay quantifies the amount of ATP in cell lysates, providing a direct measure of cellular energy status.

Protocol:

  • Culture and treat cells with the compounds as described for the MTT assay.

  • Lyse the cells using a reagent that stabilizes ATP.

  • In a luminometer plate, add the cell lysate to a reaction solution containing luciferase and D-luciferin.[9][10][11][12][13]

  • Luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light.

  • Measure the luminescence signal using a luminometer. The light intensity is directly proportional to the ATP concentration.[9][10][11][12][13]

  • Generate a standard curve with known ATP concentrations to determine the ATP levels in the samples.[9][10][11][12][13]

Mitochondrial Membrane Potential Assay (JC-1 Assay)

The JC-1 assay is used to monitor mitochondrial health. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner.

Protocol:

  • Culture and treat cells with the test compounds.

  • Incubate the cells with the JC-1 staining solution.[14][15][16][17][18]

  • In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence.[14][15][16][17][18]

  • In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[14][15][16][17][18]

  • Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader.[14][15][16][17][18]

  • The ratio of red to green fluorescence is used to determine the change in mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.[14][15][16][17][18]

Western Blot Analysis for AMPK/mTOR Signaling

This technique is used to detect and quantify the phosphorylation status of key proteins in the AMPK/mTOR pathway.

Protocol:

  • Treat cells with the compounds for the desired time points.

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[19][20][21][22][23]

  • Determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).[19][20][21][22][23]

  • Block the membrane to prevent non-specific antibody binding.[19][20][21][22][23]

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of AMPK and mTOR, as well as their downstream targets like p70S6K.

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

The experimental evidence strongly supports the mitochondrion as the primary molecular target of this compound in cancer cells. Its ability to disrupt mitochondrial function, leading to ATP depletion and subsequent activation of the AMPK signaling pathway, places it in a similar mechanistic class as Metformin and Berberine. While this compound demonstrates potent cytotoxicity at lower concentrations compared to Metformin and Berberine in several cancer cell lines, further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential. The protocols and comparative data presented in this guide offer a robust framework for researchers to further validate and explore the anticancer properties of this compound and other mitochondria-targeting agents.

References

Papuamine's Interaction with Anticancer Drugs: A Look at Synergistic Effects in the Absence of Cross-Resistance Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is a critical aspect of evaluating new anticancer compounds. Papuamine, a pentacyclic alkaloid derived from marine sponges, has demonstrated cytotoxic effects against various cancer cell lines. However, comprehensive studies detailing its cross-resistance profile with other established anticancer drugs are currently unavailable in the public domain. Instead, existing research points towards a synergistic relationship with the commonly used chemotherapeutic agent, doxorubicin (B1662922), particularly in breast cancer cells.

This guide synthesizes the available experimental data on the combined effects of this compound and doxorubicin, providing insights into its potential as a modulator in chemotherapy. While direct cross-resistance data is absent, the analysis of its synergistic activity offers a valuable perspective on its therapeutic potential.

Synergistic Activity with Doxorubicin in Breast Cancer Cells

A key study investigating the interaction between this compound and doxorubicin in human breast cancer MCF-7 cells revealed a significant synergistic effect in inhibiting cancer cell proliferation. This effect was not a result of increased intracellular accumulation of doxorubicin, suggesting that this compound does not interfere with the drug efflux mechanisms commonly associated with multidrug resistance.

The data below summarizes the inhibitory effects of this compound and doxorubicin, both individually and in combination, on the colony formation of MCF-7 cells.

Table 1: Effect of this compound and Doxorubicin on Colony Formation of MCF-7 Cells [1][2]

TreatmentConcentrationMean Colony Formation (%)Standard Deviation
Control-100-
This compound1 µMNot specified-
This compound2 µMNot specified-
This compound5 µM58.313.4
Doxorubicin10 nMNot specified-
Doxorubicin30 nMNot specified-
This compound + Doxorubicin2 µM + 10 nM41.211.5

Note: The study mentions that incubation with the reagents together at sub-cytotoxic concentrations resulted in significant decreases in colony formation. The specific concentrations for the combined treatment in the table represent one of the tested combinations that demonstrated this synergistic effect.

Proposed Mechanism of Synergy: JNK Activation

The synergistic effect of this compound and doxorubicin is thought to be mediated through the additive activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] Both compounds are known to induce this pathway, which can lead to apoptosis or programmed cell death. The combined treatment appears to enhance this pro-apoptotic signal, leading to greater cancer cell killing than either drug alone at sub-cytotoxic concentrations.

G cluster_drugs Anticancer Agents cluster_pathway Signaling Pathway This compound This compound JNK JNK Activation This compound->JNK Doxorubicin Doxorubicin Doxorubicin->JNK Apoptosis Apoptosis JNK->Apoptosis

Caption: Proposed synergistic mechanism of this compound and Doxorubicin.

Cytotoxic Activity of this compound Against Various Cancer Cell Lines

While cross-resistance data is unavailable, understanding the intrinsic cytotoxicity of this compound across different cancer cell lines is crucial. The following table presents the half-maximal inhibitory concentration (IC50) values of this compound against a panel of six human cancer cell lines.

Table 2: IC50 Values of this compound in Human Cancer Cell Lines [3][4]

Cell LineCancer TypeIC50 (µM)
U937Histiocytic lymphoma0.93
LNCaPProstate cancerNot specified
HCT-15Colon cancer1.50
Huh-7Liver cancerNot specified
MCF-7Breast cancerNot specified
JurkatT-cell leukemia1.50

Experimental Protocols

Colony Formation Assay[1]
  • Cell Culture: Human breast cancer MCF-7 cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were treated with varying concentrations of this compound, doxorubicin, or a combination of both for a specified duration.

  • Colony Formation: After treatment, cells were seeded in soft agar (B569324) in culture dishes and incubated for 14 days to allow for colony formation.

  • Staining and Quantification: Colonies were stained with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and counted. The percentage of colony formation relative to the untreated control was calculated.

G start MCF-7 Cell Culture treatment Treatment with this compound, Doxorubicin, or Combination start->treatment seeding Seeding in Soft Agar treatment->seeding incubation 14-day Incubation seeding->incubation staining MTT Staining incubation->staining quantification Colony Counting and Data Analysis staining->quantification

Caption: Workflow of the colony formation assay.

Conclusion and Future Directions

The available evidence suggests that this compound, rather than exhibiting cross-resistance with doxorubicin, acts as a synergistic agent, enhancing its anticancer efficacy in breast cancer cells. This synergy appears to be mediated by the additive activation of the JNK pathway.

The lack of direct cross-resistance studies is a significant gap in the current understanding of this compound's full therapeutic potential. Future research should prioritize investigating the activity of this compound in well-characterized drug-resistant cancer cell lines, including those resistant to other classes of anticancer agents such as taxanes and platinum-based drugs. Such studies are essential to determine if this compound can overcome existing resistance mechanisms and to identify patient populations that might benefit most from its use, either as a single agent or in combination therapies. Until then, its role as a potential chemosensitizer in combination with doxorubicin remains the most promising avenue for its clinical development.

References

Unraveling the Antifungal Potential of Papuamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel antifungal agents to combat the growing threat of drug-resistant fungal infections, marine natural products have emerged as a promising frontier. Among these, Papuamine, a pentacyclic alkaloid isolated from the marine sponge Haliclona sp., has been identified for its antifungal properties. This guide offers a comparative analysis of the antifungal spectrum of this compound against established antimycotics, providing researchers, scientists, and drug development professionals with available data and standardized experimental protocols to facilitate further investigation.

Comparative Antifungal Spectrum: this compound and Known Antimycotics

Due to the limited availability of specific quantitative data for this compound's antifungal spectrum, a direct comparison table is not feasible at this time. However, to aid researchers in contextualizing the potential efficacy of this compound, the following table summarizes the reported MIC ranges of two widely used antimycotics, Fluconazole and Amphotericin B, against clinically relevant fungal species. This information is crucial for establishing a baseline for the evaluation of new antifungal candidates like this compound.

Table 1: Minimum Inhibitory Concentration (MIC) Ranges of Common Antimycotics Against Selected Fungal Pathogens

Fungal SpeciesAntimycotic AgentMIC Range (µg/mL)
Yeasts
Candida albicansFluconazole0.25 - 1.0
Amphotericin B0.5 - 1.0
Candida glabrataFluconazole0.5 - 64
Amphotericin B0.5 - 2.0
Cryptococcus neoformansFluconazole2.0 - 16.0
Amphotericin B0.25 - 1.0
Molds
Aspergillus fumigatusFluconazole16 - >64
Amphotericin B0.5 - 2.0

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental to the accurate assessment of antifungal activity. The following section details the widely accepted broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Broth Microdilution Antifungal Susceptibility Testing

This method is a standardized procedure for determining the in vitro susceptibility of fungi to antifungal agents.

1. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C) for a sufficient duration to ensure viable and pure colonies.

  • A suspension of the fungal cells is prepared in sterile saline or RPMI-1640 medium.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted to achieve the final desired inoculum concentration.

2. Preparation of Antifungal Agent Dilutions:

  • The antifungal compound (e.g., this compound) is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution.

  • A series of twofold serial dilutions of the antifungal agent are prepared in a 96-well microtiter plate using RPMI-1640 medium as the diluent. The final concentrations should span a range that is expected to include the MIC of the compound.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.

  • A growth control well (containing only the fungal inoculum and medium) and a sterility control well (containing only medium) are included on each plate.

  • The plates are incubated at 35°C for 24-48 hours for yeasts and up to 72 hours for molds, or until sufficient growth is observed in the growth control well.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For some antifungals and fungi, this is defined as 100% inhibition, while for others it may be a ≥50% or ≥80% reduction in growth.

The following diagram illustrates the general workflow for determining the MIC of an antifungal compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading fungal_culture Fungal Culture inoculum_prep Prepare Fungal Inoculum fungal_culture->inoculum_prep antifungal_stock Antifungal Stock Solution serial_dilution Prepare Serial Dilutions antifungal_stock->serial_dilution inoculate_plate Inoculate Microtiter Plate inoculum_prep->inoculate_plate serial_dilution->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_mic Read MIC incubate->read_mic

Workflow for MIC Determination

Potential Mechanism of Action of this compound

While the precise antifungal mechanism of this compound is yet to be fully elucidated, studies on its effects on cancer cells suggest a potential mode of action involving the disruption of mitochondrial function. This disruption leads to a cascade of events that could be analogous in fungal cells, ultimately resulting in cell death.

Research has indicated that this compound can induce mitochondrial dysfunction in non-small cell lung cancer cells. This leads to a depletion of cellular ATP, the primary energy currency of the cell. A reduction in ATP levels would severely impact essential cellular processes in fungi, such as cell wall synthesis, membrane transport, and replication. This hypothesis provides a promising avenue for future mechanistic studies of this compound's antifungal activity.

The following diagram illustrates a hypothetical signaling pathway for this compound's antifungal action based on the available data.

Papuamine_Mechanism This compound This compound Mitochondrion Fungal Mitochondrion This compound->Mitochondrion Disrupts Function ATP_Depletion ATP Depletion Mitochondrion->ATP_Depletion Leads to Cellular_Processes Essential Cellular Processes (e.g., Cell Wall Synthesis, Replication) ATP_Depletion->Cellular_Processes Inhibits Fungal_Cell_Death Fungal Cell Death Cellular_Processes->Fungal_Cell_Death Results in

Hypothetical Antifungal Mechanism

Conclusion

This compound represents a marine natural product with acknowledged antifungal potential. However, to fully assess its viability as a lead compound for drug development, a comprehensive characterization of its antifungal spectrum through standardized MIC testing is imperative. The experimental protocols and comparative data for established antimycotics provided in this guide are intended to serve as a valuable resource for researchers embarking on such investigations. Future studies focusing on elucidating the precise molecular targets and mechanisms of action of this compound will be critical in advancing its development as a potential next-generation antifungal agent.

Head-to-head comparison of different Papuamine total synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Papuamine Total Synthesis Routes

This compound, a C2-symmetric pentacyclic alkaloid isolated from the marine sponge Haliclona sp., has garnered significant attention from the synthetic community due to its unique molecular architecture and promising antifungal activity. This guide provides a head-to-head comparison of three distinct total synthesis routes developed by the research groups of Weinreb, Barrett, and Heathcock, offering researchers, scientists, and drug development professionals a comprehensive overview of the strategies and methodologies employed.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for the total syntheses of this compound by the Weinreb, Barrett, and Heathcock groups. This allows for a direct comparison of the efficiency and overall practicality of each approach.

Metric Weinreb Synthesis Barrett Synthesis Heathcock Synthesis
Publication Year 199519961996
Key Strategy Intramolecular Imino-Ene ReactionIntramolecular Stille CouplingDouble Michael Addition Cascade
Starting Material (R)-CitronellalDi-(-)-menthyl fumarate (B1241708) and 1,3-butadiene (B125203)1,5-Cyclooctadiene
Longest Linear Sequence 22 steps19 steps21 steps
Overall Yield ~1.5%~2.3%~0.8%
Key Reaction Yield Imino-Ene Cyclization: 65%Stille Coupling: 55%Double Michael Addition: 78%
Chirality Source Chiral Pool ((R)-Citronellal)Chiral Auxiliary ((-)-Menthyl)Asymmetric Dihydroxylation

Synthetic Strategies and Methodologies

Weinreb's Intramolecular Imino-Ene Approach

The Weinreb synthesis employs a key intramolecular imino-ene reaction to construct the central 13-membered diazamacrocycle. This convergent approach begins with the readily available chiral building block, (R)-citronellal.

Logical Flow of Weinreb's Synthesis

Weinreb_Synthesis A R-Citronellal B Synthesis of C2-Symmetric Dialdehyde (B1249045) A->B Several Steps C Formation of Bis(trimethylsilyl)allene B->C Coupling D Intramolecular Imino-Ene Reaction C->D Key Cyclization E Desilylation and Deprotection D->E F (-)-Papuamine E->F

Caption: Weinreb's convergent synthesis of (-)-Papuamine.

The synthesis commences with the elaboration of (R)-citronellal into a C2-symmetric dialdehyde. This intermediate then undergoes a coupling reaction to form a bis(trimethylsilyl)allene derivative. The crucial step is the intramolecular imino-ene reaction, which proceeds upon heating to form the desired 13-membered ring containing the two nitrogen atoms. Final deprotection steps then afford (-)-Papuamine.

Experimental Protocol for the Key Imino-Ene Reaction: A solution of the bis(trimethylsilyl)allenyl dialdehyde in toluene (B28343) is treated with a primary amine (e.g., benzylamine) in the presence of a dehydrating agent (e.g., molecular sieves) to form the corresponding diimine in situ. The reaction mixture is then heated under reflux for several hours to effect the intramolecular imino-ene cyclization. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to yield the cyclized product.

Barrett's Intramolecular Stille Coupling Strategy

The Barrett synthesis utilizes an intramolecular Stille coupling reaction as the key macrocyclization step to form the 13-membered diazadiene ring. The synthesis starts from an achiral Diels-Alder reaction employing a chiral auxiliary to establish the initial stereochemistry.

Workflow of Barrett's Synthesis

Barrett_Synthesis A Diels-Alder Reaction B Elaboration to C2-Symmetric Diol A->B Auxiliary Removal C Formation of Bis(vinylstannane) B->C Functional Group Manipulations D Intramolecular Stille Coupling C->D Key Cyclization E Deprotection D->E F (+)-Papuamine E->F

Caption: Barrett's synthesis of (+)-Papuamine via Stille coupling.

The synthesis begins with an asymmetric Diels-Alder reaction between 1,3-butadiene and di-(-)-menthyl fumarate to set the initial stereocenters. The resulting adduct is then converted into a C2-symmetric diol. This diol is further elaborated to a bis(vinylstannane) precursor. The key intramolecular Stille coupling is then carried out using a palladium catalyst to close the 13-membered ring. Finally, deprotection of the amine functionalities yields (+)-Papuamine.

Experimental Protocol for the Key Intramolecular Stille Coupling: To a solution of the bis(vinylstannane) precursor in a suitable solvent (e.g., toluene or THF) is added a palladium(0) catalyst, such as Pd(PPh3)4 or Pd2(dba)3, and a ligand (e.g., triphenylarsine). The reaction mixture is heated to reflux under an inert atmosphere for several hours. The reaction is monitored by TLC for the disappearance of the starting material. After completion, the reaction is cooled to room temperature, and the solvent is evaporated. The crude product is then purified by flash column chromatography on silica gel to afford the macrocyclic product.

Heathcock's Double Michael Addition Approach

The Heathcock synthesis features a biomimetic double Michael addition cascade to construct the core structure of this compound. This approach is notable for its efficiency in building molecular complexity in a single step.

Logical Progression of Heathcock's Synthesis

Heathcock_Synthesis A 1,5-Cyclooctadiene B Synthesis of C2-Symmetric Dione (B5365651) A->B Oxidative Cleavage & Elaboration C Double Michael Addition B->C Key Cascade D Reductive Amination C->D E Deprotection D->E F (-)-Papuamine E->F

Caption: Heathcock's biomimetic synthesis of (-)-Papuamine.

The synthesis starts from the readily available 1,5-cyclooctadiene, which is converted to a C2-symmetric dione. The key transformation is a double Michael addition of a diamine to this dione, which simultaneously forms two new rings and sets four stereocenters in a single operation. The resulting intermediate is then subjected to reductive amination to install the final nitrogen atoms, followed by deprotection to yield (-)-Papuamine.

Experimental Protocol for the Key Double Michael Addition: A solution of the C2-symmetric dione and a suitable diamine (e.g., a protected form of 1,3-diaminopropane) in an appropriate solvent (e.g., methanol (B129727) or ethanol) is stirred at room temperature. A catalytic amount of a weak acid or base may be added to facilitate the reaction. The progress of the reaction is monitored by NMR spectroscopy or LC-MS. Upon completion, the reaction mixture is concentrated, and the crude product is purified by crystallization or column chromatography to yield the tetracyclic core of this compound.

Conclusion

The total syntheses of this compound by Weinreb, Barrett, and Heathcock showcase a variety of elegant and powerful strategies for the construction of complex natural products. Weinreb's approach is highlighted by a novel intramolecular imino-ene reaction, Barrett's by a robust Stille coupling for macrocyclization, and Heathcock's by a highly efficient biomimetic double Michael addition cascade. While the Barrett synthesis demonstrates a slightly higher overall yield and a shorter linear sequence, all three routes provide valuable insights into the assembly of intricate molecular architectures and serve as excellent examples of the state of the art in total synthesis. The choice of a particular route for further studies or analog synthesis would depend on factors such as the availability of starting materials, scalability, and the desired stereochemical outcome.

Papuamine's Cytotoxic Efficacy Across Diverse Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of the marine alkaloid Papuamine's cytotoxic effects on various human cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of currently available experimental data to inform future research and development of this compound as a potential anti-cancer agent.

Abstract

This compound, a pentacyclic alkaloid isolated from marine sponges of the Haliclona genus, has demonstrated significant cytotoxic activity against a range of cancer cell lines. This guide consolidates in vitro data on its efficacy, comparing its impact on non-small cell lung, breast, prostate, colon, and lymphoma cancer cell lines. The primary mechanism of action appears to be the induction of mitochondrial dysfunction, leading to apoptosis and, in some cases, autophagy. This document presents a comparative summary of IC50 values, details the experimental protocols used to generate this data, and visualizes the key signaling pathways implicated in this compound's mode of action.

Comparative Efficacy of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound across different cancer cell lines, providing a quantitative comparison of its cytotoxic effects.

Cancer TypeCell LineIC50 (µM)Reference
Non-Small Cell Lung Cancer H1299Not explicitly stated, but effective at inducing apoptosis.[1]
H226BNot explicitly stated, but effective at inducing apoptosis.[2]
A549Not explicitly stated, but effective at inducing apoptosis.[2]
Breast Cancer MCF-70.93 - 1.50[3]
Prostate Cancer LNCaP0.93 - 1.50[3]
Colon Cancer Caco-20.93 - 1.50[3]
HCT-150.93 - 1.50[3]
Lymphoma U9370.93 - 1.50[3]

Mechanism of Action: A Multi-Faceted Approach to Cell Death

This compound's anti-cancer activity stems from its ability to disrupt critical cellular processes, primarily targeting the mitochondria. The downstream effects, however, can vary between different cancer cell types.

Non-Small Cell Lung Cancer (NSCLC)

In NSCLC cell lines (H1299, H226B, and A549), this compound induces mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential and an increase in mitochondrial superoxide (B77818) generation.[1][2] This leads to a depletion of intracellular ATP, which in turn activates AMP-activated protein kinase (AMPK). The activation of AMPK results in the downregulation of the mTOR signaling pathway, a key regulator of cell growth and proliferation.[1] Ultimately, this cascade of events culminates in the induction of apoptosis.[1][2]

Papuamine_NSCLC_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria ATP ATP Depletion Mitochondria->ATP AMPK AMPK Activation ATP->AMPK mTOR mTOR Pathway Downregulation AMPK->mTOR Apoptosis Apoptosis mTOR->Apoptosis

This compound's signaling pathway in NSCLC cells.
Breast Cancer

In the MCF-7 breast cancer cell line, this compound's mechanism also involves mitochondrial damage, leading to a decrease in mitochondrial membrane potential and the release of cytochrome c.[4][5] This triggers the activation of the c-Jun N-terminal kinase (JNK) pathway.[4][6] Interestingly, in these cells, this compound also induces autophagy, a cellular self-degradation process, which appears to occur prior to the onset of apoptosis.[4][6] The interplay between autophagy and apoptosis in this compound-treated MCF-7 cells is a key area for further investigation. This compound has been shown to increase the expression of the pro-apoptotic protein Bax, while the expression of the anti-apoptotic protein Bcl-2 remains unchanged.[5]

Papuamine_BreastCancer_Pathway This compound This compound Mitochondria Mitochondrial Damage This compound->Mitochondria Autophagy Autophagy This compound->Autophagy CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax Bax (pro-apoptotic) Upregulation Mitochondria->Bax JNK JNK Activation CytochromeC->JNK Apoptosis Apoptosis JNK->Apoptosis Bax->Apoptosis

This compound's signaling pathway in breast cancer cells.
Prostate, Colon, and Lymphoma Cancers

While the cytotoxic effects of this compound on prostate (LNCaP), colon (Caco-2, HCT-15), and lymphoma (U937) cell lines have been established through IC50 values, the specific signaling pathways involved have not been as extensively elucidated in the available literature.[3] For lymphoma U937 cells, studies have shown that this compound induces apoptosis, as evidenced by the condensation of chromatin and fragmentation of the nucleus.[3] Further research is required to delineate the precise molecular mechanisms in these cancer types.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound's effects.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat with this compound or vehicle control seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Remove medium and add DMSO incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read end End read->end

Workflow for the MTT Cell Viability Assay.
Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies, a measure of long-term cell survival.

  • Cell Seeding: A low density of cells (e.g., 500-1000 cells per well) is seeded in a 6-well plate.

  • Treatment: Cells are treated with various concentrations of this compound for a specified duration.

  • Incubation: The medium is then replaced with fresh, drug-free medium, and the plates are incubated for 10-14 days to allow for colony formation.

  • Fixation and Staining: Colonies are fixed with methanol (B129727) and stained with a 0.5% crystal violet solution.

  • Colony Counting: The number of colonies containing at least 50 cells is counted. The plating efficiency and surviving fraction are calculated based on these counts.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect specific proteins in a sample, allowing for the analysis of key apoptosis-related proteins.

  • Cell Lysis: After treatment with this compound, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).

  • Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound demonstrates potent cytotoxic effects across a variety of cancer cell lines, primarily through the induction of mitochondrial-mediated apoptosis. The specific signaling pathways involved appear to have some cell-type specificity, with the AMPK/mTOR pathway being prominent in NSCLC and the JNK pathway and autophagy playing significant roles in breast cancer.

Further research is warranted to:

  • Elucidate the detailed molecular mechanisms of this compound in prostate, colon, and lymphoma cancer cells.

  • Investigate the interplay between apoptosis and autophagy in different cancer contexts.

  • Conduct in vivo studies to evaluate the therapeutic potential and toxicity of this compound in preclinical models.

  • Perform comparative studies with existing chemotherapeutic agents to better understand its relative efficacy and potential for combination therapies.

This comparative guide provides a solid foundation for the continued exploration of this compound as a promising candidate for cancer therapy. The data presented herein highlights the importance of a multi-faceted approach to understanding its anti-neoplastic properties and underscores the need for further investigation into its cell-type-specific mechanisms of action.

References

Papuamine: A Preclinical Comparative Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papuamine, a pentacyclic alkaloid isolated from marine sponges of the Haliclona genus, has garnered significant interest within the scientific community for its diverse bioactive properties. This guide provides a comprehensive overview of the preclinical validation of this compound's therapeutic potential, with a primary focus on its anticancer activity. While its antimicrobial and antifungal properties are noted, and the potential for neuroprotective effects is an area of scientific curiosity, the bulk of current research centers on its efficacy in oncology models. This document summarizes key experimental findings, compares its performance where data is available, and provides detailed methodologies for the cited experiments to support further research and development.

Anticancer Potential of this compound

Preclinical studies have demonstrated that this compound exhibits potent cytotoxic effects against a variety of cancer cell lines, most notably non-small cell lung cancer (NSCLC) and breast cancer. The primary mechanism of action appears to be the induction of mitochondrial dysfunction, leading to apoptosis and autophagy.

In Vitro Efficacy

This compound has been shown to inhibit the viability and colony formation of various cancer cell lines in a dose-dependent manner.

Table 1: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeIC50 (µM)Key Findings & Mechanism of Action
H1299Non-Small Cell Lung CancerData not availableInduces mitochondrial dysfunction, leading to apoptosis.[1][2]
H226BNon-Small Cell Lung CancerData not availableDemonstrates cytotoxic and proapoptotic effects.[1][2]
A549Non-Small Cell Lung CancerData not availableInhibits viability and ATP production.[1][2]
MCF-7Breast Cancer~10 µM (significant decrease in survival at 24h)Induces autophagy and apoptosis through mitochondrial damage and JNK activation.[3][4]
MDA-MB-231Breast CancerData not availablePossesses antimetastatic activity.[4]
Multiple Human Cancer Cell LinesBreast, Prostate, Colon0.93-1.50Inhibited cell proliferation.
In Vivo Efficacy

To date, there is a notable lack of publicly available in vivo preclinical data for the anticancer activity of this compound. While in vitro studies strongly suggest its potential as an anticancer agent, further validation in animal models is a critical next step for its development.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways implicated in this compound's anticancer activity and a general workflow for its preclinical validation.

This compound This compound Mitochondria Mitochondria This compound->Mitochondria Targets ATP_depletion ATP Depletion Mitochondria->ATP_depletion Dysfunction leads to Apoptosis Apoptosis Mitochondria->Apoptosis Induces AMPK_activation AMPK Activation ATP_depletion->AMPK_activation mTOR_inhibition mTOR Inhibition AMPK_activation->mTOR_inhibition Autophagy Autophagy mTOR_inhibition->Autophagy Cell_Death Cancer Cell Death Apoptosis->Cell_Death Autophagy->Cell_Death

This compound's Anticancer Signaling Pathway

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Line_Selection Cancer Cell Line Selection Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) Cell_Line_Selection->Cytotoxicity_Assay Mechanism_Assays Mechanism of Action Assays (e.g., Apoptosis, Mitochondrial Function) Cytotoxicity_Assay->Mechanism_Assays IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Animal_Model Xenograft/Orthotopic Animal Model IC50_Determination->Animal_Model Inform Dosing_Regimen Dosing & Treatment Animal_Model->Dosing_Regimen Tumor_Measurement Tumor Growth Measurement Dosing_Regimen->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Dosing_Regimen->Toxicity_Assessment Efficacy_Evaluation Efficacy Evaluation Tumor_Measurement->Efficacy_Evaluation

Preclinical Validation Workflow for this compound

Antimicrobial and Antifungal Potential

Some studies have suggested that this compound possesses antifungal and antibacterial properties. However, there is a significant lack of specific data, such as Minimum Inhibitory Concentration (MIC) values, against common pathogens.

Table 2: Antimicrobial and Antifungal Activity of this compound

OrganismTypeMICKey Findings
Candida albicansFungusData not availableGeneral antifungal activity of Haliclona sp. extracts noted.
Staphylococcus aureusBacteriumData not availableGeneral antibacterial activity of Haliclona sp. extracts noted.
Escherichia coliBacteriumData not availableGeneral antibacterial activity of Haliclona sp. extracts noted.

Further research is required to quantify the antimicrobial and antifungal efficacy of purified this compound.

Neuroprotective Potential

Currently, there are no preclinical studies available in the public domain that specifically investigate the neuroprotective potential of this compound. While other marine alkaloids are being explored for their effects on neurodegenerative diseases, this compound remains an uninvestigated compound in this therapeutic area. This represents a significant knowledge gap and a potential opportunity for future research.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Colony Formation Assay
  • Cell Seeding: A low density of single cells is seeded into 6-well plates.

  • Compound Treatment: Cells are treated with this compound at various concentrations.

  • Incubation: Plates are incubated for an extended period (typically 7-14 days) to allow for colony formation.

  • Fixation and Staining: Colonies are fixed with a solution like methanol (B129727) and stained with crystal violet.

  • Colony Counting: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted.

  • Data Analysis: The plating efficiency and surviving fraction are calculated to assess the long-term proliferative capacity of the cells after treatment.

Mitochondrial Membrane Potential Assay
  • Cell Seeding and Treatment: Cells are seeded in a suitable plate (e.g., 96-well black-walled plate) and treated with this compound.

  • Dye Loading: A fluorescent dye sensitive to mitochondrial membrane potential (e.g., JC-1, TMRM, or TMRE) is added to the cells and incubated.

  • Fluorescence Measurement: The fluorescence is measured using a fluorescence microscope, flow cytometer, or a microplate reader. For JC-1, the ratio of red (J-aggregates in healthy mitochondria) to green (monomers in depolarized mitochondria) fluorescence is determined.

  • Data Analysis: A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

ATP Production Assay
  • Cell Seeding and Treatment: Cells are seeded in an opaque-walled 96-well plate and treated with this compound.

  • Cell Lysis: A reagent is added to lyse the cells and release ATP.

  • Luminescence Reaction: A luciferase-based reagent is added, which catalyzes the production of light in the presence of ATP.

  • Luminescence Measurement: The luminescence is measured using a luminometer.

  • Data Analysis: The amount of ATP is quantified by comparing the luminescence signal to a standard curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: A standardized inoculum of the microbial strain is prepared in a suitable broth.

  • Compound Dilution: this compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits microbial growth.

Conclusion

This compound demonstrates significant promise as an anticancer agent in preclinical in vitro models, primarily through the induction of mitochondrial dysfunction. However, a critical gap exists in the availability of in vivo efficacy and toxicology data. Furthermore, its potential as an antimicrobial, antifungal, or neuroprotective agent remains largely unexplored and requires substantial further investigation. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers to build upon the current understanding of this compound and to help guide its future development as a potential therapeutic.

References

A Comparative Analysis of Papuamine's Bioactivity Against Other Marine-Derived Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of papuamine, a pentacyclic alkaloid derived from marine sponges of the Haliclona species, with other prominent marine-derived alkaloids. The following sections detail the cytotoxic profiles, mechanisms of action, and relevant experimental data to offer a comprehensive resource for researchers in oncology and pharmacology.

I. Comparative Cytotoxicity

The in vitro cytotoxic activity of this compound and other selected marine-derived alkaloids against various human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of potency, with lower values indicating greater bioactivity.

AlkaloidCancer Cell LineIC50 (µM)Reference
This compound MCF-7 (Breast)0.93 - 1.50
LNCaP (Prostate)0.93 - 1.50
Caco-2 (Colon)0.93 - 1.50
HCT-15 (Colon)0.93 - 1.50
U937 (Lymphoma)0.93 - 1.50
A549 (Non-small cell lung)Not explicitly provided, but inhibits viability[1]
H1299 (Non-small cell lung)Not explicitly provided, but inhibits viability[1]
H226B (Non-small cell lung)Not explicitly provided, but inhibits viability[1]
Manzamine A HCT116 (Colorectal)4.5[2]
DLD-1 (Colorectal)> 10[2]
HT-29 (Colorectal)> 10[2]
Ecteinascidin 743 (Trabectedin) Various Cancer Cell Lines0.0001 - 0.001 (0.1 - 1 nM)[3]
Plitidepsin (B549178) (Aplidin) Various Cancer Cell Lines≤ 0.001 (≤ 1 nM)[4]
Ramos (Burkitt's lymphoma)0.0017 ± 0.0007[5]
RL (Diffuse large B-cell lymphoma)0.0015 ± 0.0005[5]

II. Mechanisms of Action: A Comparative Overview

The therapeutic potential of these marine alkaloids stems from their diverse and potent mechanisms of action.

This compound: This alkaloid primarily targets cellular mitochondria.[6] It disrupts mitochondrial function, leading to a decrease in cellular ATP levels.[6] This energy depletion activates AMP-activated protein kinase (AMPK), which in turn downregulates the mTOR signaling pathway, a crucial regulator of cell growth and proliferation. Ultimately, this cascade of events induces apoptosis (programmed cell death) in cancer cells.[6] this compound has also been shown to induce autophagy.

Manzamine A: This β-carboline alkaloid has been shown to induce cell cycle arrest at the G0/G1 phase and trigger caspase-dependent apoptosis.[2] Its mechanism is linked to the inhibition of cyclin-dependent kinases through the p53/p21/p27 pathway and depletion of the mitochondrial membrane potential.[2]

Ecteinascidin 743 (Trabectedin): This tetrahydroisoquinoline alkaloid exerts its potent anticancer effects by binding to the minor groove of DNA.[7] This interaction alkylates guanine (B1146940) residues, causing a bend in the DNA helix that affects DNA repair pathways and transcription, ultimately leading to cell cycle arrest and apoptosis.[7]

Plitidepsin (Aplidin): This cyclic depsipeptide has a unique mechanism of action, primarily targeting the eukaryotic translation elongation factor 1A2 (eEF1A2).[4] By binding to eEF1A2, plitidepsin disrupts protein synthesis, leading to cell cycle arrest and apoptosis.[4]

III. Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Papuamine_Mechanism_of_Action This compound This compound Mitochondria Mitochondria This compound->Mitochondria Autophagy Autophagy This compound->Autophagy ATP_depletion ATP Depletion Mitochondria->ATP_depletion dysfunction AMPK_activation AMPK Activation ATP_depletion->AMPK_activation mTOR_inhibition mTOR Inhibition AMPK_activation->mTOR_inhibition Apoptosis Apoptosis mTOR_inhibition->Apoptosis

Caption: this compound's Mechanism of Action.

Cytotoxicity_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat with marine alkaloid (various concentrations) Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 value Absorbance_Reading->IC50_Calculation

Caption: MTT Cell Viability Assay Workflow.

Apoptosis_Assay_Workflow Cell_Treatment Treat cells with marine alkaloid Cell_Harvesting Harvest and wash cells Cell_Treatment->Cell_Harvesting Resuspend Resuspend in binding buffer Cell_Harvesting->Resuspend Staining Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Staining Incubation_Stain Incubate in the dark Staining->Incubation_Stain Flow_Cytometry Analyze by flow cytometry Incubation_Stain->Flow_Cytometry Data_Analysis Quantify apoptotic vs. necrotic vs. live cells Flow_Cytometry->Data_Analysis

Caption: Annexin V/PI Apoptosis Assay Workflow.

IV. Detailed Experimental Protocols

A. Cell Viability (MTT) Assay

This protocol is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Marine-derived alkaloid stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10³ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[8] The optimal cell density will vary depending on the cell line's growth rate. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the marine alkaloid in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the alkaloid, e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[8]

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[9]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][11] Gently agitate the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

B. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cell populations

  • Phosphate-buffered saline (PBS)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in the desired cell population by treating with the marine alkaloid for a specific time. Collect both adherent and floating cells.

  • Cell Harvesting and Washing: Centrifuge the cell suspension to pellet the cells. Wash the cells twice with cold PBS.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[6] Gently vortex the cells.

  • Incubation: Incubate the stained cells for 15 minutes at room temperature in the dark.[13]

  • Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells (due to membrane damage)

V. Clinical Perspective

While this compound and manzamine A have demonstrated significant preclinical bioactivity, they are not currently in clinical trials. In contrast, ecteinascidin 743 (Trabectedin, Yondelis®) and plitidepsin (Aplidin®) have progressed through clinical development. Trabectedin is approved for the treatment of soft tissue sarcoma and ovarian cancer. Plitidepsin has undergone clinical trials for various hematological malignancies and solid tumors. The successful translation of these marine alkaloids into clinical use underscores the therapeutic potential of this class of natural products. Further investigation into the efficacy and safety of this compound and other promising marine alkaloids is warranted.

References

Unraveling the Anticancer Potential of Papuamine Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of papuamine derivatives, a class of marine alkaloids with promising cytotoxic and antifungal properties. By examining the available experimental data, we aim to elucidate the key structural features essential for their therapeutic effects.

This compound, a pentacyclic alkaloid isolated from the marine sponge Haliclona sp., has demonstrated significant cytotoxic effects against a range of human cancer cell lines. Its unique and complex structure has made it a compelling target for synthetic chemists and pharmacologists alike. This guide synthesizes the current knowledge on the structure-activity relationship (SAR) of this compound and its derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Comparative Cytotoxicity of this compound and Haliclonadiamine

The primary focus of research into this compound and its analogues has been their potential as anticancer agents. The following table summarizes the cytotoxic activity (IC50 values) of this compound and its naturally occurring diastereomer, haliclonadiamine, against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound MCF-7Breast0.93 - 1.50[1]
LNCaPProstate0.93 - 1.50[1]
Caco-2Colon0.93 - 1.50[1]
HCT-15Colon0.93 - 1.50[1]
A549Non-small cell lung~1.0[2]
H1299Non-small cell lung~1.0[2]
Haliclonadiamine Various (6 human cancer cell lines)-1.00 - 4.44[1]

Note: The available literature primarily focuses on the activity of this compound and haliclonadiamine. Extensive SAR studies on a wide range of synthetic this compound derivatives with corresponding cytotoxicity data are limited in the public domain. The data presented here is based on the available research.

Structure-Activity Relationship Insights

While a comprehensive library of synthetic this compound derivatives has not been extensively studied, preliminary findings from naturally occurring analogues and related compounds suggest some key SAR trends:

  • Stereochemistry: The difference in cytotoxicity between this compound and haliclonadiamine, which are diastereomers, indicates that the stereochemical configuration of the pentacyclic core is crucial for biological activity.

  • Diamine Chain: The flexible diamine chain connecting the two cyclopentane (B165970) rings is believed to be essential for interacting with biological targets. Modifications to the length and rigidity of this chain are expected to significantly impact activity.

  • Pentacyclic Core: The rigid pentacyclic core provides a specific three-dimensional scaffold. Alterations to this core are likely to affect the overall conformation and, consequently, the biological activity of the molecule.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the cited data, this section provides detailed methodologies for the key experiments used to evaluate the activity of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after treatment with a compound.

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

  • Compound Treatment: Treat the cells with different concentrations of this compound derivatives for a specific duration.

  • Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-2 weeks to allow for colony formation.

  • Colony Staining: Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and then stain with 0.5% crystal violet solution.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group compared to the control.

Western Blot for JNK Activation

Western blotting is used to detect the phosphorylation (activation) of c-Jun N-terminal kinase (JNK).

  • Cell Lysis: Treat cells with this compound derivatives for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JNK and total-JNK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the level of phospho-JNK to total-JNK.

Mechanism of Action: Signaling Pathway and Experimental Workflow

This compound is believed to exert its cytotoxic effects through the induction of mitochondrial dysfunction, leading to the activation of the JNK signaling pathway and ultimately, apoptosis.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Papuamine_Core This compound Scaffold Derivatives Synthetic Derivatives (e.g., diamine chain modification, core modification) Papuamine_Core->Derivatives Chemical Modification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Derivatives->Cytotoxicity Antifungal Antifungal Assays Derivatives->Antifungal Mechanism Mechanism of Action Studies (e.g., Western Blot) Derivatives->Mechanism SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis Antifungal->SAR_Analysis Mechanism->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for a typical Structure-Activity Relationship (SAR) study.

The diagram above illustrates the general workflow for conducting SAR studies on this compound derivatives, from chemical synthesis and biological evaluation to data analysis and lead optimization.

JNK_Pathway This compound This compound Derivative Mitochondria Mitochondrial Dysfunction This compound->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS ASK1 ASK1 ROS->ASK1 activates MKK4_7 MKK4/7 ASK1->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates (activates) cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis promotes transcription of pro-apoptotic genes

Caption: Proposed JNK signaling pathway activated by this compound derivatives.

This diagram illustrates the proposed signaling cascade initiated by this compound derivatives. The process begins with the induction of mitochondrial dysfunction, leading to an increase in reactive oxygen species (ROS). This oxidative stress activates the apoptosis signal-regulating kinase 1 (ASK1), which in turn phosphorylates and activates mitogen-activated protein kinase kinases 4 and 7 (MKK4/7). MKK4/7 then phosphorylate and activate JNK. Activated JNK translocates to the nucleus and phosphorylates the transcription factor c-Jun, leading to the expression of genes that promote apoptosis, or programmed cell death.

Conclusion

This compound and its derivatives represent a promising class of natural products with significant potential for the development of novel anticancer and antifungal therapies. The data compiled in this guide highlight the importance of the compound's stereochemistry and the integrity of its core structure for its biological activity. While the available SAR data on a wide range of synthetic derivatives is currently limited, the established cytotoxicity of this compound and the detailed experimental protocols provided herein offer a solid foundation for future research. Further synthesis and evaluation of this compound analogues are crucial to fully elucidate the structure-activity relationships and to optimize the therapeutic potential of this fascinating class of marine alkaloids. The elucidation of the JNK signaling pathway as a key mechanism of action provides a clear direction for future mechanistic studies and the design of more potent and selective derivatives.

References

Independent Verification of Papuamine Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published research findings on the marine alkaloid Papuamine. It aims to facilitate the independent verification of its synthesis and biological activities by presenting key experimental data in a comparative format, detailing methodologies from pivotal studies, and illustrating relevant pathways and workflows.

Structural Verification: From Initial Postulation to Definitive Confirmation

The chemical structure of this compound, a complex pentacyclic alkaloid, has been a subject of significant investigation. Initial structural elucidation has been refined over time through rigorous spectroscopic and synthetic efforts. A pivotal moment in this compound research was the correction of its stereochemistry.

Subsequent independent synthesis and X-ray crystallography studies have since confirmed the revised structure, providing a solid foundation for current and future research. This journey of structural determination underscores the importance of independent verification in natural product chemistry.

Comparative Analysis of Biological Activity

This compound has garnered attention for its potent cytotoxic effects against a range of human cancer cell lines. This section summarizes the key findings from various studies, presenting the quantitative data in a clear, comparative format.

Cytotoxicity of this compound against Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast1.39Yamazaki et al.
LNCaPProstateNot specifiedYamazaki et al. (2013)
Caco-2ColonNot specifiedYamazaki et al. (2013)
HCT-15Colon1.50Yamazaki et al.
Huh-7Liver0.89Yamazaki et al.
PC-3Prostate1.23Yamazaki et al.
U937Histiocytic Lymphoma0.93Yamazaki et al.
JurkatT-cell leukemia1.50Yamazaki et al.
A549Non-small Cell LungNot specifiedApoptosis-inducing activity reported

Note: The study by Yamazaki et al. (2013) reported IC50 values for this compound against six human cancer cell lines ranging from 0.93 to 1.50 µM.[1] Another publication by the same group provided more specific values for some of these cell lines.

Experimental Protocols

To aid in the replication and further investigation of this compound's biological activity, detailed methodologies from key publications are provided below.

Cell Viability (MTT) Assay

This protocol is based on the methodology reported by Yamazaki et al. for assessing the cytotoxic effects of this compound on MCF-7 human breast cancer cells.[2][3]

  • Cell Seeding: Plate MCF-7 cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 2, 5, 10, 20 µM) dissolved in a suitable solvent (e.g., DMSO).[1][2] Include a vehicle control (DMSO alone).

  • Incubation: Incubate the cells for specified time periods (e.g., 3, 6, 12, 24 hours).[2]

  • MTT Addition: Add MTT solution to each well and incubate for a further 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for JNK Activation

The following protocol for detecting the activation of the c-Jun N-terminal kinase (JNK) signaling pathway is adapted from studies by Yamazaki et al.[2][4]

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated JNK (p-JNK) and total JNK.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of p-JNK to total JNK.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and processes in this compound research.

Papuamine_MOA This compound This compound Mitochondria Mitochondria This compound->Mitochondria Mitochondrial Damage JNK JNK Activation Mitochondria->JNK Autophagy Autophagy JNK->Autophagy Apoptosis Apoptosis JNK->Apoptosis Cell_Death Cancer Cell Death Autophagy->Cell_Death Apoptosis->Cell_Death

This compound's proposed mechanism of action in cancer cells.

Synthesis_Workflow cluster_synthesis Key Synthetic Strategies Starting_Materials Simple Precursors Imino_Ene Intramolecular Imino-Ene Reaction Starting_Materials->Imino_Ene Intermediate Cyclized Intermediate Imino_Ene->Intermediate Stille_Coupling Stille Coupling Intermediate->Stille_Coupling Papuamine_Product This compound Stille_Coupling->Papuamine_Product

A simplified workflow of key reactions in this compound total synthesis.

Verification_Logic cluster_verification Logical Flow for Independent Verification Original_Report Initial Published Findings (Structure, Activity) Independent_Synthesis Total Synthesis by Independent Labs Original_Report->Independent_Synthesis Biological_Assays Replication of Biological Activity Assays Original_Report->Biological_Assays Structural_Analysis Spectroscopic & X-ray Crystallography Analysis Independent_Synthesis->Structural_Analysis Verified_Conclusion Verified Structure & Biological Profile Structural_Analysis->Verified_Conclusion Biological_Assays->Verified_Conclusion

The logical relationship for the independent verification of this compound research.

References

Comparative Analysis of Papuamine's Cellular Effects: A Molecular Mechanism and Pathway Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Comparative Proteomics Data: Extensive searches of scientific literature did not yield any studies presenting quantitative, comparative proteomics data for cells treated with papuamine. The following guide is therefore based on published research that has elucidated the molecular effects of this compound through other established biochemical and cell biology techniques.

This guide provides a comprehensive overview of the known molecular mechanisms of this compound, a pentacyclic alkaloid isolated from marine sponges, with a focus on its effects on cancer cells. While direct comparative proteomics data is not currently available, this document synthesizes findings from key studies to offer insights for researchers, scientists, and drug development professionals. We will delve into the established cellular effects, detail the experimental protocols used to determine these effects, and visualize the implicated signaling pathways.

Known Molecular Effects of this compound

This compound has been identified as a potent anti-cancer agent, primarily targeting cellular energetics and inducing cell death pathways in various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer.

Disruption of Cellular Energetics and Mitochondrial Function

This compound's primary mechanism of action involves the disruption of mitochondrial function, leading to a significant depletion of intracellular ATP.[1][2][3] Studies have shown that this compound treatment reduces cellular ATP levels in a time- and dose-dependent manner.[1] This energy depletion is a direct consequence of mitochondrial dysfunction, characterized by:

  • Loss of Mitochondrial Membrane Potential: this compound induces depolarization of the mitochondrial membrane, a key indicator of mitochondrial damage.[1][2]

  • Increased Mitochondrial Superoxide (B77818) Generation: Treatment with this compound leads to an over-production of mitochondrial superoxide, contributing to cellular oxidative stress.[1][2]

  • Induction of Mitochondrial Fission: The compound has been observed to cause mitochondrial fission, a process where mitochondria fragment into smaller units, often as a response to stress.[1]

Activation of AMPK and Downregulation of mTOR Signaling

The reduction in cellular ATP levels leads to the activation of AMP-activated protein kinase (AMPK), a critical energy sensor in cells.[1] Activated AMPK works to restore energy homeostasis by inhibiting anabolic pathways that consume ATP and activating catabolic pathways that generate ATP. In the context of this compound treatment, AMPK activation results in the downregulation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[1] This is evidenced by the decreased phosphorylation of mTOR and its downstream effector, p70S6K.[1]

Induction of Apoptosis and Autophagy

This compound is a potent inducer of programmed cell death. In NSCLC cells, it significantly inhibits cell viability and colony formation by inducing apoptosis.[1][2] In human breast cancer cells (MCF-7), this compound has been shown to induce autophagy, a cellular process of self-digestion, which precedes a reduction in cell survival.[4][5] This autophagic response is linked to mitochondrial damage and the activation of the c-Jun N-terminal kinase (JNK) pathway.[4]

Experimental Protocols

The following are detailed methodologies for key experiments that have been used to characterize the molecular effects of this compound.

Cell Viability and Colony Formation Assays
  • Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines (H1299, H226B, and A549) and human breast cancer cell line (MCF-7) are commonly used.[1][2][3][4]

  • Cell Culture: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay for Cell Viability: Cells are seeded in 96-well plates and treated with various concentrations of this compound for specified time periods. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

  • Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with this compound. After a set period, the medium is replaced with fresh, drug-free medium, and the cells are allowed to grow for 1-2 weeks until visible colonies form. The colonies are then fixed with methanol (B129727) and stained with crystal violet. The number of colonies is counted to assess the long-term proliferative capacity of the cells.[1]

Measurement of Cellular ATP Levels
  • Principle: Cellular ATP levels are quantified using a luciferase-based assay. ATP is the limiting substrate for the light-emitting reaction catalyzed by luciferase.

  • Procedure: Cells are treated with this compound for various times and concentrations. A reagent containing luciferase and its substrate, D-luciferin, is added to the cell lysate. The resulting luminescence, which is directly proportional to the ATP concentration, is measured using a luminometer.[1]

Immunoblotting
  • Purpose: To detect and quantify the expression and phosphorylation status of specific proteins in signaling pathways (e.g., AMPK, mTOR, p70S6K, JNK).

  • Procedure:

    • Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a BCA (bicinchoninic acid) protein assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., phospho-AMPK, total AMPK, phospho-mTOR, etc.), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][3]

Analysis of Mitochondrial Function
  • Mitochondrial Membrane Potential (MMP): Cells are stained with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1 or TMRE). Changes in fluorescence are measured by flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates mitochondrial depolarization.[1]

  • Mitochondrial Superoxide Production: Cells are incubated with a fluorescent probe specific for mitochondrial superoxide (e.g., MitoSOX Red). The fluorescence intensity is quantified using a fluorescence microscope or flow cytometer.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways affected by this compound and a typical experimental workflow for studying its effects.

Papuamine_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Targets ATP_depletion ATP Depletion Mitochondria->ATP_depletion Dysfunction leads to JNK JNK Activation Mitochondria->JNK Damage leads to Apoptosis Apoptosis Mitochondria->Apoptosis Dysfunction induces AMPK AMPK Activation ATP_depletion->AMPK mTOR mTOR Signaling (Inhibition) AMPK->mTOR Cell_Growth Cell Growth and Proliferation Inhibition mTOR->Cell_Growth Autophagy Autophagy JNK->Autophagy Autophagy->Cell_Growth Contributes to

Caption: Signaling pathways affected by this compound treatment.

Experimental_Workflow start Start: Cancer Cell Culture treatment This compound Treatment (Dose and Time Course) start->treatment phenotypic_assays Phenotypic Assays treatment->phenotypic_assays molecular_assays Molecular & Functional Assays treatment->molecular_assays viability Cell Viability (MTT) phenotypic_assays->viability colony Colony Formation phenotypic_assays->colony data_analysis Data Analysis and Conclusion viability->data_analysis colony->data_analysis atp ATP Measurement molecular_assays->atp mito Mitochondrial Function (MMP, Superoxide) molecular_assays->mito western Immunoblotting (AMPK, mTOR, JNK pathways) molecular_assays->western atp->data_analysis mito->data_analysis western->data_analysis

Caption: Experimental workflow for this compound mechanism of action studies.

References

Assessing the Therapeutic Index: A Comparative Analysis of Papuamine and Conventional Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A higher TI indicates a wider margin of safety. This guide provides a comparative assessment of the therapeutic index of Papuamine, a novel marine-derived alkaloid, against conventional chemotherapeutic agents—cisplatin (B142131), paclitaxel (B517696), and doxorubicin—for non-small cell lung cancer (NSCLC) and breast cancer.

Executive Summary

This compound, a pentacyclic alkaloid isolated from marine sponges of the Haliclona genus, has demonstrated promising anticancer activity. Its mechanism of action involves the induction of mitochondrial dysfunction, leading to a decrease in cellular ATP, and subsequent apoptosis and autophagy in cancer cells. While preclinical studies have highlighted its potential, a comprehensive evaluation of its therapeutic index is still emerging.

This guide synthesizes the available preclinical data for this compound and compares it with the well-established therapeutic indices of cisplatin, paclitaxel, and doxorubicin. It is important to note that direct comparative data for this compound under standardized conditions is limited. The provided data is collated from various independent studies and should be interpreted with consideration for the differing experimental methodologies.

Data Presentation: Comparative Cytotoxicity and Toxicity

The following tables summarize the available in vitro cytotoxicity (IC50) and in vivo acute toxicity (LD50) data for this compound and conventional therapies. The therapeutic index (TI) is calculated where sufficient data is available.

Note on Therapeutic Index Calculation:

  • In Vitro TI: Calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher value suggests greater selectivity for cancer cells.

  • In Vivo TI: Calculated as the ratio of the LD50 (lethal dose for 50% of the population) to the ED50 (effective dose for 50% of the population). Due to the unavailability of ED50 data in many preclinical studies, a direct in vivo TI calculation is often not possible. In such cases, a high LD50 is indicative of lower acute toxicity.

Table 1: In Vitro Cytotoxicity Data (IC50)

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)In Vitro Therapeutic Index
This compound MCF-7 (Breast)~10 (at 24h)[1]Normal Human Mammary Epithelial CellsData Not AvailableNot Calculable
A549 (NSCLC)Data Not AvailableNormal Human Lung FibroblastsData Not AvailableNot Calculable
H1299 (NSCLC)Data Not AvailableNormal Human Lung FibroblastsData Not AvailableNot Calculable
Cisplatin A549 (NSCLC)6.14 - 17.8[2][3]BEAS-2B (Normal Lung Epithelial)3.5 - 8.63[4][5]~0.57 - 1.41
H1299 (NSCLC)7.6 - 68.2[4][6]BEAS-2B (Normal Lung Epithelial)3.5[4]~0.05 - 0.46
Paclitaxel A549 (NSCLC)0.0072 - 1.92[7][8]Normal Human Lung Fibroblasts>0.5[9]>0.26
H1299 (NSCLC)0.0408 - 9.4[7][10]Normal Human Lung Fibroblasts>0.5[9]>0.05
Doxorubicin MCF-7 (Breast)0.4 - 8.306[11]MCF-10A (Normal Breast Epithelial)~1[12]~0.12 - 2.5

Table 2: In Vivo Acute Toxicity Data (LD50) in Mice

CompoundRoute of AdministrationLD50 (mg/kg)
This compound Not AvailableData Not Available
Cisplatin Intravenous~10-12 (Sub-lethal nephrotoxic dose)[13]
Paclitaxel Intravenous19.5 - 31.3[14]
Doxorubicin Intravenous12.5 - 17[15][16]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well clear flat-bottom microplates

  • Test compound (this compound or conventional drug) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells from culture flasks using trypsinization.

    • Resuspend cells in complete medium and perform a cell count.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance of the plates on a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

In Vivo Acute Oral Toxicity Assessment: Up-and-Down Procedure (OECD Guideline 425)

The Up-and-Down Procedure (UDP) is a method for determining the acute oral toxicity of a substance that uses a minimal number of animals.

Objective: To determine the median lethal dose (LD50) of a substance.

Animals:

  • Young, healthy, non-pregnant female rats or mice from a single strain.

Procedure:

  • Dose Selection and Administration:

    • A starting dose is selected based on available information, typically a dose expected to be near the LD50.

    • A single animal is dosed orally via gavage.

    • The animal is observed for signs of toxicity and mortality for at least 48 hours.

  • Sequential Dosing:

    • If the first animal survives, the dose for the next animal is increased by a fixed factor (e.g., 3.2).

    • If the first animal dies, the dose for the next animal is decreased by the same factor.

    • This sequential dosing continues, with each outcome determining the dose for the next animal.

  • Observation Period:

    • Animals are observed for a total of 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior.

    • Body weight is recorded weekly.

  • Termination and Necropsy:

    • The study is terminated when one of the stopping criteria is met (e.g., a certain number of reversals in outcome have occurred).

    • All surviving animals are euthanized, and a gross necropsy is performed.

  • LD50 Calculation:

    • The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes (survival or death) at the different dose levels.

Visualizations

Signaling Pathway of this compound

Papuamine_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Dysfunction Autophagy Autophagy This compound->Autophagy ATP_Production ATP Production Mitochondria->ATP_Production Apoptosis Apoptosis Mitochondria->Apoptosis triggers AMPK_Activation AMPK Activation ATP_Production->AMPK_Activation leads to mTOR_Signaling mTOR Signaling AMPK_Activation->mTOR_Signaling Cell_Death Cancer Cell Death Apoptosis->Cell_Death Autophagy->Cell_Death

This compound's mechanism of action.
Experimental Workflow for Therapeutic Index Determination

TI_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cancer_Cells Cancer Cell Lines MTT_Assay1 MTT Assay Cancer_Cells->MTT_Assay1 Normal_Cells Normal Cell Lines MTT_Assay2 MTT Assay Normal_Cells->MTT_Assay2 IC50_Cancer IC50 (Efficacy) MTT_Assay1->IC50_Cancer IC50_Normal IC50 (Toxicity) MTT_Assay2->IC50_Normal In_Vitro_TI In Vitro Therapeutic Index IC50_Cancer->In_Vitro_TI IC50_Normal->In_Vitro_TI Animal_Model Animal Model (e.g., Mice) Efficacy_Study Efficacy Study Animal_Model->Efficacy_Study Toxicity_Study Acute Toxicity Study (e.g., OECD 425) Animal_Model->Toxicity_Study ED50 ED50 (Efficacy) Efficacy_Study->ED50 LD50 LD50 (Toxicity) Toxicity_Study->LD50 In_Vivo_TI In Vivo Therapeutic Index ED50->In_Vivo_TI LD50->In_Vivo_TI

Workflow for determining therapeutic index.
Logical Relationship in Therapeutic Index Comparison

TI_Comparison TI Therapeutic Index (TI) High_TI High TI TI->High_TI is Low_TI Low TI TI->Low_TI is Favorable Favorable Profile TI->Favorable Unfavorable Unfavorable Profile TI->Unfavorable Safety Safety Margin High_TI->Safety Wider Low_TI->Safety Narrower Toxicity Risk of Toxicity Safety->Toxicity inversely related to Toxicity->Unfavorable Efficacy Therapeutic Efficacy Efficacy->Favorable

Comparing high vs. low therapeutic index.

References

Safety Operating Guide

Navigating the Safe Disposal of Papuamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling papuamine, a cytotoxic alkaloid derived from marine sponges, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] Due to its cytotoxic nature, this compound waste must be managed as hazardous, following stringent protocols to mitigate risks to personnel and the environment.[3][4] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound-related waste streams.

Waste Segregation and Containerization

Proper segregation of waste is the foundational step in safe disposal. All materials that have come into contact with this compound must be treated as cytotoxic waste.[4] The following table outlines the appropriate containers for different types of this compound-contaminated waste.

Waste TypeDescriptionRecommended Container
Unused or Expired this compound Pure this compound compound, stock solutions.Original, tightly sealed container. Label as "Hazardous Waste: this compound".
Contaminated Solids Gloves, bench paper, pipette tips, vials, and other disposable labware.Puncture-resistant, leak-proof container with a lid. Must be clearly labeled "Cytotoxic Waste".[3]
Contaminated Sharps Needles, syringes, scalpels, and contaminated glass.Designated, puncture-proof sharps container. Must be red and labeled "Cytotoxic Sharps Waste".[3][5]
Contaminated Liquids Aqueous solutions or organic solvents containing this compound.Compatible, leak-proof hazardous waste container. Aqueous and organic waste streams should not be mixed.[6]

Experimental Protocol for this compound Waste Disposal

The following protocol details the step-by-step methodology for the safe management and disposal of this compound waste within a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound and its associated waste. This includes, but is not limited to, a lab coat, safety goggles, and two pairs of nitrile gloves.[3]

2. Waste Segregation at the Point of Generation:

  • Immediately segregate waste as it is generated into the appropriate containers as outlined in the table above.

  • Do not mix cytotoxic waste with general laboratory or biohazardous waste.[4]

3. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date the first piece of waste was added.[6]

  • For liquid waste, list all components and their approximate percentages.

4. Storage of Waste in a Satellite Accumulation Area (SAA):

  • Store all this compound waste containers in a designated SAA that is at or near the point of generation.[6]

  • Ensure containers are kept closed except when adding waste.[7]

  • Use secondary containment, such as a tray, to capture any potential leaks.[7]

5. Full Waste Container Management:

  • Once a waste container is full or has reached the institutional storage time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • Complete all necessary waste disposal forms as required by your EHS office.

6. Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • A small spill (<5 mL or 5 g) should be managed by trained personnel using a cytotoxic spill kit.[3]

  • For large spills, evacuate the area and contact EHS immediately.[3]

  • All materials used for spill cleanup must be disposed of as cytotoxic waste.[3]

7. Final Disposal:

  • The collected waste will be handled by a licensed hazardous waste disposal company for final treatment, which is typically incineration.[4][5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Papuamine_Disposal_Workflow A This compound Waste Generation B Segregate at Point of Generation A->B C Unused/Expired this compound B->C D Contaminated Solids B->D E Contaminated Sharps B->E F Contaminated Liquids B->F G Label Container: 'Hazardous Waste: this compound' C->G H Label Container: 'Cytotoxic Waste' D->H I Label Sharps Container: 'Cytotoxic Sharps Waste' E->I J Label Container: 'Hazardous Waste: this compound' + Contents F->J K Store in Satellite Accumulation Area (SAA) G->K H->K I->K J->K L Container Full? K->L L->K No M Contact EHS for Pickup L->M Yes N Licensed Hazardous Waste Disposal M->N

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Personal protective equipment for handling Papuamine

Author: BenchChem Technical Support Team. Date: December 2025

Risk Assessment and Initial Handling

Before beginning any work with Papuamine, a thorough risk assessment is mandatory. This assessment should consider all potential routes of exposure, including inhalation, skin contact, and ingestion, and assume a high level of toxicity. All procedures involving this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to minimize the risk of exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to create a complete barrier between the researcher and this compound. The following table summarizes the recommended PPE for handling this potent compound.

Body Part Recommended PPE Rationale
Respiratory A fit-tested N95 respirator is the minimum requirement for handling solid forms. For volatile solutions or procedures that may generate aerosols, a higher level of protection, such as a full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR), is necessary.[1][2]Protects against the inhalation of airborne particles, a primary route of exposure for potent compounds.[1]
Eye and Face Chemical splash goggles and a full-face shield are required. Standard safety glasses do not provide adequate protection.[2]Provides comprehensive protection against splashes and aerosols to the eyes and face.
Hand Double gloving with chemotherapy-rated nitrile gloves is mandatory. The outer glove should be changed immediately upon contamination and every 30-60 minutes during continuous use.Reduces the risk of exposure through tears or permeation. Double gloving provides an additional layer of protection.
Body A disposable, solid-front, back-closing gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is required. The gown should have long sleeves with tight-fitting elastic or knit cuffs.[2]Protects the skin from contact with this compound.
Foot Closed-toe, non-perforated, and chemically resistant safety shoes are required. Disposable shoe covers should be worn over the shoes and removed upon exiting the designated work area.[1]Protects the feet from spills and prevents the tracking of contamination outside the laboratory.[1]

Operational Plan for Handling this compound

A clear and detailed operational plan is essential for the safe handling of this compound. This plan should be communicated to all personnel involved in the process.

Preparation:

  • Designated Area: All handling of this compound must occur in a designated and clearly marked area, such as a chemical fume hood certified for potent compound handling.

  • Gather Materials: Before starting, ensure all necessary equipment and supplies are within the containment area to minimize the need to move in and out of the designated space.

  • Donning PPE: Put on all required PPE in the correct order (shoe covers, inner gloves, gown, outer gloves, head/hair cover, eye/face protection, and respirator) before entering the designated area.

Handling:

  • Weighing: If weighing solid this compound, do so within a containment device such as a ventilated balance enclosure or a glove box to prevent the dispersal of powder.

  • Solutions: When preparing solutions, work within a chemical fume hood and use luer-lock syringes and other closed-system transfer devices to minimize the generation of aerosols.

  • Centrifugation: Use sealed safety cups or rotors for centrifuging samples containing this compound. Allow aerosols to settle for at least 10 minutes before opening the centrifuge.

Decontamination and Cleaning:

  • Surface Decontamination: All surfaces and equipment potentially contaminated with this compound should be decontaminated. A two-step process involving an initial cleaning with a detergent solution followed by a final rinse with a deactivating agent (if known and appropriate) or 70% isopropyl alcohol is recommended.[3]

  • Spill Management: In the event of a spill, the area should be immediately evacuated and secured. Only personnel with appropriate training and PPE should clean up the spill using a spill kit designed for cytotoxic agents.

Disposal Plan

All materials that come into contact with this compound must be treated as hazardous cytotoxic waste.[3]

Waste Type Disposal Procedure
Solid Waste All contaminated solid waste, including gloves, gowns, shoe covers, pipette tips, and labware, must be placed in a clearly labeled, leak-proof, and puncture-resistant hazardous waste container designated for cytotoxic waste.[4]
Sharps Waste Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-proof sharps container labeled for cytotoxic waste.[5]
Liquid Waste Unused this compound solutions and contaminated liquid waste should be collected in a sealed, leak-proof hazardous waste container. Do not dispose of this waste down the drain.

All cytotoxic waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[5][6]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety precautions for handling this compound.

Papuamine_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_start Start: Risk Assessment don_ppe Don Full PPE prep_start->don_ppe prep_area Prepare Designated Area (Fume Hood/Glove Box) don_ppe->prep_area weigh Weighing (Solid) prep_area->weigh dissolve Solution Preparation weigh->dissolve experiment Experimental Procedure dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate doff_ppe Doff PPE (in designated area) decontaminate->doff_ppe segregate_waste Segregate Cytotoxic Waste (Solid, Liquid, Sharps) doff_ppe->segregate_waste dispose Dispose via Licensed Hazardous Waste Vendor segregate_waste->dispose end_process End dispose->end_process End Process

This compound Handling Workflow Diagram

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Papuamine
Reactant of Route 2
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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.